3-Chloro-4-methyl-7-hydroxycoumarin
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c1-5-7-3-2-6(12)4-8(7)14-10(13)9(5)11/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZHLDRQCZXQFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052724 | |
| Record name | 3-Chloro-7-hydroxy-4-methyl-2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6174-86-3 | |
| Record name | Chlorferon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6174-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorferron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006174863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorferone | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44204 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorferone | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 3-chloro-7-hydroxy-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Chloro-7-hydroxy-4-methyl-2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-7-hydroxy-4-methyl-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLORO-4-METHYL-7-HYDROXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVI89HA9V3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Chloro-4-methyl-7-hydroxycoumarin CAS number 6174-86-3
An In-depth Technical Guide to 3-Chloro-4-methyl-7-hydroxycoumarin (CAS: 6174-86-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins are a vast class of benzopyrone compounds, renowned for their significant and diverse pharmacological activities, making them a cornerstone in medicinal chemistry and drug discovery.[1][2] Within this family, this compound (CAS: 6174-86-3), also known by its synonyms 3-Chloro-4-methylumbelliferone and Chlorferron, is a notable derivative.[3][4][5] This compound is recognized primarily as a major metabolite and hydrolysis product of the organophosphate pesticide coumaphos.[5][6] Its significance in research stems from its activity as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), its utility as a versatile synthetic building block for fluorogenic substrates, and its role as an analytical reference material.[5][6][7] This guide provides a comprehensive overview of its properties, biological activities, and experimental protocols relevant to its application in research and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below, providing essential data for its handling, formulation, and experimental use.
| Property | Value | References |
| CAS Number | 6174-86-3 | [3][4][5][6][8] |
| Molecular Formula | C₁₀H₇ClO₃ | [3][4][9] |
| Molecular Weight | 210.61 g/mol | [3][5][9] |
| Appearance | White to off-white / Light yellow powder or crystal | [6][8] |
| Melting Point | 240 - 245 °C | [5][8] |
| Solubility | Soluble in ethanol | [6] |
| Purity | Typically ≥95% - 98% | [3][5][8] |
| UV-Vis (λmax) | 332 nm in Ethanol | [4] |
Spectral Data
Structural confirmation of this compound is achieved through various spectroscopic techniques. While specific spectral data for this exact compound is distributed across various sources, the following represents typical characterization data for the coumarin core structure.
| Spectroscopy | Data | References |
| ¹H NMR | Data available; specific shifts depend on solvent and instrumentation. | [4][10] |
| ¹³C NMR | Data available in DMSO-d6. | [4] |
| Mass Spec (MS) | Data available for structural confirmation. | [10] |
| Infrared (IR) | Data available for functional group identification. | [10] |
Biological Activity and Mechanism of Action
The biological significance of this compound is primarily linked to its role as an enzyme inhibitor.
Enzyme Inhibition
This compound is a known inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5][6] These enzymes are serine hydrolases critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, a mechanism exploited in the treatment of conditions like Alzheimer's disease and myasthenia gravis. The compound has also demonstrated moderate to weak inhibitory activity against α-glucosidase.[6]
Antioxidant Properties
The compound has been reported to possess moderate to weak antioxidant scavenging activity, a common feature among phenolic compounds like coumarins.[6]
Applications in Research and Development
This molecule serves as a valuable tool in several areas of chemical and biological research.
-
Synthetic Building Block : It is a key intermediate for synthesizing more complex molecules.[7] The 7-hydroxy group is a prime site for conjugation, and the chloro-substituted pyrone ring allows for further functionalization, making it ideal for creating libraries of analogs for structure-activity relationship (SAR) studies.[7] It has been specifically used to synthesize fluorogenic substrates for detecting bacterial β-Galactosidase.[6]
-
Analytical Reference Material : As a stable metabolite of coumaphos, it is used as an analytical standard in environmental and toxicological studies to detect and quantify pesticide residues.[5][6]
-
Biochemical Probe : Its inhibitory and fluorescent properties make it a useful probe for studying enzymatic mechanisms and developing novel analytical assays.[7]
Experimental Protocols
The following sections detail methodologies for the synthesis and analysis of coumarin derivatives, adaptable for this compound.
Synthesis of the Coumarin Core via Pechmann Condensation
The synthesis of the 7-hydroxy-4-methylcoumarin core is efficiently achieved through the Pechmann condensation. This protocol is foundational for producing the scaffold, which can then be chlorinated to yield the target compound.
Methodology:
-
Reaction Setup : In a round-bottom flask, combine resorcinol (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Catalyst Addition : Slowly add an acid catalyst (e.g., concentrated H₂SO₄, Amberlyst-15) to the mixture under cooling (ice bath) while stirring.[11][12] The temperature should be maintained below 10°C during addition.[11]
-
Reaction : After catalyst addition, continue stirring for approximately 30-60 minutes.[11] The reaction mixture can then be heated (e.g., to 80-110°C) and stirred for 2-4 hours or until completion.[12][13]
-
Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC).[13]
-
Work-up : Once complete, pour the reaction mixture into a beaker containing crushed ice.[11] A solid precipitate should form.
-
Purification : Collect the crude product by vacuum filtration and wash it thoroughly with cold water.[11] Further purify the product by recrystallization from a suitable solvent, such as hot ethanol.[13]
-
Characterization : Dry the purified product and confirm its structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[13]
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a general method for assessing the AChE inhibitory activity of compounds like this compound.
Methodology:
-
Reagent Preparation : Prepare stock solutions of the test compound (inhibitor) in DMSO. Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup : In a 96-well microplate, add buffer, varying concentrations of the test compound, and the AChE enzyme solution to the wells. Include controls (no inhibitor) and blanks (no enzyme).
-
Pre-incubation : Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation : Add the substrate (ATCI) to all wells to start the enzymatic reaction.
-
Measurement : Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The production of the yellow 5-thio-2-nitrobenzoate anion, resulting from the reaction of thiocholine (product of ATCI hydrolysis) with DTNB, is proportional to enzyme activity.
-
Data Analysis : Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Safety and Handling
Proper handling and storage are crucial for maintaining the integrity and safety of the compound.
| Parameter | Guideline | References |
| Storage | Keep cool and dry. Protect from light and moisture. | [6] |
| Long-Term Storage | Stable for at least 2 years when stored at -20°C. | [6] |
| Usage Warning | Intended for Research Use Only (RUO). Not for diagnostic or therapeutic use. | [3][6] |
Conclusion
This compound is a multifaceted compound with significant utility for researchers in medicinal chemistry, chemical biology, and sensor development.[7] Its well-defined role as a pesticide metabolite, a cholinesterase inhibitor, and a versatile synthetic precursor makes it a valuable tool for probing biological systems and designing novel chemical entities. The established protocols for its synthesis and evaluation provide a solid foundation for its application in a wide range of scientific investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Page loading... [guidechem.com]
- 5. 3-Chloro-7-hydroxy-4-methylcoumarin 97 6174-86-3 [sigmaaldrich.com]
- 6. adipogen.com [adipogen.com]
- 7. This compound | High-Purity Reagent [benchchem.com]
- 8. 3-Chloro-7-hydroxy-4-methylcoumarin | 6174-86-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. 3-CHLORO-7-HYDROXY-4-METHYLCOUMARIN(6174-86-3) 1H NMR [m.chemicalbook.com]
- 11. jocpr.com [jocpr.com]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
Spectral Analysis of 3-Chloro-4-methyl-7-hydroxycoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral data for 3-Chloro-4-methyl-7-hydroxycoumarin, a significant heterocyclic compound with applications in chemical synthesis and as a fluorescent probe.[1] The strategic placement of a chloro group at the 3-position, a methyl group at the 4-position, and a hydroxyl group at the 7-position significantly influences the molecule's electronic and steric properties. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and structural elucidation.
Molecular Structure and Properties
-
IUPAC Name: 3-chloro-7-hydroxy-4-methylchromen-2-one[1]
-
Synonyms: 3-Chloro-4-methylumbelliferone[2]
-
Appearance: Solid[3]
-
Melting Point: 240-244 °C[3]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the expected ¹H and ¹³C NMR spectral data in a solvent like DMSO-d₆ are detailed below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | 7-OH |
| ~7.6 | Doublet | 1H | H-5 |
| ~6.8 | Doublet | 1H | H-6 |
| ~6.7 | Singlet | 1H | H-8 |
| ~2.4 | Singlet | 3H | 4-CH₃ |
Note: The chemical shifts for the aromatic protons (H-5, H-6, and H-8) are estimations based on the analysis of 7-hydroxy-4-methylcoumarin and related derivatives. The exact coupling constants would require experimental determination.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~161 | C-7 |
| ~160 | C-2 |
| ~155 | C-9 |
| ~153 | C-4 |
| ~126 | C-5 |
| ~113 | C-3 |
| ~112 | C-6 |
| ~111 | C-10 |
| ~102 | C-8 |
| ~18 | 4-CH₃ |
Note: The assignments are based on the known ¹³C NMR data for 7-hydroxy-4-methylcoumarin, with expected shifts due to the C-3 chloro substitution.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The solid-state IR spectrum of this compound is expected to show characteristic absorption bands.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch (phenolic) |
| ~3100 | Medium | C-H stretch (aromatic) |
| ~2950 | Weak | C-H stretch (methyl) |
| ~1720 | Strong | C=O stretch (lactone) |
| 1620 - 1500 | Medium | C=C stretch (aromatic ring) |
| ~1400 | Medium | C-H bend (methyl) |
| ~1280 | Medium | C-O stretch (lactone) |
| ~1150 | Medium | C-O stretch (phenol) |
| ~850 | Medium | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 210/212 | High | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 182/184 | Medium | [M-CO]⁺ |
| 153 | Medium | [M-CO-Cl]⁺ |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The typical scanning range is 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass range of approximately m/z 40-500 to detect the molecular ion and significant fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.
This guide provides a comprehensive overview of the spectral characteristics of this compound. The presented data and protocols are intended to assist researchers in the identification, characterization, and quality control of this compound in various scientific and developmental applications.
References
3-Chloro-4-methyl-7-hydroxycoumarin: A Technical Guide to its Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methyl-7-hydroxycoumarin is a synthetic coumarin derivative that has garnered significant interest in various scientific fields. Its unique chemical structure, featuring a reactive chlorine atom at the 3-position, a methyl group at the 4-position, and a hydroxyl group at the 7-position, imparts a range of useful properties. This document provides an in-depth technical overview of the primary applications of this compound, focusing on its role as a versatile scaffold for enzyme inhibitors and as a fluorescent probe. While specific quantitative data for this exact compound is limited in publicly available literature, this guide consolidates available information and provides comparative data from closely related coumarin derivatives to offer valuable insights for researchers.
Core Applications
The utility of this compound stems from its substituted coumarin core. The electron-withdrawing nature of the chlorine atom at the 3-position influences the electronic properties of the pyrone ring, while the 7-hydroxy group is a key site for derivatization and conjugation. Its primary applications are in the fields of enzyme inhibition and fluorescence-based assays.
Enzyme Inhibition: A Scaffold for Cholinesterase Inhibitors
Coumarin derivatives are widely investigated as inhibitors of various enzymes, with a particular focus on cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play a crucial role in the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for managing Alzheimer's disease. This compound serves as a valuable starting material for the synthesis of more complex coumarin-based cholinesterase inhibitors[1][2].
Table 1: Comparative Cholinesterase Inhibitory Activities of Selected Coumarin Derivatives
| Compound | Target Enzyme | IC50 (µM) | Selectivity (BuChE/AChE) | Reference |
| 3-(4-(dimethylamino)phenyl)-7-aminoethoxy-coumarin (6a) | AChE | 0.02 | 354 | [3] |
| BuChE | 7.08 | [3] | ||
| N-(1-benzylpiperidin-4-yl)acetamide derivative of 7-hydroxycoumarin (4r) | AChE | 1.6 | ~26 | [4] |
| BuChE | 41.7 | [4] | ||
| N1-(coumarin-7-yl) derivative (2) | AChE | 42.5 | - | [5] |
| BuChE | 163.5 | [5] | ||
| 8-acetyl-7-hydroxy-4-methylcoumarin derivative (11) | hAChE | 1.52 - 4.95 | - | [6] |
| 4,7-dimethyl-5-hydroxycoumarin derivative (3) | hMAO-B | 1.88 | - | [6] |
Disclaimer: The data presented in this table is for illustrative purposes to show the potential of the coumarin scaffold. The IC50 values are for related, more complex derivatives and not for this compound itself.
Fluorescent Probe and Synthetic Intermediate
The 7-hydroxycoumarin scaffold is known for its fluorescent properties. These molecules typically exhibit strong fluorescence in the blue region of the spectrum and are sensitive to the polarity of their environment. This compound is utilized as a building block in the synthesis of fluorogenic substrates for enzyme detection, such as β-galactosidase[1]. The principle of these assays relies on the enzymatic cleavage of a non-fluorescent coumarin derivative to release the highly fluorescent 7-hydroxycoumarin core.
The photophysical properties of coumarins, such as their fluorescence quantum yield, are highly dependent on their substitution pattern and the solvent environment. While the specific quantum yield for this compound is not documented in the provided search results, data for related 7-hydroxycoumarin derivatives can provide an estimate of its potential performance as a fluorophore.
Table 2: Photophysical Properties of Selected 7-Hydroxycoumarin Derivatives
| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| 7-Hydroxy-4-methylcoumarin | Water | 320 | 450 | 0.356 | [7] |
| 7-Hydroxy-4-methylcoumarin | Ethanol | 320 | 385 | 0.208 | [7] |
| 7-Hydroxycoumarin derivative (6d) | PBS (pH 7.4) | 340 | 460 | 0.25 | [8][9] |
| 7-Hydroxycoumarin derivative (7) | PBS (pH 7.4) | 355 | 455 | 0.32 | [8][9] |
Disclaimer: The data in this table is for the parent compound and other derivatives. The photophysical properties of this compound may vary.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 7-hydroxy-4-methylcoumarin, via the Pechmann condensation. The second step is the chlorination of this precursor at the 3-position.
Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)
This protocol is adapted from established procedures for the Pechmann condensation.
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, dissolve resorcinol in ethyl acetoacetate.
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid to the cooled mixture with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for 30-60 minutes.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
Step 2: 3-Chlorination of 7-Hydroxy-4-methylcoumarin
Materials:
-
7-Hydroxy-4-methylcoumarin
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous solvent (e.g., dichloromethane or chloroform)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve 7-hydroxy-4-methylcoumarin in an anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of sulfuryl chloride dropwise to the solution with vigorous stirring.
-
Allow the reaction to proceed at low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Cholinesterase Inhibition Assay (Ellman's Method)
This is a general protocol for determining the inhibitory activity of compounds against AChE and BuChE.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound or its derivatives)
-
Microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and test compound in phosphate buffer.
-
In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound at various concentrations.
-
Incubate the mixture for a predefined period at a controlled temperature.
-
Initiate the reaction by adding the substrate solution (ATCI for AChE, BTCI for BuChE).
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader. The absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion, which is produced by the reaction of thiocholine (a product of substrate hydrolysis) with DTNB.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
References
- 1. This compound [shop.labclinics.com]
- 2. Reversible inhibition of acetylcholinesterase and butyrylcholinesterase by 4,4'-bipyridine and by a coumarin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel dual-active 3-(4-(dimethylamino)phenyl)-7-aminoalcoxy-coumarin as potent and selective acetylcholinesterase inhibitor and antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-cholinesterase activity of new 7-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer’s Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Biological Versatility of Chlorinated Coumarin Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biological activities of chlorinated coumarin derivatives, tailored for researchers, scientists, and drug development professionals. This document delves into the anticancer, antimicrobial, enzyme-inhibiting, and anticoagulant properties of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction
Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties. The incorporation of chlorine atoms into the coumarin scaffold has been shown to significantly enhance their biological activities, making them promising candidates for the development of novel therapeutic agents. This guide summarizes the current understanding of the biological activities of chlorinated coumarin derivatives, with a focus on their potential applications in medicine.
Quantitative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of various chlorinated coumarin derivatives.
Table 1: Anticancer Activity of Chlorinated Coumarin Derivatives
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| 5-chloro-n-(2-methoxy-5-(Methyl (2-oxo-2H-Chromen-4-yl)amino) pentanamide | Various | Not Specified | 0.0035 - 0.0319 | [1] |
| Scopoletin–cinnamic hybrid (meta-chloro substitution) | MCF-7 (Breast) | Not Specified | 0.231 | |
| Coumarin derivative with pyrimidine moiety (fluorine at 5th position) | MCF-7 (Breast) | Not Specified | 0.23 | |
| Coumarin-containing sulfonamide derivative | MCF-7 (Breast) | Not Specified | 0.0088 | |
| 7-hydroxy-4-methylcoumarin-chalcone derivative | MCF-7 (Breast) | Not Specified | 9.62 µg/mL | |
| 3-(coumarin-3-yl)-acrolein derivative 5d | A549 (Lung) | MTT | 0.70 ± 0.05 | |
| 3-(coumarin-3-yl)-acrolein derivative 6e | KB (Oral) | MTT | 0.39 ± 0.07 | |
| Coumarin-cinnamic acid hybrid (Compound 4) | HL60 (Leukemia) | MTT | 8.09 | [2] |
| Coumarin-cinnamic acid hybrid (Compound 8b) | HepG2 (Liver) | MTT | 13.14 | [2] |
Table 2: Antimicrobial Activity of Chlorinated Coumarin Derivatives
| Compound | Test Organism(s) | MIC (µg/mL) | Reference(s) |
| 6-chloro-4-phenyl-2H-chromen-2-one | Mycobacterium tuberculosis complex | >100 | [3] |
| Ethyl 6-chloro-2-oxo-4-phenyl-2H-chromen-3-carboxylate | Mycobacterium tuberculosis complex | <50 | [3] |
| 7-chloro-4-phenyl-2H-chromen-2-one | Mycobacterium tuberculosis complex | >100 | [3] |
| Ethyl 7-chloro-2-oxo-4-phenyl-2H-chromen-3-carboxylate | Mycobacterium tuberculosis complex | <50 | [3] |
| 3-(4-(4-(substituted phenyl)prop-1-ene-3-one) phenylimino) methyl)-4-chloro-2h-chromen-2-one | Gram-positive and Gram-negative bacteria, and fungi | 20 | [3] |
| Coumarin derivative with chloro substitution (29h) | Gram-positive strains | Moderate Activity | [4] |
Table 3: Enzyme Inhibition by Chlorinated Coumarin Derivatives
| Compound Class/Derivative | Target Enzyme(s) | Inhibition Data (IC50/Ki) | Reference(s) |
| O-substituted chlorinated coumarins | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Lipoxygenase (LOX) | Proficient activity against cholinesterase enzymes | [5] |
| Coumarin 106 | Acetylcholinesterase (AChE) | pIC50 = 4.97 ± 0.09, Ki = 2.36 ± 0.17 µM | |
| Coumarin 106 | Butyrylcholinesterase (BChE) | pIC50 = 4.56 ± 0.06 |
Table 4: Anticoagulant Activity of Chlorinated Coumarin Derivatives
| Compound | Method | Result | Reference(s) |
| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | Prothrombin Time (PT) | 21.30 seconds (Warfarin: 14.60 s) | [6] |
| 6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-4-(3-nitro-phenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrile | Prothrombin Time (PT) | Higher than Warfarin | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of chlorinated coumarin derivatives.
Synthesis of Chlorinated Coumarin Derivatives
Representative Synthesis of 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one:
This procedure describes a common method for synthesizing a chlorinated coumarin scaffold.
-
Reaction Setup: In a round-bottom flask, combine 4-chlororesorcinol (1 equivalent) and ethyl acetoacetate (1 equivalent).
-
Acid Catalysis: Slowly add concentrated sulfuric acid to the mixture with constant stirring and cooling in an ice bath.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water.
-
Purification: The resulting precipitate is filtered, washed with water until neutral, and then dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Synthesis of a chlorinated coumarin derivative.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chlorinated coumarin derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent without the compound) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Workflow for the MTT assay.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is used to determine the antimicrobial activity of a compound.[4]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Agar Plate Inoculation: Evenly spread the microbial inoculum over the surface of an agar plate.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Application: Add a known concentration of the chlorinated coumarin derivative solution to each well. A solvent control and a standard antibiotic are also included.
-
Incubation: Incubate the plates at an appropriate temperature for the microorganism to grow.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.
References
- 1. hereditybio.in [hereditybio.in]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Synthesis, characterization and enzyme inhibition study of O-substituted derivatives of chlorinated coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of 3-Chloro-4-methyl-7-hydroxycoumarin
An In-depth Technical Guide to 3-Chloro-4-methyl-7-hydroxycoumarin
This technical guide provides a comprehensive overview of this compound, a molecule of interest in the fields of biochemistry and drug development. The guide details its discovery and history, chemical synthesis, physicochemical properties, and biological activities, with a focus on its enzyme inhibitory and antioxidant properties. Experimental protocols and pathway diagrams are included to provide a practical resource for researchers, scientists, and drug development professionals.
Discovery and History
The history of this compound, also known as Chlorferon, is intrinsically linked to the development and use of the organophosphate pesticide coumaphos.[1][2] Coumaphos was introduced in the mid-1950s as an ectoparasiticide for livestock to control ticks, mites, flies, and fleas.[1][2][3]
Chemical Properties and Synthesis
This compound is an organochlorine compound derived from 4-methylumbelliferone.[6] It is a white to off-white solid with a melting point of 240-244 °C.[6]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 6174-86-3 | [6] |
| Molecular Formula | C₁₀H₇ClO₃ | [6] |
| Molecular Weight | 210.61 g/mol | [6] |
| Melting Point | 240-244 °C | [6] |
| Appearance | White to off-white powder | [6] |
| Synonyms | Chlorferon, 3-Chloro-4-methylumbelliferone | [6][7] |
Chemical Synthesis
The synthesis of this compound is typically achieved through a Pechmann condensation reaction.[8][9] This method involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.
A general procedure for the synthesis of 7-hydroxy-4-methylcoumarin derivatives via Pechmann condensation is as follows:
-
Reaction Setup: A solution of resorcinol (1 equivalent) in a suitable solvent (e.g., dioxane or solvent-free) is prepared in a reaction vessel equipped with a stirrer and a thermometer.[8]
-
Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid, is slowly added to the cooled reaction mixture (0-10 °C).[8]
-
Addition of β-Ketoester: Ethyl 2-chloroacetoacetate (1.2 equivalents) is added dropwise to the mixture while maintaining the temperature.
-
Reaction: The reaction mixture is then heated (e.g., to 60 °C) and stirred for several hours to allow the condensation and cyclization to occur.[8]
-
Workup: After the reaction is complete, the mixture is poured into cold water to precipitate the crude product.
-
Purification: The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or methanol to yield the final product.[8]
Caption: Synthesis of this compound via Pechmann Condensation.
Biological Activity
This compound has been shown to exhibit several biological activities, including enzyme inhibition and antioxidant effects. It is recognized for its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as moderate to weak α-glucosidase inhibitory and antioxidant scavenging activity.[4]
Cholinesterase Inhibition
As a coumarin derivative, this compound is of interest for its potential to inhibit cholinesterases. Such inhibition increases the levels of the neurotransmitter acetylcholine in the brain, a therapeutic strategy for conditions like Alzheimer's disease.[10]
A common method to determine AChE inhibitory activity is the spectrophotometric method developed by Ellman.[11]
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI) as the substrate, a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and a solution of acetylcholinesterase enzyme.
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, the test compound solution (at various concentrations), and the AChE solution.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).
-
Initiate the reaction by adding the DTNB and ATCI solutions.
-
Measure the absorbance at 412 nm at regular intervals.
-
-
Data Analysis: The rate of the reaction is determined by the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.
α-Glucosidase Inhibition
α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that delay the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose levels.
-
Reagent Preparation: Prepare a phosphate buffer (pH 6.8), a solution of α-glucosidase, and a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.[12]
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, the test compound solution, and the α-glucosidase solution.
-
Incubate the mixture for a specific time (e.g., 10 minutes) at a set temperature (e.g., 37 °C).
-
Start the reaction by adding the pNPG solution.
-
After a further incubation period (e.g., 20 minutes), stop the reaction by adding a solution of sodium carbonate.[12]
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
-
Data Analysis: The inhibitory activity is calculated based on the reduction in absorbance compared to a control without the inhibitor. The IC₅₀ value is determined from a dose-response curve.
Antioxidant Activity
The antioxidant potential of coumarin derivatives is often evaluated by their ability to scavenge free radicals.
-
Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol.
-
Assay Procedure:
-
In a 96-well plate or cuvettes, mix the DPPH solution with various concentrations of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a wavelength around 517 nm.
-
-
Data Analysis: The scavenging activity is determined by the decrease in absorbance of the DPPH solution. The IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated.
Quantitative Data on Related Coumarin Derivatives
| Compound Class | Target Enzyme/Assay | IC₅₀ Range | Reference |
| 7-Hydroxycoumarin Derivatives | Acetylcholinesterase (AChE) | 1.6 µM - 442 µM | [13][14] |
| Coumarin Derivatives | Butyrylcholinesterase (BChE) | 2.0 nM - 442 µM | [14] |
| Hydroxycoumarin Derivatives | α-Glucosidase | 589 nM - 4.81 µM | [15] |
| Coumarin Derivatives | DPPH Radical Scavenging | IC₅₀ values vary widely | [16][17][18] |
Signaling Pathways
Currently, there is no specific information available in the searched literature detailing the signaling pathways directly modulated by this compound. However, based on its primary biological activity as a cholinesterase inhibitor, its mechanism of action can be illustrated.
Caption: Inhibition of Acetylcholinesterase by this compound.
By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine and prolonged stimulation of postsynaptic receptors, which is the basis for its potential therapeutic effects in neurodegenerative diseases.
Conclusion
This compound is a coumarin derivative with a history tied to the pesticide coumaphos. Its synthesis is well-established, and it exhibits a range of interesting biological activities, most notably the inhibition of cholinesterases and α-glucosidase, as well as antioxidant properties. While further research is needed to fully elucidate its specific mechanisms of action and potential therapeutic applications, this guide provides a solid foundation of its known chemical and biological properties for researchers and drug development professionals.
References
- 1. parasitipedia.net [parasitipedia.net]
- 2. Coumaphos - Wikipedia [en.wikipedia.org]
- 3. EXTOXNET PIP - COUMAPHOS [extoxnet.orst.edu]
- 4. This compound | High-Purity Reagent [benchchem.com]
- 5. Coumaphos in the United States: Harmful Health Effects and Widespread Use - Earthjustice [earthjustice.org]
- 6. Page loading... [guidechem.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 9. scispace.com [scispace.com]
- 10. Identification of coumarin derivatives targeting acetylcholinesterase for Alzheimer's disease by field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, MM/GBSA, ADME and MD Simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vitro α-glucosidase inhibitory assay [protocols.io]
- 13. Synthesis and anti-cholinesterase activity of new 7-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydroxycoumarin derivatives: novel and potent α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Chloro-4-methyl-7-hydroxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methyl-7-hydroxycoumarin, also known as chlorferone, is a synthetic derivative of coumarin, a class of compounds widely found in nature.[1] Coumarins and their derivatives are of significant interest to the scientific community due to their diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties. The introduction of a chlorine atom at the 3-position and a methyl group at the 4-position of the 7-hydroxycoumarin scaffold can significantly influence its physicochemical properties and biological efficacy. This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and relevant experimental protocols for this compound, aimed at researchers and professionals in drug development and related scientific fields.
Molecular Structure and Bonding
The molecular structure of this compound has been elucidated through X-ray crystallography.[2] The compound crystallizes in the monoclinic space group P21/c.[2] The core of the molecule consists of a planar benzopyrone (chromen-2-one) ring system. This planarity is a characteristic feature of the coumarin backbone.[2]
The bonding within the molecule is characterized by a network of covalent bonds and is influenced by the electronic effects of its various substituents. The lactone ring, a key feature of coumarins, consists of an ester group integrated into a heterocyclic ring. The presence of the electron-withdrawing chlorine atom at the C3 position and the electron-donating methyl group at the C4 position, along with the hydroxyl group at the C7 position on the phenyl ring, creates a unique electronic environment that dictates the molecule's reactivity and biological interactions.
Crystallographic Data
The crystal structure analysis provides precise measurements of the unit cell and atomic arrangement within the crystal lattice.
| Parameter | Value [2] |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.7203(3) |
| b (Å) | 14.0481(4) |
| c (Å) | 8.9066(3) |
| β (°) | 112.858(5) |
| Volume (ų) | 890.11(5) |
| Z | 4 |
Selected Bond Lengths and Angles
Detailed bond lengths and angles, determined by X-ray diffraction, offer insight into the geometry and electronic distribution of the molecule. Note: Specific bond lengths and angles for this compound were stated to be in tables within the cited literature; however, the full tables were not accessible. The following are representative values for a closely related coumarin derivative to illustrate typical bond characteristics.
| Bond | Typical Length (Å) | Angle | Typical Angle (°) |
| C2=O2 | 1.21 | O1-C2-C3 | 120.5 |
| C3-Cl | 1.74 | C2-C3-C4 | 121.3 |
| C4-C4a | 1.45 | C3-C4-C10 | 119.8 |
| C7-O7 | 1.36 | C6-C7-C8 | 120.1 |
| C4-C11 (methyl) | 1.50 | C5-C4a-C8a | 119.2 |
Spectroscopic Properties
Spectroscopic techniques are essential for the characterization of this compound.
| Spectroscopic Data | Observed Characteristics |
| ¹H NMR | Signals corresponding to the methyl protons, aromatic protons, and the hydroxyl proton can be identified.[3] |
| ¹³C NMR | Resonances for all ten carbon atoms of the coumarin core and the methyl group are observable.[4] |
| Infrared (IR) | Characteristic absorption bands for the lactone carbonyl (C=O), hydroxyl (O-H), C-Cl, and aromatic C=C stretching vibrations are present. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of 210.61 g/mol is a key feature.[5] |
| UV-Vis (λmax) | 332 nm (in Ethanol)[4][6] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇ClO₃ | [5] |
| Molecular Weight | 210.61 g/mol | [5][7] |
| Melting Point | 240-244 °C | [1][7] |
| Appearance | Solid | [7] |
| CAS Number | 6174-86-3 | [7] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Pechmann condensation reaction.[6]
Materials:
-
Resorcinol
-
Ethyl 2-chloroacetoacetate
-
Concentrated Sulfuric Acid
-
Dioxane
-
Methanol (for recrystallization)
-
Ice-cold water
Procedure: [6]
-
Dissolve resorcinol (2.0 g, 18.2 mmol) in dioxane and cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.5 mL) dropwise to the cooled solution at 25 °C.
-
To this mixture, add ethyl 2-chloroacetoacetate (2.8 g, 21.8 mmol).
-
Heat the reaction mixture to 60 °C and maintain this temperature for 4 hours.
-
After the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration and dry it under reduced pressure.
-
Purify the crude product by recrystallization from methanol to obtain white, needle-like crystals of 3-chloro-7-hydroxy-4-methylcoumarin.
X-ray Crystallography Experimental Workflow
The following outlines a general workflow for obtaining single-crystal X-ray diffraction data.[2]
Caption: Generalized workflow for single-crystal X-ray diffraction analysis.
Potential Biological Activity and Signaling Pathway
While specific studies on the signaling pathways of this compound are limited, research on the closely related compound, 4-methyl-7-hydroxycoumarin, has demonstrated anti-cancer potential.[8] This activity is proposed to occur through the modulation of key signaling proteins involved in cell proliferation and apoptosis.[8] A plausible signaling pathway, based on this related compound, involves the downregulation of the Aryl hydrocarbon Receptor (AhR) and Proliferating Cell Nuclear Antigen (PCNA), coupled with the upregulation of pro-apoptotic proteins.[8]
Caption: Postulated signaling pathway for a related coumarin in cancer cells.
Conclusion
This compound is a molecule with a well-defined planar structure, the characteristics of which have been precisely determined by X-ray crystallography. Its synthesis is readily achievable through established methods like the Pechmann condensation. The spectroscopic and physicochemical properties provide a solid foundation for its identification and further investigation. While its specific biological signaling pathways are still under exploration, the known activities of structurally similar coumarins suggest that it may hold significant potential in the field of drug discovery and development, particularly in cancer research. This guide provides core technical information to support and facilitate further research into this promising compound.
References
- 1. 3-CHLORO-7-HYDROXY-4-METHYLCOUMARIN | 6174-86-3 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-CHLORO-7-HYDROXY-4-METHYLCOUMARIN(6174-86-3) 1H NMR [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 3-CHLORO-7-HYDROXY-4-METHYLCOUMARIN | 6174-86-3 [chemicalbook.com]
- 7. 3-Chloro-7-hydroxy-4-methylcoumarin 97 6174-86-3 [sigmaaldrich.com]
- 8. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Chloro-4-methyl-7-hydroxycoumarin: A Comprehensive Metabolic Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methyl-7-hydroxycoumarin, also known as chlorferron or CHMC, is a significant metabolite of the organophosphate pesticide coumaphos.[1][2] Coumaphos is utilized in veterinary medicine to control various ectoparasites on livestock.[3] Understanding the metabolic fate of coumaphos, and specifically the biotransformation and disposition of its major metabolite, this compound, is crucial for assessing its potential for bioaccumulation, toxicity, and environmental impact. This technical guide provides a detailed overview of the current scientific understanding of this compound as a metabolite, including quantitative data on its disposition, detailed experimental protocols for its study, and a visualization of its metabolic pathway.
Metabolic Pathway of Coumaphos
The biotransformation of coumaphos to this compound is a multi-step process primarily occurring in the liver. The initial activation of coumaphos is mediated by cytochrome P450 enzymes, which convert the parent compound into its more toxic oxygen analog, coroxon, through oxidative desulfuration. Subsequently, A-esterase (phosphotriesterase) enzymes hydrolyze coroxon, cleaving the phosphate ester bond to yield this compound and diethyl phosphate. This hydrolysis step is a detoxification pathway. The resulting this compound can then undergo further conjugation, primarily with glucuronic acid, facilitated by glucuronosyltransferases, to form a more water-soluble conjugate that is readily excreted in the urine.[4]
Metabolic pathway of coumaphos to this compound.
Quantitative Analysis of this compound Disposition
A pivotal study by Malik et al. (1981) investigated the biotransformation and disposition of radiolabeled this compound in rats following a single oral administration. The study provided key quantitative data on the excretion and tissue distribution of the compound.
Table 1: Excretion of ¹⁴C-labeled this compound in Male Rats within 24 Hours
| Dose | Route of Excretion | Percentage of Administered Dose |
| 0.5 mg/kg | Urine | 77% |
| Feces | 15% | |
| Total | 92% | |
| 20 mg/kg | Urine | 84% |
| Feces | 7% | |
| Total | 91% |
Data derived from Malik et al. (1981)[5]
Table 2: Tissue Distribution of ¹⁴C-labeled this compound Derived Residues in Male Rats 7 Days After Dosing
| Tissue | Residue Levels (µg/g) |
| Liver | Low |
| Kidney | Low |
| Fat | Low |
| Muscle | Low |
Qualitative description based on the abstract from Malik et al. (1981) indicating low levels of residues.[5]
The study concluded that this compound and its metabolites are rapidly and extensively eliminated from the body, primarily via the urine.[5] The majority of the excreted metabolites were found to be in conjugated forms.[5]
Experimental Protocols
The following is a generalized description of the experimental methodologies employed in the study of this compound metabolism, based on the abstract of the Malik et al. (1981) study and general knowledge of such experimental designs.
Animal Studies and Dosing
-
Animal Model: Male and female rats are used as the experimental model.
-
Test Compound: ¹⁴C-labeled this compound is used to enable tracking and quantification of the compound and its metabolites.
-
Administration: The test compound is administered via a single oral gavage.
-
Dose Groups: At least two dose levels are typically used, a low dose and a high dose, to assess dose-dependent effects on metabolism and disposition.
Sample Collection and Analysis
-
Urine and Feces Collection: Animals are housed in metabolism cages to allow for the separate collection of urine and feces over a specified time course (e.g., 24, 48, 72 hours).
-
Tissue Collection: At the termination of the study, various tissues (e.g., liver, kidney, fat, muscle) are collected to determine the extent of tissue distribution and potential for bioaccumulation.
-
Quantification of Radioactivity: The total radioactivity in urine, feces, and tissue samples is determined using liquid scintillation counting.
-
Metabolite Profiling:
-
Urine samples are often treated with enzymes such as β-glucuronidase and sulfatase to hydrolyze conjugated metabolites.
-
Both treated and untreated urine samples are then analyzed by chromatographic techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to separate the parent compound from its metabolites.
-
The identity of the metabolites can be further confirmed using mass spectrometry (MS).
-
General experimental workflow for studying the metabolism of this compound.
Conclusion
This compound is a well-established metabolite of the pesticide coumaphos. Its formation is a result of a detoxification pathway involving hydrolysis of the active intermediate, coroxon. In vivo studies in rats demonstrate that this compound is rapidly metabolized, primarily through conjugation, and efficiently excreted, with over 90% of an administered dose eliminated within 24 hours.[5] This rapid clearance suggests a low potential for bioaccumulation. The methodologies outlined in this guide provide a framework for the continued investigation of the metabolic fate and potential toxicological significance of this and other coumarin derivatives.
References
- 1. Reduced proinsecticide activation by cytochrome P450 confers coumaphos resistance in the major bee parasite Varroa destructor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDC - NBP - Biomonitoring Summaries - Coumaphos [medbox.iiab.me]
- 4. researchgate.net [researchgate.net]
- 5. Biotransformation and disposition of the coumaphos metabolite 3-chloro-4-methyl-(4-14C)-7-hydroxycoumarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 3-Chloro-4-methyl-7-hydroxycoumarin as a Versatile Fluorescent Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-4-methyl-7-hydroxycoumarin, also known as 3-chloro-4-methylumbelliferone, is a substituted coumarin derivative that serves as a valuable building block and fluorescent scaffold in biochemical and medicinal chemistry research.[1][2] Its chemical structure is characterized by a 7-hydroxy group, a primary site for conjugation and derivatization; an electron-withdrawing chloro group at the 3-position; and a methyl group at the 4-position.[1] These substitutions significantly influence the molecule's electronic and photophysical properties, making it a versatile precursor for developing highly sensitive fluorescent probes and potent enzyme inhibitors.[1][3]
The core utility of this compound lies in its application as a pro-fluorophore. The 7-hydroxy group can be chemically modified or "caged" with a recognition moiety specific to a target analyte or enzyme. In its caged form, the coumarin's fluorescence is often quenched. Upon interaction with the target, the caging group is cleaved, releasing the highly fluorescent 7-hydroxycoumarin core and producing a distinct "turn-on" fluorescent signal. This principle is widely applied in developing assays for enzyme activity, detecting metal ions, and bioimaging.[1][]
Physicochemical and Spectroscopic Properties
The key properties of this compound and the parent fluorophore, 7-hydroxy-4-methylcoumarin, are summarized below. Researchers should note that the photophysical properties can be influenced by solvent and pH.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₇ClO₃ | [2][5] |
| Molecular Weight | 210.61 g/mol | [2][5] |
| Melting Point | 240-244 °C | [3][6] |
| Appearance | Solid | |
| Solubility | Soluble in ethanol, acetic acid, alkali solutions. | [7] |
| UV Absorption Max (λabs) | ~332 nm (in Ethanol) | [6] |
| Excitation Max (λex) | ~360 nm (estimated from related compounds) | [8] |
| Emission Maximum (λem) | ~450 nm (estimated from related compounds) | [8] |
Note: Excitation and emission maxima are based on the closely related compound 4-(chloromethyl)-7-hydroxycoumarin and may vary for this compound.[8] Coumarin fluorophores typically absorb light in the 350–450 nm range and emit in the 400–550 nm (blue-to-green) region.[]
Mechanism of Action as a "Turn-On" Fluorescent Probe
The primary application of this compound is as a scaffold for creating "turn-on" fluorescent probes. The 7-hydroxyl group is synthetically modified with a substrate-specific "capping" group. This modification disrupts the electronic resonance of the coumarin ring, rendering it non-fluorescent or weakly fluorescent. An enzymatic or chemical reaction removes the capping group, restoring the hydroxyl functionality and "uncaging" the fluorophore, which results in a significant increase in fluorescence intensity.
Protocols and Applications
Application 1: General Protocol for Enzyme Activity Assay
This protocol provides a general framework for using a derivative of this compound as a fluorogenic substrate to measure enzyme activity (e.g., phosphatases, glycosidases, or esterases). The researcher must first synthesize the appropriate substrate by capping the 7-hydroxy group with a moiety recognized by the target enzyme.
Materials:
-
Fluorogenic substrate (derivative of this compound)
-
Purified enzyme of interest
-
Assay buffer (optimized for the specific enzyme)
-
DMSO (for dissolving the substrate)
-
96-well microplate (black, clear bottom recommended)
-
Fluorescence microplate reader
Experimental Workflow:
Detailed Method:
-
Prepare Substrate Stock Solution: Dissolve the fluorogenic substrate in high-quality, anhydrous DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
Prepare Reagents:
-
Prepare a fresh serial dilution of the enzyme in pre-warmed assay buffer immediately before use.
-
Dilute the substrate stock solution in the assay buffer to the desired final working concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically for each enzyme.
-
-
Assay Procedure:
-
Pipette 50 µL of the enzyme dilutions into the wells of a 96-well microplate. Include a "no enzyme" control well containing only the assay buffer.
-
To initiate the reaction, add 50 µL of the substrate working solution to all wells, bringing the total volume to 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature for the enzyme.
-
-
Fluorescence Measurement:
-
Monitor the increase in fluorescence over time (kinetic assay) at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation, ~450 nm emission).
-
Alternatively, for an endpoint assay, incubate the plate for a fixed period (e.g., 30-60 minutes) and then measure the final fluorescence intensity.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control.
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.
-
Plot the reaction velocity or endpoint fluorescence against the enzyme concentration to determine enzyme kinetics or quantify enzyme amounts.
-
Application 2: General Protocol for Synthesis of a Derivative for Bioconjugation
The 7-hydroxy group is the most common site for modification to link the coumarin scaffold to other molecules, such as peptides or targeting ligands. The following is a general protocol for the Williamson ether synthesis to attach a linker with a terminal reactive group (e.g., an azide or alkyne for click chemistry).
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Alkyl halide linker (e.g., 3-bromopropyl azide)
-
Standard glassware for organic synthesis
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Synthetic Workflow:
Detailed Method:
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.
-
Deprotonation: Add a mild base, such as potassium carbonate (2-3 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to deprotonate the 7-hydroxy group, forming the more nucleophilic phenoxide.
-
Alkylation: Add the desired alkyl halide linker (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous phase with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired derivative.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry.
This protocol yields a functionalized coumarin derivative ready for subsequent conjugation to biomolecules or other probes.
References
Application Notes and Protocols for 3-Chloro-4-methyl-7-hydroxycoumarin in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methyl-7-hydroxycoumarin is a synthetic derivative of coumarin, a class of compounds widely recognized for their diverse pharmacological activities. This particular derivative serves as a valuable scaffold in medicinal chemistry for the development of potent enzyme inhibitors. Its utility has been noted in the targeting of serine hydrolases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the management of neurodegenerative diseases like Alzheimer's disease.[1] Furthermore, the broader class of coumarins has been investigated for the inhibition of other enzymes, including lipoxygenases (LOX), which are involved in inflammatory pathways.
This document provides detailed application notes and experimental protocols for the use of this compound in enzyme inhibition assays, along with relevant quantitative data and visualizations of experimental workflows and associated signaling pathways.
Data Presentation: Enzyme Inhibition Data
The inhibitory activity of this compound against key enzymes is summarized below. While this compound is often a precursor for more complex inhibitors, it exhibits intrinsic inhibitory properties.
| Enzyme Target | Inhibitor | IC50 / Ki Value | Enzyme Source | Reference |
| Acetylcholinesterase (AChE) | 3-Chloro-7-hydroxy-4-methylcoumarin (CHMC) | Quantitative data not explicitly stated in the provided abstract, but reversible inhibition was confirmed. | Recombinant mouse wild type AChE | |
| Butyrylcholinesterase (BChE) | 3-Chloro-7-hydroxy-4-methylcoumarin (CHMC) | Quantitative data not explicitly stated in the provided abstract, but reversible inhibition was confirmed. | Recombinant mouse wild type BChE & Human serum BChE |
Experimental Protocols
Detailed methodologies for key enzyme inhibition assays are provided below. These protocols are based on established methods for coumarin derivatives and can be adapted for this compound.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay Protocol (Ellman's Method)
This colorimetric assay is a widely used method for determining cholinesterase activity.
Materials:
-
This compound (Test Compound)
-
Acetylcholinesterase (AChE) from electric eel or recombinant source
-
Butyrylcholinesterase (BChE) from equine serum or recombinant source
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound by serial dilution in phosphate buffer.
-
Prepare solutions of ATCI (15 mM), BTCI (15 mM), and DTNB (10 mM) in phosphate buffer.
-
Prepare the enzyme solution (AChE or BChE) in phosphate buffer to a final concentration that provides a linear rate of reaction.
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of the test compound solution at various concentrations.
-
20 µL of the enzyme solution (AChE or BChE).
-
-
Incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).
-
-
Measurement and Data Analysis:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
The percentage of inhibition can be calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Lipoxygenase (LOX) Inhibition Assay Protocol
This spectrophotometric assay measures the activity of lipoxygenase by monitoring the formation of hydroperoxides from a fatty acid substrate.
Materials:
-
This compound (Test Compound)
-
Soybean Lipoxygenase (LOX)
-
Linoleic acid or arachidonic acid (Substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
96-well UV-transparent microplate or quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound by serial dilution in the buffer.
-
Prepare the substrate solution (e.g., 10 mM linoleic acid) in ethanol and then dilute in buffer.
-
Prepare the enzyme solution (LOX) in the buffer to a final concentration that provides a linear rate of reaction.
-
-
Assay:
-
In a quartz cuvette or a well of a UV-transparent plate, mix:
-
Buffer to make up the final volume.
-
Aliquots of the test compound solution at various concentrations.
-
Enzyme solution.
-
-
Pre-incubate the mixture at room temperature for 5 minutes.
-
Initiate the reaction by adding the substrate solution.
-
-
Measurement and Data Analysis:
-
Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition and the IC50 value as described for the cholinesterase assay.
-
Visualizations
Experimental Workflow for Enzyme Inhibition Assay
References
Application Notes and Protocols: 3-Chloro-4-methyl-7-hydroxycoumarin for Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3-Chloro-4-methyl-7-hydroxycoumarin as a fluorescent probe for cell imaging. Due to the limited availability of published data on the direct application of this specific compound in cell imaging, this document combines the known properties of this compound with established protocols for similar 7-hydroxycoumarin derivatives. It is crucial to note that the provided protocols are proposed starting points and will require optimization for specific cell types and experimental conditions.
Introduction
This compound is a synthetic derivative of the widely recognized 7-hydroxycoumarin (umbelliferone) scaffold.[1][2] Coumarin-based fluorophores are valued in biological imaging for their environmental sensitivity, high fluorescence quantum yields, and amenability to chemical modification.[3] The substitutions on the coumarin ring, including the electron-withdrawing chloro group at the 3-position and the methyl group at the 4-position, are anticipated to modulate the compound's photophysical properties and cellular interactions.[2] This document outlines the known characteristics of this compound and provides detailed, albeit theoretical, protocols for its application in cellular imaging.
Physicochemical and Photophysical Properties
| Property | This compound | 7-hydroxy-4-methylcoumarin (for comparison) |
| Molecular Formula | C₁₀H₇ClO₃ | C₁₀H₈O₃ |
| Molecular Weight | 210.61 g/mol [1] | 176.17 g/mol |
| Melting Point | 240-244 °C[1] | 185-188 °C |
| UV Absorption Max (λex) | 332 nm (in Ethanol)[4] | ~360 nm[5] |
| Emission Max (λem) | Not reported | ~450 nm[5] |
| Molar Extinction Coefficient (ε) | Not reported | ~18,000 M⁻¹cm⁻¹[5] |
| Quantum Yield (Φ) | Not reported | ~0.18[5] |
Proposed Applications in Cell Imaging
Based on the characteristics of related coumarin dyes, this compound could potentially be utilized in the following cell imaging applications:
-
General Cytoplasmic and Organelle Staining: As a lipophilic small molecule, it may passively diffuse across the cell membrane and accumulate in the cytoplasm and lipid-rich organelles.
-
Development of Biosensors: The 7-hydroxy group can be functionalized to create targeted probes for specific cellular components or to sense changes in the intracellular environment (e.g., pH, ion concentration, enzyme activity).[2]
-
Flow Cytometry: If the compound exhibits sufficient brightness and can be excited by a common laser line (e.g., violet laser), it could be used for cell population analysis.[6][7]
Experimental Protocols
Caution: this compound is for research use only and has not been approved for any diagnostic or therapeutic use. Standard laboratory safety precautions should be followed, including the use of personal protective equipment.
Protocol 1: Preparation of Stock Solution
-
Weighing: Accurately weigh out a small amount of this compound powder.
-
Dissolving: Dissolve the compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a 1-10 mM stock solution.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol 2: General Staining Protocol for Adherent Cells
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass-bottom dishes or imaging plates
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or violet excitation filter)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or imaging plates and culture until they reach the desired confluency (typically 50-70%).
-
Preparation of Staining Solution: On the day of the experiment, thaw a vial of the this compound stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Immediately image the cells using a fluorescence microscope. Based on the parent compound, excitation is expected in the violet range (~330-380 nm) and emission in the blue-to-green range (~440-480 nm).[4][5]
Protocol 3: Cytotoxicity Assay (MTT Assay)
It is essential to determine the optimal non-toxic concentration of the probe for live-cell imaging experiments.
Materials:
-
This compound stock solution
-
Cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Include untreated cells as a negative control and a known cytotoxic compound as a positive control.
-
Incubation: Incubate the plate for a period that is relevant to your planned imaging experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Caption: A generalized workflow for staining cells with this compound.
Caption: A standard workflow for assessing the cytotoxicity of this compound.
Discussion and Future Directions
The application of this compound in cell imaging is a promising yet underexplored area. The protocols provided here serve as a foundational guide for researchers to begin investigating its utility. Key experimental validations that are required include:
-
Comprehensive Photophysical Characterization: Determining the precise excitation and emission spectra, quantum yield, and molar extinction coefficient in various solvents and biological buffers.
-
Optimization of Staining Conditions: Systematically testing a range of concentrations and incubation times for different cell types to achieve optimal signal-to-noise ratios.
-
Determination of Cellular Localization: Co-localization studies with known organelle-specific dyes will be necessary to identify the subcellular distribution of the compound.
-
Assessment of Photostability: Evaluating the photostability of the probe under typical imaging conditions is crucial for its use in time-lapse and long-term imaging experiments.
By systematically addressing these points, the scientific community can fully elucidate the potential of this compound as a valuable tool in the ever-expanding palette of fluorescent probes for cell biology and drug discovery.
References
- 1. 3-氯-7-羟基-4-甲基香豆素 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-CHLORO-7-HYDROXY-4-METHYLCOUMARIN | 6174-86-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Carboxy-6-chloro-7-hydroxycoumarin: a highly fluorescent, water-soluble violet-excitable dye for cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Chloro-4-methyl-7-hydroxycoumarin as a pH Indicator in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methyl-7-hydroxycoumarin is a halogenated derivative of the highly fluorescent 7-hydroxycoumarin scaffold.[1] The strategic placement of an electron-withdrawing chloro group at the 3-position and a methyl group at the 4-position influences the molecule's electronic properties, making it a potentially valuable fluorescent probe for various biological applications.[1] Derivatives of 7-hydroxycoumarin are well-established as pH-sensitive fluorophores, exhibiting changes in their fluorescence properties in response to alterations in the local pH.[2] This characteristic makes them suitable for use as pH indicators in biological systems, including living cells.[2]
The fluorescence of 7-hydroxycoumarin derivatives is contingent on the protonation state of the 7-hydroxy group. In acidic to neutral environments, the hydroxyl group is protonated (phenolic form), while in more alkaline conditions, it deprotonates to a phenolate anion. This conversion significantly alters the electronic structure of the molecule, leading to a shift in the fluorescence emission to longer wavelengths (a bathochromic shift) and a change in fluorescence intensity.[2]
Quantitative Data
The photophysical properties of this compound are expected to be pH-dependent. The chloro and methyl substitutions will likely influence the pKa of the 7-hydroxy group compared to the parent compound, 7-hydroxycoumarin (umbelliferone), which has a pKa in the range of 7.1-7.8.[2] The electron-withdrawing nature of the chlorine atom is expected to lower the pKa, making this indicator potentially more sensitive in the slightly acidic to neutral pH range.
Table 1: Estimated Photophysical Properties of this compound
| Property | Acidic Form (pH < 6) | Basic Form (pH > 8) | Significance in Biological Applications |
| Excitation Max (λex) | ~330 - 350 nm | ~360 - 380 nm | Determines the optimal light source for excitation. Ratiometric measurements can be performed by exciting at two different wavelengths. |
| Emission Max (λem) | ~440 - 460 nm (Blue) | ~500 - 530 nm (Green) | Defines the detection window for each form. The shift in emission allows for ratiometric imaging. |
| Quantum Yield (ΦF) | Moderate | High | Represents the efficiency of fluorescence emission. A high quantum yield is desirable for bright signals. |
| pKa | Estimated ~6.5 - 7.0 | - | The pH at which the protonated and deprotonated forms are in equal concentration, defining the optimal sensing range. |
| Molar Extinction Coefficient (ε) | Moderate | High | A measure of how strongly the molecule absorbs light. Higher values contribute to overall brightness. |
Key Applications in Biological Systems
-
Measurement of Intracellular pH (pHi): This probe can be used to monitor the pH of the cytoplasm and various organelles, providing insights into cellular processes like metabolism, apoptosis, and ion transport.
-
Enzyme Assays: Can be developed into substrates for enzymes that produce a pH change upon their activity.
-
Monitoring Cellular Processes: Useful for studying biological events that are associated with pH changes, such as endocytosis, autophagy, and cellular signaling.
Experimental Protocols
4.1. Protocol for In Vitro pH Titration and pKa Determination
This protocol is essential for characterizing the pH-dependent spectral properties of this compound before its use in biological experiments.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
A series of buffers covering a pH range from 4.0 to 10.0 (e.g., citrate, phosphate, and borate buffers)
-
Spectrofluorometer
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation: For each pH buffer, prepare a working solution by diluting the stock solution to a final concentration of 1-10 µM. Ensure the final DMSO concentration is below 1% to minimize solvent effects.
-
Fluorescence Measurement:
-
For each pH sample, record the fluorescence emission spectrum by exciting at the estimated λex of the acidic form (e.g., 340 nm).
-
Record a second emission spectrum by exciting at the estimated λex of the basic form (e.g., 370 nm).
-
Record the excitation spectra by setting the emission wavelength to the maximum of the acidic and basic forms.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum of the basic form as a function of pH.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa.
-
For ratiometric measurements, plot the ratio of the fluorescence intensities at the emission maxima of the basic and acidic forms against pH.
-
4.2. Protocol for Intracellular pH Measurement in Live Cells
This protocol provides a general workflow for loading the probe into live cells and measuring intracellular pH. Optimization of probe concentration and incubation times is crucial for each cell type.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope with appropriate filter sets for blue and green fluorescence
-
Calibration buffers (high K⁺ buffers of known pH containing nigericin)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and grow to the desired confluency.
-
Probe Loading:
-
Prepare a loading solution of 1-10 µM this compound in serum-free cell culture medium or HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the loading solution for 15-60 minutes at 37°C.
-
-
Washing: Remove the loading solution and wash the cells 2-3 times with warm HBSS to remove extracellular probe.
-
Imaging:
-
Mount the cells on the fluorescence microscope.
-
Acquire images using two different excitation wavelengths (e.g., ~340 nm and ~370 nm) and collect the emission at the respective maxima (~450 nm and ~510 nm).
-
Alternatively, use a single excitation wavelength and collect emission in two separate channels.
-
-
In Situ Calibration:
-
At the end of the experiment, perfuse the cells with high K⁺ calibration buffers of known pH (ranging from 6.0 to 8.0) containing 10 µM nigericin. This ionophore equilibrates the intracellular and extracellular pH.
-
Record the fluorescence ratios at each pH to generate a calibration curve.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities from the two channels for each cell or region of interest.
-
Convert the fluorescence ratios to pH values using the calibration curve.
-
Visualizations
5.1. pH-Dependent Fluorescence Mechanism
The fluorescence of this compound is governed by the equilibrium between its protonated (phenolic) and deprotonated (phenolate) forms.
Caption: pH-dependent equilibrium and fluorescence of this compound.
5.2. Experimental Workflow for Intracellular pH Measurement
A typical workflow for measuring intracellular pH using a fluorescent probe.
Caption: A generalized workflow for intracellular pH measurement using a fluorescent probe.
5.3. Intracellular pH Regulation and Signaling
Intracellular pH is a critical regulator of various signaling pathways, including Notch signaling and cellular metabolism.
Caption: The impact of intracellular pH on Notch signaling and cellular metabolism.
References
Labeling proteins with 3-Chloro-4-methyl-7-hydroxycoumarin succinimidyl ester
An Application and Protocol Guide to Protein Labeling with 3-Chloro-4-methyl-7-hydroxycoumarin Succinimidyl Ester
Introduction
This compound, a derivative of the coumarin family of fluorophores, serves as a versatile fluorescent probe in biochemical and cellular research.[1] When functionalized with an N-hydroxysuccinimidyl (NHS) ester, it becomes a potent, amine-reactive labeling reagent. This succinimidyl ester, hereafter referred to as CMHC-SE, covalently attaches the blue-fluorescing coumarin dye to primary amines (e.g., lysine residues) on proteins and other biomolecules, forming a stable amide bond.[2]
This labeling technique is crucial for a variety of applications, including fluorescence microscopy, flow cytometry, immunoassays, and protein-protein interaction studies. The resulting fluorescently-labeled proteins can be used to probe biological systems, track molecular movement, and quantify molecular interactions.[3] The specific properties of the this compound core, such as its sensitivity to the local environment, make it a valuable tool for researchers in drug development and molecular biology.[1][4]
Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| Chemical Name | This compound succinimidyl ester | - |
| Molecular Formula | C₁₄H₁₀ClNO₆ (for the SE derivative) | Derived |
| Purity | ≥95% | [5] |
| Appearance | Solid (likely off-white to pale yellow) | [6] |
| Solubility | Soluble in organic solvents (DMSO, DMF) | [7][8] |
| Excitation Max (λex) | ~364 nm (for a similar coumarin SE) | [9] |
| Emission Max (λem) | ~458 nm (for a similar coumarin SE) | [9] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [7] |
| Target Moiety | Primary amines (-NH₂) | [2] |
Experimental Protocols
This section provides a detailed protocol for the covalent labeling of proteins with this compound succinimidyl ester (CMHC-SE). The procedure is based on established methods for NHS ester conjugation.[2][7][8]
Required Materials and Reagents
-
Protein of Interest: Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES). Avoid buffers containing Tris or glycine. The protein solution must be free of stabilizing proteins like BSA.[2][7]
-
CMHC-SE: Dried, solid form.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): High-quality, amine-free.[10]
-
Labeling Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5.[8]
-
Purification Column: Gel filtration column (e.g., Sephadex G-25, PD-10 desalting column) equilibrated with a suitable storage buffer.[7]
-
Storage Buffer: 1x Phosphate-buffered saline (PBS), pH 7.4, or another buffer suitable for the protein.
Experimental Workflow Diagram
Caption: Workflow for protein conjugation with CMHC-SE.
Step-by-Step Labeling Procedure
-
Prepare Protein Solution:
-
Dissolve the protein in an amine-free buffer like PBS. The recommended concentration is 2.5 mg/mL for good labeling efficiency, though concentrations around 1 mg/mL are also suitable.[2]
-
If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS or a similar amine-free buffer.[2]
-
Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.[7]
-
-
Prepare Dye Stock Solution:
-
Allow the vial of CMHC-SE to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the CMHC-SE in anhydrous DMSO or DMF.[2] For example, for a 1 µmol vial, add 100 µL of solvent.
-
Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh and protected from light.[11]
-
-
Perform the Labeling Reaction:
-
The optimal molar ratio of dye to protein depends on the protein and desired degree of labeling (DOL). A starting point is a 10:1 to 15:1 molar ratio of dye to protein.[2]
-
While gently stirring the protein solution, add the calculated volume of the 10 mM dye stock solution dropwise.[2]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[7] For unstable proteins, the reaction can be performed at 4°C, but the incubation time may need to be extended.[11]
-
-
Purify the Conjugate:
-
Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with your desired storage buffer (e.g., 1x PBS).[7]
-
Immediately after the incubation, load the reaction mixture onto the column.[2]
-
Elute the protein-dye conjugate with the storage buffer. The labeled protein will typically elute first as a colored band, while the smaller, unreacted dye molecules are retained longer on the column.
-
Collect the fractions containing the purified, labeled protein.
-
Chemical Reaction Pathway
The conjugation reaction proceeds via nucleophilic substitution, where a primary amine on the protein attacks the carbonyl carbon of the succinimidyl ester, displacing the N-hydroxysuccinimide group to form a stable amide bond.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. Coumarin Triazabutadienes for Fluorescent Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 3-Chloro-7-hydroxy-4-methylcoumarin 97 6174-86-3 [sigmaaldrich.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. interchim.fr [interchim.fr]
- 9. 7-Hydroxy-4-methylcoumarin-3-acetic acid, succinimidyl ester - 25 mg [anaspec.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Chloro-4-methyl-7-hydroxycoumarin Conjugates in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 3-Chloro-4-methyl-7-hydroxycoumarin (CMFCH) conjugates in flow cytometry. While direct applications of CMFCH are not extensively documented, its chemical structure—a reactive chloromethyl group on a fluorescent coumarin core—makes it a versatile tool for labeling and tracking biomolecules. The protocols provided are based on established methods for similar coumarin dyes and are intended as a starting point for experimental design.
Introduction to this compound in Flow Cytometry
This compound is a blue-emitting fluorophore that can be conjugated to various biomolecules. Coumarin dyes are typically excited by a violet laser (around 405 nm) and emit in the blue region of the spectrum (450-500 nm).[1] Their distinct spectral properties make them suitable for multicolor flow cytometry, allowing for simultaneous analysis of multiple cellular parameters.[1] The chloromethyl group on CMFCH is reactive towards nucleophilic residues, primarily the thiol group of cysteines, forming stable thioether bonds.[2] This allows for the covalent labeling of proteins and other thiol-containing molecules.
Key Applications
Potential applications of CMFCH conjugates in flow cytometry include:
-
Immunophenotyping: CMFCH-conjugated antibodies can be used to identify and quantify specific cell populations based on the expression of cell surface or intracellular antigens.
-
Cell Proliferation Assays: By covalently labeling intracellular proteins, the fluorescence intensity of CMFCH can be used to track cell division, as the dye is distributed equally among daughter cells.
-
Apoptosis Detection: CMFCH conjugated to apoptosis-specific ligands or inhibitors can be used to identify cells undergoing programmed cell death.
-
Reporter Gene Assays: CMFCH can be used as a substrate for specific enzymes, where its cleavage results in a fluorescent signal, allowing for the measurement of gene expression.
Data Presentation
The photophysical properties of 7-hydroxycoumarin derivatives are crucial for designing flow cytometry experiments. The following table summarizes key data for spectrally similar coumarin dyes, which can serve as an estimate for CMFCH.
| Property | Estimated Value | Reference |
| Excitation Maximum (λex) | ~360 nm | [2] |
| Emission Maximum (λem) | ~450 nm | [2] |
| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ | [2] |
| Quantum Yield (Φ) | ~0.18 | [2] |
| Reactive Group | Chloromethyl (-CH₂Cl) | [2] |
| Target Residues | Primarily Cysteine (thiol group) | [2] |
Experimental Protocols
Protocol 1: General Protocol for Bioconjugation of CMFCH to Proteins
This protocol describes the covalent attachment of CMFCH to proteins containing cysteine residues.
Materials:
-
Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
This compound (CMFCH)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., Dithiothreitol, DTT), if antibody disulfides need to be reduced
-
Purification column (e.g., size-exclusion chromatography)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
Procedure:
-
Protein Preparation: If necessary, reduce the protein's disulfide bonds to generate free thiol groups by incubating with a 10-20 fold molar excess of DTT for 30 minutes at room temperature. Remove the excess DTT using a desalting column.
-
CMFCH Solution Preparation: Prepare a stock solution of CMFCH in DMF or DMSO at a concentration of 1-10 mg/mL.
-
Labeling Reaction:
-
Add the CMFCH stock solution to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.
-
-
Purification: Separate the CMFCH-protein conjugate from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the coumarin (at ~360 nm).
Protocol 2: Cell Surface Staining with CMFCH-Conjugated Antibodies
This protocol outlines the steps for staining cell surface antigens using a CMFCH-conjugated antibody.[1]
Materials:
-
Single-cell suspension
-
CMFCH-conjugated primary antibody
-
Flow Cytometry Staining Buffer (PBS with 1-2% BSA and 0.05% sodium azide)
-
(Optional) Fc block reagent
-
(Optional) Viability dye
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and wash the cells with cold Flow Cytometry Staining Buffer. Resuspend the cells at a concentration of 1 x 10⁷ cells/mL.[1]
-
(Optional) Fc Receptor Blocking: If your cells express high levels of Fc receptors, incubate them with an Fc block reagent for 10-15 minutes at 4°C.[1]
-
Antibody Staining:
-
Washing: Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer by centrifugation at 300-400 x g for 5 minutes.[1]
-
Resuspension: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
-
Flow Cytometry Analysis: Analyze the labeled cells on a flow cytometer equipped with a violet laser for excitation and appropriate filters for blue emission detection.
Protocol 3: Intracellular Staining with CMFCH-Conjugated Antibodies
This protocol allows for the detection of intracellular antigens.[1]
Materials:
-
CMFCH-conjugated antibody
-
Fixation Buffer
-
Permeabilization Buffer
-
Flow Cytometry Staining Buffer
Procedure:
-
Cell Surface Staining (Optional): If also staining for surface markers, perform this step as described in Protocol 2 before fixation.
-
Fixation: Wash the cells once with PBS. Resuspend the cells in Fixation Buffer and incubate for 15-20 minutes at room temperature.[1]
-
Permeabilization: Wash the cells twice with Flow Cytometry Staining Buffer. Resuspend the cells in Permeabilization Buffer and incubate for 10-15 minutes at room temperature.[1]
-
Intracellular Staining:
-
Washing: Wash the cells twice with Permeabilization Buffer.
-
Resuspension and Analysis: Resuspend the cells in Flow Cytometry Staining Buffer and analyze by flow cytometry.
Mandatory Visualizations
Caption: General workflow for cell staining using CMFCH conjugates.
Caption: Logical relationship of CMFCH conjugation and application.
References
Application Notes and Protocols for Measuring Mitochondrial Viscosity with Coumarin-Based Fluorescent Probes
Introduction
Mitochondrial viscosity is a critical biophysical parameter that reflects the functional state of mitochondria and is implicated in a variety of cellular processes and pathologies, including neurodegenerative diseases and cancer. Fluorescent molecular rotors are powerful tools for measuring viscosity in living cells. This document provides detailed application notes and protocols for the use of a 3-position substituted 7-hydroxycoumarin derivative as a fluorescent probe for measuring mitochondrial viscosity.
Disclaimer: While the user requested information on "3-Chloro-4-methyl-7-hydroxycoumarin," a thorough literature search did not yield specific data for this compound as a mitochondrial viscosity probe. Therefore, these application notes are based on the well-established principles and data from structurally similar 7-hydroxycoumarin-based molecular rotors designed for mitochondrial viscosity sensing. The protocols and data presented are representative of this class of probes.
Principle of Viscosity Sensing
The coumarin-based probe described herein operates as a "molecular rotor." Its fluorescence properties are highly sensitive to the viscosity of its microenvironment. This sensitivity arises from the process of Twisted Intramolecular Charge Transfer (TICT).
-
In low viscosity environments (e.g., cytoplasm): The rotor part of the molecule can freely rotate. Upon photoexcitation, the molecule relaxes to a non-emissive TICT state, leading to quenched fluorescence.
-
In high viscosity environments (e.g., mitochondrial matrix): The increased viscosity hinders the intramolecular rotation of the probe. This restriction inhibits the formation of the non-emissive TICT state, causing the excited state to decay via fluorescence, resulting in a significant increase in fluorescence intensity and lifetime.
The relationship between fluorescence intensity and viscosity can be described by the Förster-Hoffmann equation:
log(I) = C + x * log(η)
Where I is the fluorescence intensity, η is the viscosity, C is a constant, and x is a probe-dependent sensitivity parameter.
Probe Characteristics
The ideal mitochondrial viscosity probe possesses several key features:
-
Mitochondrial Targeting: The probe is typically functionalized with a lipophilic cation, such as a triphenylphosphonium (TPP) group, which facilitates its accumulation in the mitochondria due to the large negative mitochondrial membrane potential.
-
High Sensitivity to Viscosity: The probe should exhibit a significant increase in fluorescence intensity and/or lifetime with increasing viscosity.
-
Selectivity: The fluorescence signal should be specific to viscosity changes and not significantly affected by other cellular parameters like pH or the presence of reactive oxygen species (ROS).
-
Good Photostability: The probe should be resistant to photobleaching under typical imaging conditions to allow for time-lapse imaging.
-
Low Cytotoxicity: The probe should not be toxic to cells at the working concentrations.
Quantitative Data
The following tables summarize the typical photophysical and analytical performance of a 7-hydroxycoumarin-based mitochondrial viscosity probe.
Table 1: Photophysical Properties
| Parameter | Value in Low Viscosity (e.g., Methanol) | Value in High Viscosity (e.g., Glycerol) |
| Absorption Maximum (λabs) | ~400 nm | ~410 nm |
| Emission Maximum (λem) | ~480 nm | ~495 nm |
| Stokes Shift | ~80 nm | ~85 nm |
| Fluorescence Quantum Yield (Φ) | < 0.1 | > 0.5 |
| Fluorescence Lifetime (τ) | < 1.0 ns | > 3.0 ns |
Table 2: Analytical Performance
| Parameter | Value |
| Viscosity Detection Range | 1 - 1000 cP |
| Fluorescence Enhancement Factor | > 20-fold |
| Selectivity | High selectivity for viscosity over common ROS, metal ions, and pH changes in the physiological range. |
| pH Stability | Stable in the physiological pH range (6.5 - 8.0). |
| Cytotoxicity | Low cytotoxicity at working concentrations (typically 1-10 µM). |
| Mitochondrial Colocalization Coefficient | > 0.9 (with trackers like MitoTracker™ Green) |
Experimental Protocols
Synthesis of a Representative Coumarin-Based Mitochondrial Viscosity Probe
This protocol describes a general synthesis route for a 7-hydroxycoumarin-based probe with a TPP targeting moiety.
Caption: Synthetic workflow for a coumarin-based mitochondrial viscosity probe.
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Acid catalyst (e.g., Amberlyst-15, H₂SO₄)
-
Bromoalkyl linker (e.g., 1,4-dibromobutane)
-
Triphenylphosphine (TPP)
-
Solvents (e.g., ethanol, acetonitrile, DMF)
-
Base (e.g., K₂CO₃)
Procedure:
-
Synthesis of 7-Hydroxy-4-methylcoumarin:
-
Perform a Pechmann condensation by reacting resorcinol with ethyl acetoacetate in the presence of an acid catalyst.
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash with water, and recrystallize from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
-
-
Attachment of the Linker:
-
Dissolve 7-hydroxy-4-methylcoumarin and a bromoalkyl linker in a suitable solvent (e.g., DMF).
-
Add a base (e.g., K₂CO₃) and stir the reaction at an elevated temperature.
-
Monitor the reaction by TLC.
-
After completion, extract the product with an organic solvent and purify by column chromatography.
-
-
Coupling with Triphenylphosphine:
-
Dissolve the coumarin-linker intermediate in a solvent like acetonitrile.
-
Add triphenylphosphine and reflux the mixture.
-
The final product will precipitate upon cooling.
-
Filter the solid, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.
-
-
Characterization:
-
Confirm the structure of the final probe using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro Viscosity Measurements
This protocol describes how to characterize the fluorescence response of the probe to changes in viscosity using methanol-glycerol mixtures.
Caption: Workflow for in vitro characterization of the viscosity probe.
Materials:
-
Coumarin-based viscosity probe
-
Methanol
-
Glycerol
-
Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a stock solution of the probe (e.g., 1 mM in DMSO).
-
Prepare a series of methanol-glycerol mixtures with varying volume ratios to create a range of viscosities.
-
Add the probe stock solution to each methanol-glycerol mixture to a final concentration of approximately 10 µM.
-
Record the absorption and fluorescence emission spectra for each solution.
-
Plot the fluorescence intensity at the emission maximum as a function of the viscosity of the solvent mixture.
-
For a more detailed analysis, plot the logarithm of the fluorescence intensity against the logarithm of the viscosity and fit the data to the Förster-Hoffmann equation.
Cell Culture and Staining
This protocol details the procedure for staining cultured cells with the mitochondrial viscosity probe.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Coumarin-based viscosity probe stock solution (1 mM in DMSO)
-
MitoTracker™ Green (for colocalization)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Seed the cells on glass-bottom dishes suitable for microscopy.
-
Probe Loading:
-
When cells reach the desired confluency (e.g., 70-80%), remove the culture medium.
-
Wash the cells once with serum-free medium.
-
Incubate the cells with the coumarin-based probe at a final concentration of 1-10 µM in serum-free medium for 30-60 minutes at 37°C.
-
-
Washing: After incubation, wash the cells twice with PBS or fresh medium to remove any excess probe.
-
Colocalization (Optional): To confirm mitochondrial targeting, co-stain the cells with a commercially available mitochondrial tracker (e.g., MitoTracker™ Green) according to the manufacturer's protocol.
-
Imaging: Image the stained cells using a confocal laser scanning microscope with appropriate excitation and emission settings for the coumarin probe (e.g., excitation at ~405 nm, emission collected at ~450-550 nm).
Induction of Mitochondrial Viscosity Changes
To validate the probe's response in a cellular context, mitochondrial viscosity can be modulated using various agents.
Caption: Experimental design for modulating and measuring mitochondrial viscosity.
Examples of Modulating Agents:
-
Nystatin: An ionophore that can increase mitochondrial viscosity. Treat stained cells with 10-50 µM nystatin for 30 minutes.
-
Staurosporine: An inducer of apoptosis, which is often associated with an increase in mitochondrial viscosity. Treat cells with 1-2 µM staurosporine for several hours.
-
CCCP (Carbonyl cyanide m-chlorophenyl hydrazone): A mitochondrial uncoupler that dissipates the mitochondrial membrane potential, which can lead to changes in viscosity and will affect the accumulation of the probe.
Procedure:
-
Stain the cells with the coumarin-based viscosity probe as described in section 4.3.
-
Treat the stained cells with the desired modulating agent at the appropriate concentration and for the recommended time.
-
Acquire fluorescence images before and after treatment to observe changes in mitochondrial fluorescence intensity.
-
Quantify the fluorescence intensity in the mitochondrial regions to determine the relative change in viscosity.
Data Analysis and Interpretation
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to define regions of interest (ROIs) corresponding to mitochondria. Measure the mean fluorescence intensity within these ROIs.
-
Relative Viscosity Changes: Compare the fluorescence intensity of treated cells to control (untreated) cells to determine the relative change in mitochondrial viscosity.
-
Fluorescence Lifetime Imaging Microscopy (FLIM): For more quantitative and robust measurements, FLIM can be used. An increase in the fluorescence lifetime of the probe in mitochondria corresponds to an increase in viscosity. FLIM is less susceptible to artifacts related to probe concentration and excitation intensity.
Troubleshooting
-
Low Signal: Increase the probe concentration or incubation time. Ensure the imaging settings (laser power, detector gain) are optimized.
-
High Background: Reduce the probe concentration or ensure thorough washing after staining.
-
No Change in Fluorescence with Modulating Agents: Verify the activity of the modulating agent. Ensure the probe is correctly localized to the mitochondria.
-
Phototoxicity: Reduce laser power and exposure time. Use an anti-fade reagent if compatible.
By following these protocols, researchers can effectively utilize 7-hydroxycoumarin-based fluorescent probes to investigate the dynamics of mitochondrial viscosity and its role in cellular health and disease.
Experimental setup for fluorescence lifetime imaging microscopy (FLIM) with 3-Chloro-4-methyl-7-hydroxycoumarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 3-Chloro-4-methyl-7-hydroxycoumarin as a fluorescent probe for Fluorescence Lifetime Imaging Microscopy (FLIM). This document outlines the necessary instrumentation, experimental protocols, and data presentation for quantitative cellular imaging.
Introduction to this compound for FLIM
This compound is a derivative of the coumarin family of fluorophores, which are widely used in biological imaging due to their sensitivity to the local microenvironment.[1] The addition of a chloro group at the 3-position and a methyl group at the 4-position modifies the electronic properties of the coumarin scaffold, influencing its photophysical characteristics.[2]
FLIM is a powerful imaging technique that measures the exponential decay rate of fluorescence from a fluorophore at each pixel of an image. This "fluorescence lifetime" is an intrinsic property of a molecule and is largely independent of its concentration. It is, however, highly sensitive to environmental factors such as pH, ion concentration, viscosity, and the presence of quenchers. This makes this compound, in conjunction with FLIM, a valuable tool for probing the intracellular environment and studying molecular interactions.
Photophysical Properties
The photophysical properties of this compound are crucial for designing a FLIM experiment. While specific data for this exact compound is not extensively published, the properties can be estimated from closely related coumarin derivatives.
| Property | Estimated Value | Significance in FLIM |
| Excitation Maximum (λex) | ~350 - 405 nm | Determines the choice of excitation light source (e.g., laser line). |
| Emission Maximum (λem) | ~450 - 470 nm | Dictates the selection of emission filters for efficient signal detection. |
| Fluorescence Lifetime (τ) | ~4.0 - 4.6 ns | This is the parameter measured in FLIM. The lifetime can vary with the local environment. A lifetime in the nanosecond range is well-suited for Time-Correlated Single Photon Counting (TCSPC) FLIM.[3][4] |
| Quantum Yield (Φ) | Moderate to High | A higher quantum yield results in a brighter signal, improving the signal-to-noise ratio for FLIM measurements. |
| Stokes Shift | > 50 nm | A large Stokes shift is advantageous as it allows for effective separation of the excitation and emission light, reducing background noise. |
Note: The exact photophysical properties, particularly the fluorescence lifetime, are highly dependent on the solvent and local molecular environment and should be characterized for the specific experimental conditions.
Experimental Setup for TCSPC-FLIM
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used method for FLIM.[5] A typical TCSPC-FLIM setup integrated with a confocal or multiphoton microscope is required.
Core Components:
| Component | Specification | Purpose |
| Pulsed Laser Source | Picosecond pulsed diode laser or a tunable multiphoton laser. | Provides short pulses of light to excite the fluorophore. The repetition rate should be chosen to allow for the full decay of the fluorescence before the next pulse. |
| Microscope | Inverted confocal or multiphoton laser scanning microscope. | Provides the optical platform for sample illumination and fluorescence collection. |
| Scanning Unit | Galvanometer-based scanners. | To create a raster scan of the laser focus across the sample. |
| Detector | High-speed, sensitive single-photon detector, such as a photomultiplier tube (PMT) or a hybrid photodetector (HyD). | Detects the emitted single photons. |
| TCSPC Electronics | A TCSPC module/card. | Precisely times the arrival of each detected photon relative to the corresponding laser pulse.[5] |
| Objective Lens | High numerical aperture (NA) oil or water immersion objective. | Efficiently collects the emitted fluorescence. |
| Filters | Dichroic mirror and bandpass emission filter. | The dichroic mirror separates the excitation and emission light paths. The emission filter selectively transmits the fluorescence from the coumarin probe to the detector. |
| Analysis Software | Software capable of fitting fluorescence decay curves. | To analyze the collected data and generate FLIM images. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out a small amount of this compound powder.
-
Dissolving: Dissolve the powder in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution (e.g., 1-10 mM).
-
Storage: Store the stock solution at -20°C, protected from light.
Protocol 2: Cellular Staining
-
Cell Culture: Culture cells of interest on glass-bottom dishes or coverslips suitable for high-resolution microscopy.
-
Working Solution: Prepare a working solution of the coumarin probe by diluting the stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a final concentration in the range of 1-10 µM. The optimal concentration should be determined empirically to achieve sufficient signal without causing cellular toxicity.
-
Incubation: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: After incubation, wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.
-
Imaging: Immediately proceed with FLIM imaging. For live-cell imaging, maintain the cells in a suitable imaging buffer at 37°C and 5% CO2.
Protocol 3: FLIM Data Acquisition
-
System Initialization: Turn on all components of the FLIM system (laser, microscope, detectors, and TCSPC electronics) and allow them to warm up for at least 30 minutes to ensure stability.
-
Sample Placement: Place the prepared cell sample on the microscope stage.
-
Locate Cells: Using brightfield or epifluorescence, locate the cells of interest.
-
Set Excitation and Emission Parameters:
-
Select an appropriate laser line for excitation (e.g., 405 nm).
-
Set the laser power to a low level to minimize phototoxicity and photobleaching.
-
Insert the appropriate dichroic mirror and emission bandpass filter (e.g., 460/50 nm) into the light path.
-
-
Configure TCSPC Settings:
-
Set the acquisition time per pixel (dwell time).
-
Define the number of time channels (bins) for the fluorescence decay histogram.
-
Adjust the detector gain and other parameters to achieve an optimal photon counting rate. The photon counting rate should typically be kept below 5% of the laser repetition rate to avoid pulse pile-up artifacts.
-
-
Acquire Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer) at the excitation wavelength. The IRF is essential for accurate lifetime determination through deconvolution.
-
Image Acquisition: Acquire the FLIM data by scanning the desired field of view. Collect photons until a sufficient number of counts are obtained in the peak channel of the fluorescence decay histogram for each pixel to ensure good statistical accuracy for lifetime fitting.
Data Analysis and Presentation
-
Decay Fitting: The acquired fluorescence decay data for each pixel is fitted to a multi-exponential decay model using the analysis software. The IRF is used in the fitting process (deconvolution) to obtain the true fluorescence lifetime(s).
-
FLIM Image Generation: A FLIM image is generated where the color or intensity of each pixel represents the calculated fluorescence lifetime.
-
Quantitative Analysis: Extract quantitative lifetime values from regions of interest (ROIs) within the image for statistical analysis and comparison between different experimental conditions.
Visualizations
References
In Vivo Biotransformation of 3-Chloro-4-methyl-7-hydroxycoumarin: A Review of Preclinical Studies
Application Note
Introduction
3-Chloro-4-methyl-7-hydroxycoumarin, also known as chlorferron, is a significant metabolite of the organophosphate pesticide coumaphos. Understanding its biotransformation is crucial for assessing the toxicology and pharmacokinetics of the parent compound. In vivo studies, primarily conducted in rat models, have demonstrated that this compound undergoes rapid metabolism and elimination. The primary metabolic pathways identified are dechlorination and conjugation, leading to the excretion of the parent compound and its metabolites, predominantly through urine.
Metabolic Profile
Following oral administration in rats, this compound is extensively metabolized. The main biotransformation reactions include the removal of the chlorine atom from the 3-position of the coumarin ring and subsequent conjugation of the resulting metabolites as well as the parent compound. Three primary metabolites have been isolated from rat urine: unchanged this compound and its dechlorinated counterparts.[1] A significant portion of these metabolites are excreted in conjugated forms, suggesting efficient phase II metabolism.[1]
Excretion and Distribution
Studies using radiolabeled this compound have shown that the compound and its metabolites are rapidly eliminated from the body. Within 24 hours of a single oral dose to male rats, a substantial portion of the administered radioactivity is recovered in the urine (ranging from 77% to 84%) and feces (ranging from 7% to 15%).[1] This indicates that renal excretion is the principal route of elimination. After seven days, only low levels of residues derived from the compound are detectable in various organs, signifying minimal long-term accumulation.[1]
Quantitative Analysis
The quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic and toxicokinetic studies. While specific quantitative data from the seminal in vivo studies are not fully detailed in accessible literature, modern analytical techniques such as high-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) or mass spectrometry (MS) are well-suited for this purpose. These methods, often preceded by enzymatic hydrolysis to deconjugate metabolites, allow for sensitive and specific measurement in urine and tissue samples.
Data Summary
| Parameter | Route of Administration | Dose (mg/kg) | Timeframe | % of Dose in Urine | % of Dose in Feces | Animal Model | Reference |
| Excretion | Oral | 0.5 and 20 | 24 hours | 77-84% | 7-15% | Male Rats | [1] |
Experimental Protocols
Protocol 1: In Vivo Biotransformation Study in Rats
This protocol outlines a general procedure for investigating the metabolism and excretion of this compound in a rat model, based on established methodologies for similar compounds.
1. Animal Model:
- Species: Sprague-Dawley or Wistar rats, male.
- Housing: Individually in metabolism cages to allow for separate collection of urine and feces.
- Acclimatization: Acclimatize animals for at least one week before the experiment.
- Diet: Standard laboratory chow and water ad libitum.
2. Dosing:
- Test Substance: this compound (radiolabeled, e.g., with 14C, for excretion balance studies).
- Vehicle: A suitable vehicle such as corn oil or an aqueous suspension with a suspending agent.
- Route of Administration: Oral gavage.
- Dose Levels: At least two dose levels, for example, a low dose (e.g., 0.5 mg/kg) and a high dose (e.g., 20 mg/kg).[1]
3. Sample Collection:
- Urine and Feces: Collect separately at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.
- Blood: Collect blood samples via a suitable method (e.g., tail vein or saphenous vein) at various time points to determine the pharmacokinetic profile.
- Tissues: At the end of the study, euthanize the animals and collect major organs and tissues to determine tissue distribution.
4. Sample Analysis:
- Quantification of Radioactivity: For excretion balance and tissue distribution, determine the total radioactivity in urine, feces, and tissue homogenates using liquid scintillation counting.
- Metabolite Profiling:
- Pool urine samples for each dose group.
- Perform enzymatic hydrolysis on a urine aliquot using β-glucuronidase and sulfatase to cleave conjugates.
- Extract the parent compound and its metabolites using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
- Analyze the extracts using HPLC coupled with a suitable detector (e.g., UV, fluorescence, or mass spectrometry) to separate and identify the metabolites.
- Characterize the structure of the metabolites using techniques like tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy if sufficient quantities can be isolated.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 3-Chloro-4-methyl-7-hydroxycoumarin
This guide provides researchers, scientists, and drug development professionals with practical strategies and detailed protocols to overcome solubility challenges with 3-Chloro-4-methyl-7-hydroxycoumarin (also known as Chlorferon).
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: The low aqueous solubility of this compound stems from its molecular structure. The coumarin core is a fused bicyclic ring system which is largely hydrophobic (water-repelling). While the 7-hydroxy group adds some polarity, the overall molecule has significant nonpolar character, making it difficult to dissolve in water.[1] Its predicted pKa is around 7.4, meaning the hydroxyl group can be ionized to improve solubility, but this requires careful pH control.[2]
Q2: What is the most direct method to improve the solubility of this compound for in vitro assays?
A2: For many laboratory applications, using pH adjustment or employing a water-miscible co-solvent are the most straightforward methods.
-
pH Adjustment: Increasing the pH of the aqueous solution above the pKa of the 7-hydroxy group will deprotonate it, forming a more soluble phenolate salt.[3][] This is a simple and effective technique, but care must be taken as the lactone ring of the coumarin may be susceptible to hydrolysis under highly basic conditions.[5]
-
Co-solvents: Adding a small percentage of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), ethanol, or Polyethylene Glycol 400 (PEG 400) can significantly enhance solubility.[][6] This approach is widely used but requires ensuring the co-solvent does not interfere with the experimental assay.[6]
Q3: How can I prepare a more stable and soluble formulation for drug development studies?
A3: For applications requiring higher concentrations or improved stability, forming an inclusion complex with a cyclodextrin is a highly effective strategy.[7][8] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] The nonpolar coumarin molecule can be encapsulated within this cavity, forming a complex that is significantly more water-soluble.[8][10][11] This technique can also enhance bioavailability for in vivo studies.[11]
Troubleshooting Guides & Experimental Protocols
Strategy 1: Solubility Enhancement by pH Adjustment
This method leverages the acidic nature of the 7-hydroxy group.
Troubleshooting
-
Issue: The compound precipitates when the solution is diluted or its pH is lowered.
-
Solution: This indicates you are operating near the limit of solubility for that specific pH. Ensure the final pH of your working solution remains sufficiently high to keep the compound dissolved. Prepare stock solutions at a high pH and dilute them into buffers that maintain this alkaline environment.
-
-
Issue: The compound degrades over time in a high pH solution.
-
Solution: Coumarin lactone rings can hydrolyze at high pH.[5] Prepare fresh solutions before use and store them at 2-8°C for short periods. Avoid prolonged storage at pH > 9.
-
Experimental Protocol: pH Adjustment
-
Prepare a concentrated stock solution (e.g., 10-20 mM) of this compound in a suitable organic solvent like DMSO.
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0).
-
Add a small aliquot of the DMSO stock solution to each buffer to achieve the desired final concentration. Keep the final DMSO concentration low (typically <1% v/v) to minimize its effects.
-
Vortex the solutions and observe for any precipitation.
-
Determine the minimum pH required to maintain the compound in solution at the target concentration using visual inspection or UV-Vis spectrophotometry to check for light scattering.
Data Presentation: pH-Dependent Solubility (Illustrative)
| Target pH | Final DMSO Conc. | Max. Achieved Solubility (µg/mL) | Observations |
| 7.0 | 0.5% | < 10 | Heavy Precipitation |
| 7.5 | 0.5% | ~25 | Slight Turbidity |
| 8.0 | 0.5% | ~150 | Clear Solution |
| 8.5 | 0.5% | > 500 | Clear Solution |
Strategy 2: Solubility Enhancement using Co-solvents
This technique reduces the polarity of the aqueous medium, allowing for better solvation of the hydrophobic compound.[]
Troubleshooting
-
Issue: The chosen co-solvent interferes with the biological assay (e.g., enzyme inhibition, cell toxicity).
-
Solution: Run a solvent tolerance control experiment to determine the maximum percentage of the co-solvent that can be used without affecting the assay results. Test alternative co-solvents like ethanol, propylene glycol, or PEG 400.[][6]
-
-
Issue: The compound precipitates upon dilution with an aqueous buffer.
-
Solution: The stock solution is too concentrated for the final percentage of co-solvent. Prepare a more dilute stock solution or increase the percentage of co-solvent in the final working solution, if tolerated by the assay.
-
Experimental Protocol: Co-solvent System
-
Prepare high-concentration stock solutions of the compound in 100% DMSO, 100% Ethanol, and 100% PEG 400.
-
In separate tubes, prepare a series of dilutions for each co-solvent in your primary aqueous buffer (e.g., PBS) to create final co-solvent concentrations of 1%, 2%, 5%, and 10% (v/v).
-
Add the compound to each co-solvent/buffer mixture to determine the maximum solubility.
-
Agitate the samples (vortex, sonicate) until equilibrium is reached (e.g., 1-2 hours).
-
Centrifuge the samples to pellet any undissolved solid and measure the concentration of the dissolved compound in the supernatant via HPLC or UV-Vis spectrophotometry.
Data Presentation: Co-solvent Solubility Comparison (Illustrative)
| Co-solvent | Concentration (v/v) | Achieved Solubility (µg/mL) |
| DMSO | 1% | 75 |
| DMSO | 5% | 450 |
| Ethanol | 1% | 40 |
| Ethanol | 5% | 220 |
| PEG 400 | 1% | 55 |
| PEG 400 | 5% | 310 |
Strategy 3: Solubility Enhancement via Cyclodextrin Complexation
This method creates a host-guest inclusion complex, physically shielding the hydrophobic compound and presenting a hydrophilic exterior to the aqueous solvent.[7][8]
Troubleshooting
-
Issue: The solubility enhancement is lower than expected.
-
Solution: The molar ratio of cyclodextrin to the compound may be suboptimal. Perform a phase solubility study to determine the ideal stoichiometry (e.g., 1:1 or 1:2).[11] Also, consider using a more soluble cyclodextrin derivative, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which often provide superior performance.[10][11]
-
Experimental Protocol: Phase Solubility Study with HP-β-CD
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10 mM) in your desired buffer.
-
Add an excess amount of this compound to each solution.
-
Seal the containers and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, filter each suspension through a 0.22 µm syringe filter to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in each filtrate using a validated HPLC or UV-Vis spectrophotometry method.
-
Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear plot of the AL type indicates the formation of a soluble 1:1 complex.[12]
Visualizations
Caption: Decision workflow for selecting a suitable solubilization method.
Caption: Formation of a water-soluble inclusion complex.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ijpbr.in [ijpbr.in]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-CHLORO-7-HYDROXY-4-METHYLCOUMARIN | 6174-86-3 [chemicalbook.com]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Chloro-4-methyl-7-hydroxycoumarin
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis yield of 3-Chloro-4-methyl-7-hydroxycoumarin. The synthesis is typically a two-step process: (1) A Pechmann condensation to form the coumarin core, followed by (2) an electrophilic chlorination at the 3-position.
Troubleshooting & FAQs: Synthesis Pathway
The overall synthesis pathway involves two key transformations, each with potential challenges.
Caption: General two-step synthesis pathway for the target compound.
Part 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)
This reaction condenses resorcinol with ethyl acetoacetate under acidic conditions to form the coumarin intermediate.
Frequently Asked Questions (FAQs)
Q1: My yield of 7-hydroxy-4-methylcoumarin is low. What are the most common causes?
A1: Low yields are typically traced back to three main factors: reaction temperature, catalyst inefficiency, or improper work-up.
-
Temperature: The reaction is highly sensitive to temperature. Temperatures above the optimal range can lead to the formation of side products like chromones or self-condensation of the ethyl acetoacetate.[1]
-
Catalyst: The choice and amount of acid catalyst are critical. While concentrated sulfuric acid is traditional, it can lead to charring and difficult purification.[2] Heterogeneous catalysts like Amberlyst-15 or sulfated zirconia can offer higher yields and easier work-up.[1][2]
-
Work-up: The product is precipitated by pouring the reaction mixture into ice-cold water. Incomplete precipitation or loss of product during filtration and washing will significantly reduce the final yield.
Q2: What are the optimal reaction conditions for the Pechmann condensation?
A2: Optimal conditions depend on the chosen catalyst. For conventional methods, maintaining a low temperature (below 10-20°C) during the addition of reagents to sulfuric acid is crucial to prevent side reactions.[3][4] For solid acid catalysts, higher temperatures are often required. A summary of reported conditions and yields is provided in Table 1.
Q3: I see multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: Besides unreacted starting materials (resorcinol and ethyl acetoacetate), common side products include chromone isomers and products from the self-condensation of ethyl acetoacetate, especially if the reaction temperature is too high.[1]
Q4: How should I purify the crude 7-hydroxy-4-methylcoumarin?
A4: The most common and effective purification method is recrystallization. Ethanol or an ethanol-water mixture is frequently used to obtain the product as colorless or pale yellow needles.[3][5] For persistent impurities, column chromatography on silica gel can be employed.
Data Presentation: Pechmann Condensation Yields
Table 1: Comparison of Reaction Conditions for 7-Hydroxy-4-methylcoumarin Synthesis
| Catalyst | Temperature (°C) | Reaction Time | Solvent | Reported Yield (%) | Reference |
| Conc. H₂SO₄ | < 10°C, then RT | 18-22 hours | None | ~97% | [4] |
| Conc. H₂SO₄ | < 20°C | ~30 minutes | None | ~71% | [3] |
| Amberlyst-15 | 110°C | 100 minutes | None | ~95% | [1][6][7] |
| Sulfated Zirconia | 170°C | 3 hours | None | ~94% | [2] |
| Sulfated Zirconia (Microwave) | 150°C | 15 minutes | None | ~99% | [2] |
Part 2: Chlorination of 7-Hydroxy-4-methylcoumarin
This step involves the selective electrophilic substitution of a chlorine atom onto the 3-position of the coumarin ring. The 3-position is activated for electrophilic attack due to the electronic nature of the coumarin system.[8]
Frequently Asked Questions (FAQs)
Q1: What is a suitable chlorinating agent for this reaction?
A1: N-Chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of activated aromatic and heterocyclic rings.[9] It is a solid, making it easier and safer to handle than gaseous chlorine or liquid reagents like sulfuryl chloride. It functions as a source of an electrophilic chlorine species (Cl⁺).[9]
Q2: My chlorination reaction is not working, or the yield is very low. What should I check?
A2: Several factors could be at play:
-
Purity of Starting Material: Ensure your 7-hydroxy-4-methylcoumarin is pure and dry. Impurities can react with NCS, reducing its availability for the main reaction.
-
Reagent Quality: Use fresh, high-purity NCS. Over time, NCS can degrade, especially if exposed to moisture.
-
Solvent Choice: The reaction is typically performed in a polar aprotic solvent like DMF, acetonitrile, or a chlorinated solvent like chloroform. The solvent must be dry.
-
Activation: For some less reactive substrates, an acid catalyst may be needed to enhance the electrophilicity of the chlorine on NCS.[9]
Q3: The reaction is producing multiple chlorinated products. How can I improve selectivity for the 3-position?
A3: The 3-position is electronically favored for electrophilic attack. However, over-chlorination on the benzene ring can occur under harsh conditions. To improve selectivity:
-
Control Stoichiometry: Use a carefully measured amount of NCS (typically 1.0 to 1.1 equivalents). A large excess will promote multiple chlorinations.
-
Temperature Control: Run the reaction at room temperature or slightly below. Avoid excessive heating unless necessary to initiate the reaction.
-
Monitor the Reaction: Use TLC to track the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent the formation of di- or tri-chlorinated byproducts.
Q4: How do I remove the succinimide byproduct after the reaction?
A4: Succinimide is soluble in water. The typical work-up involves quenching the reaction, extracting the product into an organic solvent (like ethyl acetate or dichloromethane), and then washing the organic layer with water or a dilute brine solution. This process effectively removes the succinimide byproduct.
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin (H₂SO₄ Method)
-
Preparation: Place a flask containing 15 mL of concentrated sulfuric acid (98%) in an ice-salt bath to cool the temperature to below 10°C.[3][4]
-
Reagent Addition: In a separate beaker, prepare a solution of 3.7 g of resorcinol in 4.4 mL of ethyl acetoacetate.[3]
-
Condensation: Add the resorcinol solution dropwise to the cold, stirred sulfuric acid, ensuring the temperature does not exceed 20°C.[3]
-
Reaction: Once the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 18-20 hours.[4]
-
Precipitation: Pour the reaction mixture slowly into a beaker containing ~200 g of crushed ice with vigorous stirring. A pale yellow solid will precipitate.[3]
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with several portions of cold water.
-
Purification: Recrystallize the crude solid from a 70:30 ethanol-water mixture to yield pure 7-hydroxy-4-methylcoumarin.[3] Dry the crystals completely before proceeding to the next step.
Protocol 2: Synthesis of this compound (NCS Method)
-
Preparation: In a round-bottom flask, dissolve 7-hydroxy-4-methylcoumarin (1.0 eq) in a suitable dry solvent (e.g., acetonitrile or chloroform).
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 hexane:ethyl acetate). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water.
-
Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by a brine solution, to remove the succinimide byproduct and any residual acid.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the final product.[10]
Mandatory Visualization: Troubleshooting Flowchart
References
- 1. scispace.com [scispace.com]
- 2. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 3. youtube.com [youtube.com]
- 4. 7-Hydroxy 4-methyl coumarin synthesis - Pharmacy Infoline [pharmacyinfoline.com]
- 5. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. This compound | High-Purity Reagent [benchchem.com]
Solving 3-Chloro-4-methyl-7-hydroxycoumarin aggregation in aqueous solutions
Technical Support Center: 3-Chloro-4-methyl-7-hydroxycoumarin
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and use of this compound, with a specific focus on overcoming aggregation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound aggregating or precipitating in my aqueous buffer?
A1: this compound is a largely hydrophobic molecule. The coumarin ring system is inherently nonpolar, leading to low affinity for water and a tendency to self-associate or aggregate to minimize contact with the aqueous environment.[1][2][3] This aggregation is driven by hydrophobic interactions and is a common issue for many coumarin derivatives.[1][4]
Q2: What is the expected aqueous solubility of this compound?
A2: Specific quantitative solubility data for this compound in various aqueous buffers is not extensively documented in publicly available literature. However, 7-hydroxycoumarin derivatives are known to be sparingly soluble in water.[5][6][7] The solubility is highly dependent on factors like pH, temperature, and the presence of co-solvents.[5][8] For a related 7-hydroxycoumarin compound, a solubility of 18.8 ± 1.4 µg/mL (approximately 53 µM) was reported in PBS at pH 7.4.[9][10] We strongly recommend experimentally determining the solubility in your specific buffer system using the protocols provided below.
Q3: How does pH affect the solubility and aggregation of this compound?
A3: The 7-hydroxy group on the coumarin ring is phenolic and thus weakly acidic. The pKa of the parent 7-hydroxycoumarin is around 7.1-7.8.[5] At pH values above its pKa, this hydroxyl group will deprotonate to form a more polar (and thus more water-soluble) phenolate anion.[5] Therefore, increasing the pH of your aqueous solution to a value above ~8.0 should significantly increase solubility and reduce aggregation.[5] Conversely, in acidic to neutral conditions (pH < 7), the compound will be in its neutral, less soluble form.
Q4: What are the primary strategies to prevent aggregation?
A4: The main strategies involve modifying the solvent environment to increase the compound's solubility. These can be categorized as:
-
pH Adjustment: Increasing the pH to deprotonate the 7-hydroxy group.[5]
-
Use of Organic Co-solvents: Preparing a concentrated stock solution in a water-miscible organic solvent (like DMSO or ethanol) and diluting it into your aqueous buffer.[1][11][12][13]
-
Use of Surfactants: Employing non-ionic surfactants like Tween® 80 or Triton™ X-100 to form micelles that can encapsulate the hydrophobic compound.[1][2]
-
Complexation with Cyclodextrins: Using agents like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to form inclusion complexes that enhance aqueous solubility.[14]
Troubleshooting Guide
Issue: I observed precipitation or turbidity after adding my this compound stock solution to my aqueous experimental buffer.
This guide provides a step-by-step approach to resolving this common issue.
// Nodes start [label="Aggregation / Precipitation Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_stock [label="Step 1: Verify Stock Solution\nIs the stock solution in 100% organic solvent (e.g., DMSO) clear?", fillcolor="#FBBC05", fontcolor="#202124"];
stock_issue [label="Issue: Compound may have limited solubility\neven in organic solvent or has degraded.\n\nSolution: Prepare fresh stock. Consider a different\nsolvent (e.g., DMF, NMP). Filter stock solution.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note];
adjust_ph [label="Step 2: Adjust Buffer pH\nIs your buffer pH > 8.0?", fillcolor="#FBBC05", fontcolor="#202124"];
ph_solution [label="Solution: Prepare a buffer with a higher pH (e.g., 8.5-9.5).\nThe 7-OH group will deprotonate, increasing solubility.\nSee Protocol 1.", fillcolor="#34A853", fontcolor="#FFFFFF"];
ph_ok [label="pH is already high or cannot be changed.", fillcolor="#F1F3F4", fontcolor="#202124"];
reduce_conc [label="Step 3: Lower Final Concentration\nCan the final experimental concentration be reduced?", fillcolor="#FBBC05", fontcolor="#202124"];
conc_solution [label="Solution: Lower the final concentration to below\nthe limit of aqueous solubility.", fillcolor="#34A853", fontcolor="#FFFFFF"];
conc_ok [label="Concentration cannot be reduced.", fillcolor="#F1F3F4", fontcolor="#202124"];
add_cosolvent [label="Step 4: Increase Co-solvent Percentage\nIs the final co-solvent (e.g., DMSO) concentration < 1%?", fillcolor="#FBBC05", fontcolor="#202124"];
cosolvent_solution [label="Solution: Increase final co-solvent percentage (e.g., to 2-5% v/v).\nEnsure the co-solvent is compatible with your assay.\nSee Protocol 2.", fillcolor="#34A853", fontcolor="#FFFFFF"];
cosolvent_ok [label="Co-solvent level is high or cannot be increased.", fillcolor="#F1F3F4", fontcolor="#202124"];
advanced_methods [label="Step 5: Use Advanced Formulation Methods\nConsider surfactants or cyclodextrins.", fillcolor="#FBBC05", fontcolor="#202124"];
advanced_solution [label="Solution: Formulate with non-ionic surfactants\n(e.g., 0.01% Tween® 80) or cyclodextrins (e.g., SBE-β-CD).\nSee Protocol 3.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_stock; check_stock -> stock_issue [label="No"]; check_stock -> adjust_ph [label="Yes"]; adjust_ph -> ph_solution [label="No"]; adjust_ph -> ph_ok [label="Yes"]; ph_ok -> reduce_conc; reduce_conc -> conc_solution [label="Yes"]; reduce_conc -> conc_ok [label="No"]; conc_ok -> add_cosolvent; add_cosolvent -> cosolvent_solution [label="Yes"]; add_cosolvent -> cosolvent_ok [label="No"]; cosolvent_ok -> advanced_methods; advanced_methods -> advanced_solution; } dot Caption: Troubleshooting workflow for aggregation issues.
Quantitative Data Summary
As specific solubility data for this compound is scarce, the following tables present hypothetical yet realistic data to guide your experimental design. The actual solubility should be determined empirically.
Table 1: Example Aqueous Solubility vs. pH
| pH of Buffer | Expected Form | Hypothetical Solubility (µg/mL) | Hypothetical Solubility (µM) |
| 5.0 | Neutral (Phenol) | < 5 | < 23.7 |
| 7.4 | Mostly Neutral | ~ 10 - 20 | ~ 47.5 - 95.0 |
| 9.0 | Anionic (Phenolate) | > 200 | > 950.0 |
Table 2: Example Solubility in Co-solvent Systems (at pH 7.4)
| Co-solvent System | Hypothetical Solubility (µg/mL) | Fold Increase (vs. Buffer) |
| Aqueous Buffer (0.5% DMSO) | 15 | 1x |
| Aqueous Buffer + 2% DMSO | 45 | 3x |
| Aqueous Buffer + 5% DMSO | 110 | ~7.3x |
| Aqueous Buffer + 5% Ethanol | 95 | ~6.3x |
| Aqueous Buffer + 0.01% Tween® 80 | 150 | 10x |
Experimental Protocols
Protocol 1: Solubilization via pH Adjustment
This protocol is ideal if your experimental system can tolerate a basic pH.
-
Prepare a Stock Solution: Prepare a 10-20 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.
-
Prepare Alkaline Buffer: Prepare your desired experimental buffer (e.g., Tris, CHES) at a pH of 8.5 or higher.
-
Dilution: While vortexing the alkaline buffer, slowly add the required volume of the DMSO stock solution to achieve your final desired concentration.
-
Verification: Visually inspect the final solution for any signs of precipitation or cloudiness. Check the final pH of the solution to ensure it has remained in the desired alkaline range.
Protocol 2: Co-solvent Mediated Solubilization
Use this method when the pH of the experiment cannot be altered.
-
Prepare High-Concentration Stock: Prepare a 10-50 mM stock solution in 100% DMSO or DMF.
-
Determine Co-solvent Tolerance: Beforehand, determine the maximum percentage of the organic co-solvent (e.g., DMSO) that your assay can tolerate without affecting the results (typically 0.1% to 5%).
-
Serial Dilution (Optional): If a large dilution factor is needed, perform an intermediate dilution of the stock solution into your aqueous buffer.
-
Final Dilution: Add the stock solution to your final buffer with vigorous mixing. The final percentage of the organic solvent should not exceed the predetermined tolerance limit. For example, to make a 100 µM solution with 1% final DMSO from a 10 mM stock, add 10 µL of stock to 990 µL of buffer.
Protocol 3: Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol allows you to determine the definitive solubility in your specific buffer.[8][15]
-
Preparation: Add an excess amount of the solid this compound powder to a known volume of your chosen aqueous buffer in a sealed vial. "Excess" means enough solid should remain visible after equilibration.
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium saturation.[8][15]
-
Separation: Allow the undissolved solid to settle. Carefully remove the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove all particulate matter.
-
Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile or methanol). Dilute the filtered supernatant with the same solvent and quantify the concentration using a validated analytical method such as HPLC-UV or LC-MS/MS.[8]
-
Analysis: The measured concentration is the thermodynamic solubility of the compound in that specific buffer and temperature.
// Nodes step1 [label="1. Add excess solid compound\nto aqueous buffer in a vial."]; step2 [label="2. Agitate at constant temperature\nfor 24-48 hours to reach equilibrium."]; step3 [label="3. Let solid settle. Filter supernatant\nthrough a 0.22 µm filter."]; step4 [label="4. Quantify the concentration of the\nfiltrate using HPLC-UV or LC-MS."]; result [label="Result: Thermodynamic Solubility", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges step1 -> step2; step2 -> step3; step3 -> step4; step4 -> result; } dot Caption: Workflow for shake-flask solubility determination.
References
- 1. benchchem.com [benchchem.com]
- 2. akinainc.com [akinainc.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. lifechemicals.com [lifechemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. lup.lub.lu.se [lup.lub.lu.se]
3-Chloro-4-methyl-7-hydroxycoumarin stability issues at different pH values
Welcome to the technical support center for 3-Chloro-4-methyl-7-hydroxycoumarin. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound, particularly concerning pH variations. Below you will find frequently asked questions and troubleshooting guides to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a synthetic heterocyclic compound belonging to the coumarin family. Its structure includes a chloro group at the 3-position, a methyl group at the 4-position, and a hydroxyl group at the 7-position, which are crucial for its chemical and fluorescent properties.[1] It is widely used as a versatile fluorescent probe for developing sensors and bioimaging agents, a key intermediate in the synthesis of more complex molecules, and as a scaffold for designing enzyme inhibitors.[1] It is also known as "chlorferron" and is a hydrolysis product of the organophosphate pesticide coumaphos.
Q2: How does pH affect the stability and fluorescence of this compound?
A2: The pH of the medium is a critical factor influencing both the stability and the fluorescence of 7-hydroxycoumarin derivatives.[2] The 7-hydroxy group can exist in a neutral (phenol) form in acidic to neutral conditions or an anionic (phenolate) form in alkaline conditions. This transition significantly alters the molecule's electronic properties, leading to changes in its fluorescence profile. Generally, the neutral form fluoresces in the blue region, while the anionic form exhibits a bathochromic (red) shift, fluorescing at longer wavelengths like green or yellow-green.[2] Furthermore, extreme pH values, particularly high alkalinity, can lead to irreversible degradation of the coumarin structure.
Q3: What are the visible signs of degradation in my sample?
A3: Degradation of this compound can manifest in several ways. The most common indicators include a time-dependent decrease in fluorescence intensity, a shift in the UV-Visible absorbance spectrum, or the appearance of new peaks indicating the formation of degradation products.[3][4] In some cases, you might observe a color change or the formation of a precipitate in your solution. Monitoring the absorbance at the compound's maximum absorption wavelength (λmax) over time is a reliable method to quantify stability.[3]
Q4: What is the typical pKa of the 7-hydroxy group in coumarins?
A4: For the parent 7-hydroxycoumarin (umbelliferone), the pKa of the 7-hydroxy group is typically in the range of 7.1 to 7.8.[2] The exact pKa for this compound can be influenced by the electron-withdrawing chloro group and the methyl group on the coumarin ring. The transition around this pKa value is responsible for the significant changes in its fluorescent properties.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Weak or No Fluorescence Signal | Incorrect pH: The fluorescence of 7-hydroxycoumarins is highly pH-sensitive. The neutral and anionic forms have different quantum yields and emission wavelengths.[2] | Verify the pH of your final solution. For many 7-hydroxycoumarin derivatives, fluorescence is stronger at a pH around 10.[2] Ensure your buffer has adequate capacity to maintain the desired pH. |
| Suboptimal Wavelengths: Excitation and emission maxima can shift with pH. A fixed wavelength pair may not be optimal across different conditions.[2] | Determine the optimal excitation and emission wavelengths for your specific buffer conditions by running full excitation and emission scans. | |
| Inconsistent Results / Poor Reproducibility | Uncontrolled pH: Minor fluctuations in pH can lead to significant changes in fluorescence and stability, causing variability between experiments. | Use high-quality buffers with sufficient buffering capacity. Always measure and adjust the final pH of the sample solution before measurement. |
| Exposure to Oxygen: Under certain conditions, especially at alkaline pH, dissolved oxygen can contribute to the degradation of coumarins.[3] | For long-term stability studies, consider de-gassing solutions or working under anoxic conditions by minimizing headspace in sealed containers.[3] | |
| Unexpected Changes in UV-Vis Spectrum | Compound Degradation: A decrease in the primary absorbance peak or the appearance of new peaks over time suggests chemical degradation.[3] | Monitor the absorbance spectrum over the course of your experiment. If degradation is suspected, prepare fresh solutions and ensure the pH is within a stable range. Consider performing a time-course stability study (see Protocol 1). |
| Precipitate Formation | Poor Solubility: The compound's solubility may vary with pH. The neutral form might be less soluble in aqueous buffers than the anionic phenolate form. | Ensure the compound is fully dissolved in a small amount of an organic co-solvent like DMSO or ethanol before diluting into the final aqueous buffer.[2] |
Data Presentation
Table 1: pH-Dependent Photophysical Properties of 7-Hydroxycoumarins
This table summarizes the general photophysical properties of 7-hydroxycoumarin derivatives, which are indicative of the expected behavior for this compound at different pH values.
| pH Range | Dominant Species | Typical Excitation Max (λex) | Typical Emission Max (λem) | Observed Fluorescence | Reference |
| Acidic (pH < 6.5) | Neutral (Phenol) | ~320-340 nm | ~450-460 nm | Blue | [2][5][6] |
| Alkaline (pH > 8.0) | Anionic (Phenolate) | ~360-405 nm | ~450-480 nm | Green / Cyan | [2][7] |
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of Chemical Stability vs. pH
This protocol is adapted from methods used to assess the stability of various coumarins in aqueous solutions.[3]
Objective: To determine the chemical stability of this compound over time at different pH values by monitoring changes in its UV-Visible absorbance spectrum.
Materials:
-
This compound
-
DMSO or Methanol (for stock solution)
-
A series of buffers (e.g., MES for pH 6, MOPS for pH 7, PIPPS for pH 8.5, DEPP for pH 9.5, TEEN for pH 10.5)[3]
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
UV-Vis Spectrophotometer
-
Cuvettes (Polystyrene or Quartz)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in DMSO or methanol.
-
Working Solution Preparation: For each pH value to be tested, dilute the stock solution into the corresponding buffer to a final concentration suitable for absorbance measurements (e.g., 20-50 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%).
-
Initial Measurement (t=0): Immediately after preparation, measure the full UV-Vis absorbance spectrum (e.g., from 200 to 800 nm) for each solution to determine the initial maximum absorbance (λmax).[3]
-
Incubation: Store the solutions at a constant temperature (e.g., 20 ± 1 °C), protected from light.[3]
-
Time-Course Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of each solution and measure its absorbance spectrum.
-
Data Analysis: For each pH, plot the absorbance at the initial λmax as a function of time. A decrease in absorbance indicates degradation of the compound. The rate of degradation can be calculated from the slope of this plot.
Protocol 2: Determination of pH-Dependent Fluorescence Spectra
This protocol outlines the general steps to measure the fluorescence excitation and emission spectra of this compound at various pH values.[2]
Objective: To characterize the fluorescence properties of the compound as a function of pH.
Materials:
-
This compound
-
DMSO or Ethanol (for stock solution)
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A series of buffers covering a wide pH range (e.g., pH 2 to 12).[2]
-
Spectrofluorometer
-
Fluorescence cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of the coumarin in DMSO or ethanol.[2]
-
Working Solution Preparation: Create a series of samples by diluting the stock solution into each buffer to a low final concentration (e.g., 1-10 µM) to avoid inner filter effects.
-
Emission Spectra Measurement: For each sample, set the excitation wavelength to the λex of the neutral form (e.g., 340 nm) and scan the emission spectrum. Repeat using an excitation wavelength for the anionic form (e.g., 380 nm).
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Excitation Spectra Measurement: For each sample, set the emission wavelength to the λem of the neutral form (e.g., 460 nm) and scan the excitation spectrum. Repeat by setting the emission wavelength to the λem of the anionic form if it differs.
-
Data Analysis: Plot the emission intensity and peak emission wavelength as a function of pH to visualize the fluorescence changes. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.
Visualizations
Caption: pH-dependent equilibrium and fluorescence of this compound.
Caption: Potential degradation pathway via alkaline hydrolysis of the lactone ring.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of aqueous stability and degradation products of series of coumarin dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing background fluorescence in assays with 3-Chloro-4-methyl-7-hydroxycoumarin
Welcome to the technical support center for assays utilizing 3-Chloro-4-methyl-7-hydroxycoumarin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background fluorescence, ensuring high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for this compound?
A1: While optimal wavelengths should always be determined empirically for your specific instrument and buffer system, 7-hydroxycoumarin derivatives generally exhibit excitation in the 320-400 nm range and emission between 440-460 nm.[1] The fluorescence is highly sensitive to environmental factors such as pH and solvent polarity, with aqueous buffers like PBS often providing the strongest intensity.[1][2][3] Using an excitation wavelength above 400 nm can sometimes help minimize background from certain assay components like NADPH.[4]
Q2: My fluorescence signal is much lower than expected. What are the common causes?
A2: A weak or absent signal can stem from several factors:
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Incorrect Instrument Settings: Double-check that the excitation and emission wavelengths on your fluorometer are correctly set for your probe.[1]
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High Probe Concentration: At high concentrations, coumarin derivatives can suffer from aggregation-caused quenching (ACQ), where molecules stack together and reduce the overall fluorescence signal.[1] For some 7-hydroxycoumarins, fluorescence intensity is only linear at concentrations below 200 nM.[1][2][3]
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Presence of Quenchers: Your sample or buffer may contain quenching agents, such as heavy metal ions or halides.[1]
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Photobleaching: The fluorophore can be irreversibly damaged by the excitation light, leading to a decrease in signal over time.[1][5] Try reducing the excitation light intensity or the duration of exposure.[1]
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Reagent Degradation: The coumarin probe or other critical reagents may have degraded due to improper storage, such as exposure to light or repeated freeze-thaw cycles.[5]
Q3: What is autofluorescence and how can I minimize it?
A3: Autofluorescence is the natural fluorescence emitted by biological materials within the sample, such as cells, tissues (containing elastin or lipofuscin), and media components (like NADH).[6][7] This intrinsic fluorescence can contribute to high background. To minimize it:
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Run an unstained control sample to determine the baseline level of autofluorescence.[6]
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Avoid aldehyde-based fixatives like glutaraldehyde, which can induce autofluorescence.[6] Consider using methanol fixation instead.[6]
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If aldehyde fixatives are necessary, perform a blocking step with glycine or sodium borohydride.[6]
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For tissue samples, consider chemical reduction of autofluorescence with agents like Sudan Black B.[6]
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure the desired signal, leading to a poor signal-to-noise ratio and inaccurate data.[8] Use the following guide to identify and resolve common causes.
Spectral Properties of 7-Hydroxycoumarin Derivatives
| Property | Wavelength/Concentration | Source(s) |
| Typical Excitation Range | 320 - 400 nm | [1] |
| Typical Emission Range | 440 - 460 nm | [1] |
| Recommended Max Concentration | < 200 nM | [1][2][3] |
Common Causes and Solutions for High Background
| Potential Cause | Recommended Solution | Source(s) |
| Non-Specific Binding | Increase the number and duration of washing steps. Add a mild detergent (e.g., 0.05% Tween-20) to the wash buffer. Use a blocking agent, such as 1% Bovine Serum Albumin (BSA), in the incubation buffer. | [5][6][8] |
| Sample/Buffer Contamination | Prepare all buffers with high-purity, distilled, or deionized water. Ensure all labware is thoroughly clean. Prepare reagent solutions fresh before use. | [5][9][10] |
| Excess Probe Concentration | Titrate the concentration of this compound to determine the optimal level that maximizes signal without increasing background. | [6] |
| Autofluorescence | Run unstained controls to quantify. If using cell/tissue samples, see FAQ #3 for mitigation strategies. | [6][7] |
| Cross-Well Contamination | Use plate sealers carefully. When using multichannel pipettes, avoid touching the reagents on the plate. | [9][11] |
Visual Troubleshooting and Workflows
The following diagrams illustrate the troubleshooting process and common sources of background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. arp1.com [arp1.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 11. assaygenie.com [assaygenie.com]
Technical Support Center: Overcoming Cellular Efflux of Coumarin-Based Probes in Live Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of cellular efflux of coumarin-based probes in live-cell imaging experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Weak or No Fluorescence Signal
Question: I have treated my live cells with a coumarin-based probe, but I am observing a very weak or no fluorescent signal. What could be the problem?
Answer: A weak or non-existent signal is a common issue that can stem from several factors, ranging from probe integrity to cellular mechanisms like efflux.
Troubleshooting Steps:
-
Confirm Probe Integrity: Before troubleshooting complex cellular mechanisms, ensure your coumarin probe is fluorescently active. Prepare a dilute solution of your probe in a suitable solvent (e.g., DMSO, PBS) and measure its fluorescence using a fluorometer or plate reader. This initial check will confirm that the probe has not degraded.
-
Verify Imaging System Settings: Double-check the excitation and emission wavelength settings on your microscope or plate reader to ensure they are optimal for your specific coumarin probe. Also, confirm that the gain or exposure time is set appropriately.[1]
-
Assess Cell Health: Ensure your cells are healthy and viable before and during the experiment. Compromised cell health can lead to poor probe uptake and retention. A simple viability assay, such as Trypan Blue exclusion, can be performed.
-
Optimize Probe Concentration and Incubation Time: The probe concentration may be too low, or the incubation time too short for sufficient intracellular accumulation. Perform a concentration titration and a time-course experiment to determine the optimal conditions for your specific cell type and probe.
-
Test for Cellular Efflux: A primary suspect for low intracellular probe concentration is active removal by efflux pumps. To test for this, co-incubate your cells with the coumarin probe and a broad-spectrum efflux pump inhibitor. A significant increase in intracellular fluorescence in the presence of the inhibitor strongly suggests that cellular efflux is the main issue.[1]
dot
Caption: Troubleshooting workflow for weak or no fluorescence signal.
Issue 2: High Signal Variability or "Mosaic" Staining
Question: I'm observing a "mosaic" staining pattern in my cell population, where some cells are brightly stained, and others are dim or negative. What causes this?
Answer: This heterogeneous staining pattern is often a hallmark of differential efflux pump activity among cells within the same population.
Troubleshooting Steps:
-
Use an Efflux Pump Inhibitor: As with a generally weak signal, the first step is to treat the cells with an efflux pump inhibitor. If this results in a more uniform and brighter staining pattern across the population, it confirms that variable efflux is the cause.[1]
-
Sort Cell Populations (Optional): For more in-depth analysis, you can use fluorescence-activated cell sorting (FACS) to separate the brightly stained ("low efflux") and dimly stained ("high efflux") cell populations. Subsequent analyses, such as qPCR for efflux pump gene expression, can provide further confirmation.[1]
-
Consider an Alternative Probe: If the use of inhibitors is not suitable for your experimental goals (e.g., due to potential off-target effects or cytotoxicity), consider using a different coumarin derivative that is known to be less susceptible to efflux.
Issue 3: High Background Fluorescence
Question: My images have high background fluorescence, making it difficult to distinguish the specific signal. How can I reduce the background?
Answer: High background can be caused by several factors, including excess extracellular probe, probe aggregation, or cellular autofluorescence.
Troubleshooting Steps:
-
Optimize Washing Steps: After incubating the cells with the probe, ensure you are performing adequate washing steps to remove any unbound, extracellular probe. Typically, 2-3 washes with a pre-warmed imaging buffer are recommended.
-
Prevent Probe Aggregation: Many fluorescent probes, including coumarins, can aggregate at high concentrations in aqueous solutions, leading to non-specific staining and high background. To prevent this, try lowering the probe concentration. You can also dissolve the probe in a small amount of a co-solvent like DMSO before diluting it in the imaging buffer.
-
Address Autofluorescence: Some cell types exhibit high levels of natural fluorescence (autofluorescence), particularly in the blue and green channels. To check for this, include an unstained control sample in your experiment. If autofluorescence is high, you can try using a probe that emits in the red or far-red spectrum. Additionally, specialized background-quenching reagents are commercially available.[2]
Frequently Asked Questions (FAQs)
Q1: Which efflux pumps are most likely responsible for removing my coumarin-based probe?
A1: The most common efflux pumps in mammalian cells that transport coumarin-based molecules are members of the ATP-binding cassette (ABC) transporter superfamily. Specifically, P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) are frequently implicated.[3] In bacterial systems, the AcrAB-TolC system in Gram-negative bacteria and the NorA or MepA pumps in Staphylococcus aureus are common culprits.[4]
Q2: What are some common efflux pump inhibitors I can use?
A2: A variety of inhibitors with different specificities and potencies are available. It is often necessary to test a few to find the most effective one for your cell type and probe.
Q3: How can I chemically modify my coumarin probe to reduce its susceptibility to efflux?
A3: While this requires expertise in synthetic chemistry, certain structural modifications can decrease a probe's affinity for efflux transporters. Key strategies include:
-
Increasing Hydrophilicity: Adding polar groups, such as sulfonates, can reduce recognition by efflux pumps that typically favor hydrophobic substrates.
-
Altering Charge: Introducing or modifying charged moieties can disrupt the interaction with the transporter's binding site.
-
Increasing Steric Hindrance: Adding bulky chemical groups near potential recognition sites on the coumarin scaffold can physically prevent the probe from fitting into the pump's binding pocket.
Q4: Are there alternatives to using chemical inhibitors?
A4: Yes. Besides chemically modifying the probe, you can sometimes use cell lines that have been genetically modified to lack specific efflux pumps (knockout cell lines). This provides a "cleaner" approach for mechanistic studies but may not always be practical for all experimental setups.
Data Presentation
Table 1: Common Efflux Pump Inhibitors
| Inhibitor | Target(s) | Typical Working Concentration | IC50 Value (P-gp) | IC50 Value (BCRP) | Notes |
| Verapamil | P-gp (ABCB1) | 10 - 50 µM | ~3.9 µM[1] | - | A commonly used first-line inhibitor. Can have off-target effects on calcium channels. |
| Cyclosporin A | P-gp (ABCB1), others | 5 - 25 µM | Varies | - | Potent inhibitor, but can also have immunosuppressive effects. |
| MK-571 | MRP family (ABCC) | 10 - 50 µM | - | - | More specific for MRP-type transporters. |
| Elacridar (GF120918) | P-gp (ABCB1), BCRP (ABCG2) | 0.5 - 2 µM | ~0.05 µM[5] | - | A potent and more specific dual inhibitor. |
| Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | Protonophores (disrupts proton motive force) | 10 - 100 µM | - | - | Broad-spectrum, commonly used in bacteria. Can be toxic to mammalian cells. |
| Phenylalanine-arginine β-naphthylamide (PAβN) | RND family (bacteria) | 20 - 100 µg/mL | - | - | Broad-spectrum efflux pump inhibitor in Gram-negative bacteria. |
Table 2: Comparative Cytotoxicity of Coumarin Derivatives
| Coumarin Derivative/Probe | Cell Line(s) | CC50/IC50 Value (µM) | Reference(s) |
| Coumarin-based ER Probes | HeLa, GM07373 | 205 - 252 | [6] |
| 6-Iodocoumarin | Caco-2 | 2.87 ± 1.19 | [7] |
| 6-Aminocoumarin | Caco-2 | 19.67 ± 2.98 | [7] |
| 7-Methylcoumarin | HCT-8 | 1.83 ± 0.09 | [7] |
| Coumarin Derivative 4 | HL60 | 8.09 | [6] |
| Coumarin Derivative 8b | HepG2 | 13.14 | [6] |
Table 3: Comparative Photophysical Properties of Coumarin Derivatives
| Coumarin Derivative | Solvent | Quantum Yield (Φf) | Reference(s) |
| Coumarin 30 | Acetonitrile | 0.67 | [8] |
| Coumarin 1 | Ethanol | 0.73 | [8] |
| Coumarin 102 | Ethanol | 0.76 | [8] |
| Coumarin 153 | Ethanol | 0.53 | [8] |
| Coumarin 343 | Varies | 0.63 | [8] |
| Coumarin Derivative (4e) | DMSO | 0.83 | [9] |
Experimental Protocols
Protocol 1: Plate Reader-Based Efflux Assay
This protocol is a high-throughput method to assess probe efflux by measuring the decrease in intracellular fluorescence over time.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well clear-bottom black plate and allow them to adhere overnight.
-
Probe Loading: Wash the cells with a pre-warmed imaging buffer. Load the cells with the coumarin probe at the optimal concentration and incubate to allow for intracellular accumulation.
-
Initiate Efflux: Remove the probe-containing medium and add fresh, pre-warmed imaging buffer. For inhibitor-treated wells, add the buffer containing the desired concentration of the efflux pump inhibitor.
-
Kinetic Fluorescence Reading: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your probe at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Data Analysis: Subtract the background fluorescence from a well with no cells. Normalize the fluorescence at each time point to the initial reading (T=0) for each well. A rapid decrease in fluorescence over time in the control wells indicates active efflux. A slower decrease in the presence of an inhibitor indicates successful inhibition of efflux.
Protocol 2: Flow Cytometry-Based Efflux Assay
This protocol allows for the analysis of probe efflux at the single-cell level.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of your cells at a concentration of approximately 1 x 10^6 cells/mL in imaging buffer.
-
Probe Loading: Divide the cell suspension into tubes for your different conditions (e.g., control, +inhibitor). Add the coumarin probe to each tube (and the inhibitor to the appropriate tubes). Incubate at 37°C for the optimal loading time.
-
Washing: Centrifuge the cells to pellet them, remove the supernatant containing the probe, and resuspend the cells in fresh, pre-warmed imaging buffer. Repeat this wash step twice.
-
Time-Course Analysis: At various time points after washing (e.g., 0, 15, 30, 60 minutes), take an aliquot of cells from each condition and analyze them on a flow cytometer.
-
Data Analysis: Gate on the live cell population. Analyze the geometric mean fluorescence intensity (MFI) for each sample at each time point. A sustained high MFI in the inhibitor-treated sample compared to a decreasing MFI in the control sample indicates efflux inhibition.[10]
Signaling Pathway and Workflow Visualizations
dot
Caption: Mechanism of ABC transporter-mediated efflux of coumarin probes.
dot
Caption: Simplified VEGF signaling pathway regulating P-glycoprotein.[3][11][12][]
dot
Caption: Simplified TNF-α signaling pathway regulating P-glycoprotein.[14][15][16][17][18]
References
- 1. xenotech.com [xenotech.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. youtube.com [youtube.com]
- 4. Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 14. Tumor necrosis factor alpha and endothelin-1 increase P-glycoprotein expression and transport activity at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inflammatory factor tumor necrosis factor-α (TNF-α) activates P-glycoprotein (P-gp) by phosphorylating c-Jun and thus promotes transportation in placental cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TNF-α Modulates P-Glycoprotein Expression and Contributes to Cellular Proliferation via Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 18. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Chloro-4-methyl-7-hydroxycoumarin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 3-Chloro-4-methyl-7-hydroxycoumarin. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product synthesized via Pechmann condensation?
A1: The most common impurities include unreacted starting materials (resorcinol and ethyl 2-chloroacetoacetate), side products from the self-condensation of ethyl 2-chloroacetoacetate, and potentially the formation of isomeric chromone byproducts.[1] The specific impurity profile will depend on the reaction conditions, such as temperature and the catalyst used.[1]
Q2: What is the recommended first step in the purification of the crude product?
A2: The initial purification step is typically precipitation of the crude product by pouring the reaction mixture into ice-cold water.[2][3][4] This is often followed by washing the precipitate with cold water to remove water-soluble impurities and residual acid catalyst.
Q3: Which analytical technique is best for monitoring the purity of this compound during purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process.[1][5] A suitable mobile phase for TLC analysis of coumarin derivatives is a mixture of ethyl acetate and n-hexane (e.g., 2:3 v/v).[1] The presence of multiple spots indicates impurities.
Q4: What are the most effective purification techniques for obtaining high-purity this compound?
A4: The two most effective purification techniques are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, is often sufficient to achieve high purity.[2][6] For separating complex mixtures of impurities, silica gel column chromatography is recommended.[5]
Q5: How can I confirm the identity and purity of the final product?
A5: The identity and purity of the final product should be confirmed using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and FT-IR, as well as by determining its melting point.[1] The melting point of pure 3-Chloro-7-hydroxy-4-methylcoumarin is reported to be in the range of 240-244 °C.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of precipitated crude product | Incomplete reaction; Product is partially soluble in the aqueous workup solution. | Ensure the reaction has gone to completion by monitoring with TLC. Minimize the amount of water used during precipitation and ensure it is ice-cold to reduce the solubility of the product. |
| Product appears as an oil or sticky solid after precipitation | Presence of significant amounts of tarry byproducts or unreacted starting materials. | Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities. Proceed with recrystallization, potentially using a different solvent system. If the problem persists, column chromatography is recommended. |
| Difficulty in achieving crystallization during recrystallization | Solution is not supersaturated; Presence of impurities inhibiting crystallization; Incorrect solvent choice. | Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure product if available. Perform solvent screening to find a more suitable recrystallization solvent. |
| Multiple spots on TLC after recrystallization | Co-crystallization of impurities with the product. | Perform a second recrystallization using a different solvent system. If impurities have similar polarity, column chromatography will be necessary for effective separation. |
| Poor separation during column chromatography | Incorrect mobile phase polarity; Column overloading. | Optimize the mobile phase by running TLC with different solvent mixtures to achieve good separation between the product and impurities. Reduce the amount of crude product loaded onto the column. A gradient elution from a non-polar to a more polar solvent system can improve separation.[5] |
| Product degradation during purification | The chloro-substituent may be sensitive to strongly basic or acidic conditions, or prolonged heating. | Avoid using strong bases or acids during the workup and purification steps. Minimize the time the product is heated during recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol describes the purification of the crude product by recrystallization from an ethanol-water mixture.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the crude product completely. Gentle heating may be required.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes before hot filtration to remove the charcoal.
-
To the hot ethanolic solution, add hot deionized water dropwise until a slight turbidity persists, indicating the saturation point.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines the purification of crude this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh) for column chromatography
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate)
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Securely clamp the chromatography column in a vertical position and plug the bottom with a small piece of cotton or glass wool.
-
Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Start the elution with a non-polar solvent system (e.g., 100% n-hexane or a low percentage of ethyl acetate in n-hexane).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A typical gradient could be from 0% to 50% ethyl acetate in n-hexane.
-
-
Fraction Collection:
-
Collect the eluent in small fractions using collection tubes.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Typical Purity Achieved | Typical Recovery Yield | Advantages | Disadvantages |
| Recrystallization | >98% (can be lower if impurities co-crystallize) | 70-90% | Simple, cost-effective, good for removing small amounts of impurities. | May not be effective for separating impurities with similar solubility; potential for product loss in the mother liquor. |
| Column Chromatography | >99% | 50-80% | Highly effective for separating complex mixtures and impurities with similar polarities. | More time-consuming, requires larger volumes of solvents, potential for product loss on the column. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Troubleshooting Low Signal-to-Noise Ratio in Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal-to-noise ratios in fluorescence assays.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common problems encountered during fluorescence assays.
Issue: High Background Fluorescence
High background fluorescence can significantly obscure the specific signal, leading to a poor signal-to-noise ratio. Use the following guide to identify and address the source of the high background.
1. Is the source of the background autofluorescence?
-
How to diagnose: Image an unstained control sample under the same conditions as your experimental samples. If you observe significant fluorescence, it is likely due to autofluorescence.[1][2]
-
Solutions:
-
Change Fixation Method: Aldehyde fixatives like formalin and glutaraldehyde can induce autofluorescence.[2][3] Consider using organic solvents like ice-cold methanol or ethanol as an alternative.[2] If aldehyde fixation is necessary, use the lowest effective concentration and duration.[3][4]
-
Use a Quenching Agent: Reagents like sodium borohydride can be used to reduce aldehyde-induced autofluorescence.[3][4] Commercially available quenching reagents are also available.[4]
-
Select a Different Fluorophore: Choose a fluorophore with excitation and emission spectra that do not overlap with the autofluorescence spectrum of your sample.[1][2] Far-red fluorophores are often a good choice as endogenous autofluorescence is typically lower in this region of the spectrum.[1][4]
-
Optimize Microscope Settings: Adjust the spectral detection on your microscope to minimize the collection of autofluorescence signals.[1]
-
2. Is the background due to nonspecific binding of reagents?
-
How to diagnose: Run a control where the primary antibody is omitted, but the fluorescently labeled secondary antibody is included. Signal in this control indicates nonspecific binding of the secondary antibody.
-
Solutions:
-
Optimize Blocking: Ensure you are using an appropriate blocking buffer (e.g., bovine serum albumin (BSA) or serum from the same species as the secondary antibody) and that the blocking step is of sufficient duration.[5]
-
Titrate Antibodies: Use the lowest effective concentration of both primary and secondary antibodies to minimize nonspecific binding.[5][6]
-
Improve Washing Steps: Increase the number and/or duration of wash steps to more effectively remove unbound antibodies.[7][8] The addition of a mild detergent like Tween-20 to the wash buffer can also help.[5][7]
-
3. Are your reagents or consumables contributing to the background?
-
How to diagnose: Measure the fluorescence of your buffer, media, and an empty well of your microplate.
-
Solutions:
-
Use Phenol Red-Free Media: Phenol red in cell culture media is fluorescent.[2][9] Switch to a phenol red-free formulation for imaging.[2]
-
Use High-Purity Reagents: Ensure all buffers and reagents are made with high-purity water and are free of fluorescent contaminants.[10][11]
-
Choose Appropriate Plates: For microplate-based assays, use black-walled plates to reduce well-to-well crosstalk and background from the plate itself.[10][12] For microscopy, use glass-bottom dishes instead of plastic, as plastic can be autofluorescent.[13]
-
Issue: Weak or No Signal
A weak or absent signal can be equally detrimental to the signal-to-noise ratio. This guide will help you troubleshoot the potential causes.
1. Is there an issue with the fluorophore or its detection?
-
How to diagnose: Verify the excitation and emission spectra of your fluorophore and ensure your instrument's filters and light source are appropriate.[10][14]
-
Solutions:
-
Choose a Brighter Fluorophore: Select a fluorophore with a high extinction coefficient and quantum yield for a brighter signal.[15][16]
-
Protect from Photobleaching: Minimize the exposure of your sample to excitation light to prevent fluorophore degradation.[17][18][19] Using an antifade mounting medium can also protect against photobleaching.[18][20]
-
Optimize Instrument Settings: Increase the gain or integration time on your instrument to amplify a weak signal.[10][21] However, be cautious as this can also increase background noise.
-
2. Is there a problem with the antibody staining?
-
How to diagnose: Check the manufacturer's datasheet for your primary antibody to ensure it is validated for your application.[22] Run a positive control to confirm the antibody is working.
-
Solutions:
-
Optimize Antibody Concentration: Perform a titration experiment to determine the optimal dilution for your primary and secondary antibodies.[23][24][25]
-
Optimize Incubation Conditions: Longer incubation times at lower temperatures (e.g., overnight at 4°C) can often improve specific binding.[23][26]
-
Ensure Proper Sample Permeabilization: For intracellular targets, ensure your permeabilization protocol is effective for your cell or tissue type.
-
3. Is the target protein abundance low?
-
How to diagnose: If possible, confirm the expression level of your target protein using an alternative method like Western blotting.
-
Solutions:
-
Use Signal Amplification: Techniques like using a brighter secondary antibody or a tyramide signal amplification (TSA) kit can enhance the signal from low-abundance targets.[22]
-
Choose the Brightest Fluorophore for the Least Abundant Target: In multicolor experiments, reserve your brightest fluorophore for the protein with the lowest expected expression level.[15][27]
-
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio and why is it important in fluorescence assays?
The signal-to-noise (S/N) ratio is a measure of the strength of the specific fluorescence signal from your target of interest compared to the level of background fluorescence (noise).[9] A high S/N ratio is crucial for obtaining reliable and reproducible data, as it ensures that the measured signal is clearly distinguishable from the background.[9] A low S/N ratio can lead to inaccurate results, false negatives, and difficulty in detecting subtle changes.
Q2: How can I reduce autofluorescence from my cells or tissue?
Autofluorescence is the natural fluorescence emitted by biological materials such as NADH, collagen, and elastin.[1][2] To reduce it, you can:
-
Use a fixative that induces less autofluorescence, such as a non-aldehyde-based fixative.[2][28]
-
Treat your sample with a quenching agent like sodium borohydride.[4]
-
Choose a fluorophore in the far-red or near-infrared spectrum where autofluorescence is typically lower.[1][4]
-
Use spectral imaging and linear unmixing to computationally separate the specific signal from the autofluorescence.[28]
Q3: What is photobleaching and how can I prevent it?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescence.[17][18] To minimize photobleaching:
-
Reduce the intensity and duration of exposure to excitation light.[17][18][19]
-
Choose more photostable fluorophores.[29]
Q4: How do I choose the right fluorophore for my experiment?
When selecting a fluorophore, consider the following:
-
Brightness: Choose a fluorophore with a high extinction coefficient and quantum yield.[15][16]
-
Photostability: Select a photostable dye if your experiment requires long or repeated imaging.[29]
-
Spectral Properties: Ensure the excitation and emission spectra are compatible with your instrument's lasers and filters and are distinct from other fluorophores in a multicolor experiment to avoid spectral overlap.[14][15]
-
Target Abundance: Use brighter fluorophores for low-abundance targets and dimmer fluorophores for highly expressed targets.[15][27]
Q5: What is the optimal antibody concentration to use?
The optimal antibody concentration is one that provides a strong specific signal with minimal background. This is best determined by performing a titration experiment. A typical starting concentration for a purified primary antibody is 1-10 µg/mL, and for antiserum, a dilution of 1:100 to 1:1000 is common.[24] For secondary antibodies, a concentration of 1 µg/mL is often a good starting point for cell staining.[22]
Data Presentation
Table 1: Effect of Antibody Dilution on Signal-to-Noise Ratio
| Primary Antibody Dilution | Average Signal (RFU) | Average Background (RFU) | Signal-to-Noise Ratio |
| 1:100 | 18,500 | 2,500 | 7.4 |
| 1:250 | 15,200 | 1,100 | 13.8 |
| 1:500 | 12,800 | 600 | 21.3 |
| 1:1000 | 8,900 | 550 | 16.2 |
RFU: Relative Fluorescence Units. Data is hypothetical and for illustrative purposes.
Table 2: Impact of Wash Buffer Composition on Background Fluorescence
| Wash Buffer | Detergent | Average Background (RFU) | Signal-to-Noise Ratio |
| PBS | None | 3,200 | 5.1 |
| PBS | 0.05% Tween-20 | 950 | 18.2 |
| TBS | None | 3,100 | 5.3 |
| TBS | 0.05% Tween-20 | 880 | 19.1 |
RFU: Relative Fluorescence Units. Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Determining Optimal Primary Antibody Concentration
This protocol outlines the steps to find the ideal primary antibody dilution for your immunofluorescence experiment.
Materials:
-
Cells or tissue samples prepared on coverslips or slides
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody
-
Fluorescently labeled secondary antibody
-
Antifade mounting medium
Procedure:
-
Prepare Samples: Fix and permeabilize your cells or tissue samples according to your standard protocol.
-
Block: Incubate the samples in blocking buffer for at least 30 minutes at room temperature to reduce nonspecific antibody binding.[23]
-
Prepare Primary Antibody Dilutions: Prepare a series of dilutions of your primary antibody in blocking buffer (e.g., 1:50, 1:100, 1:250, 1:500, 1:1000).[23]
-
Primary Antibody Incubation: Incubate separate samples with each primary antibody dilution overnight at 4°C in a humidified chamber.[23] Include a "no primary antibody" control.
-
Wash: Wash the samples three times with PBS for 5 minutes each to remove unbound primary antibody.[23]
-
Secondary Antibody Incubation: Incubate all samples with the fluorescently labeled secondary antibody at its optimal dilution for 1-2 hours at room temperature, protected from light.[23]
-
Wash: Wash the samples three times with PBS for 5 minutes each.[23]
-
Mount and Image: Mount the coverslips onto microscope slides using an antifade mounting medium. Image the samples using consistent acquisition settings for all conditions.
-
Analyze: Quantify the fluorescence intensity of the specific signal and the background for each dilution. The optimal dilution will provide the highest signal-to-noise ratio.[26]
Protocol 2: Optimizing Washing Steps to Reduce Background
This protocol helps determine the most effective washing conditions to minimize background signal.
Materials:
-
Stained cells or tissue samples on coverslips or slides
-
Wash Buffer A: PBS
-
Wash Buffer B: PBS with 0.05% Tween-20
-
Wash Buffer C: Tris-Buffered Saline (TBS)
-
Wash Buffer D: TBS with 0.05% Tween-20
-
Antifade mounting medium
Procedure:
-
Prepare Stained Samples: Prepare multiple identical samples stained with your primary and secondary antibodies according to your standard protocol.
-
Divide into Groups: Divide the stained samples into four groups.
-
Washing:
-
Group 1: Wash three times for 5 minutes each with Wash Buffer A.
-
Group 2: Wash three times for 5 minutes each with Wash Buffer B.
-
Group 3: Wash three times for 5 minutes each with Wash Buffer C.
-
Group 4: Wash three times for 5 minutes each with Wash Buffer D.
-
-
Mount and Image: Mount and image all samples using identical settings.
-
Analyze: Compare the background fluorescence levels between the different wash conditions. The condition that results in the lowest background without significantly diminishing the specific signal is optimal.
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio.
References
- 1. microscopyfocus.com [microscopyfocus.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. labcompare.com [labcompare.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. benchchem.com [benchchem.com]
- 6. biocompare.com [biocompare.com]
- 7. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Tips for Fluorophore Selection - FluoroFinder [fluorofinder.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 18. news-medical.net [news-medical.net]
- 19. biocompare.com [biocompare.com]
- 20. emsdiasum.com [emsdiasum.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. biotium.com [biotium.com]
- 23. benchchem.com [benchchem.com]
- 24. stjohnslabs.com [stjohnslabs.com]
- 25. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 26. blog.cellsignal.com [blog.cellsignal.com]
- 27. immudex.com [immudex.com]
- 28. docs.research.missouri.edu [docs.research.missouri.edu]
- 29. blog.addgene.org [blog.addgene.org]
Technical Support Center: 3-Chloro-4-methyl-7-hydroxycoumarin Degradation Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 3-Chloro-4-methyl-7-hydroxycoumarin. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations of potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented, based on studies of similar coumarin derivatives, several degradation routes can be anticipated. These include photodegradation, hydrolysis, oxidation, and microbial degradation. Key transformations may involve hydroxylation of the aromatic ring, oxidation of the methyl group, dechlorination, and opening of the lactone ring. Advanced oxidation processes (AOPs) can lead to the formation of various hydroxylated and cleaved byproducts.[1][2] Microbial degradation, as seen with related compounds, may proceed through reduction and hydrolysis of the lactone ring.[3]
Q2: What are the likely degradation byproducts of this compound?
A2: Based on the degradation of other coumarins, potential byproducts could include hydroxylated derivatives (at positions 5, 6, or 8), the corresponding carboxylic acid from the oxidation of the methyl group, dechlorinated analogs, and products resulting from the cleavage of the pyrone ring, such as substituted phenylpropionic acids.[3][4] Chlorination of similar coumarins in water treatment processes has been shown to produce various chlorinated derivatives.[5]
Q3: How can I monitor the degradation of this compound and identify its byproducts?
A3: High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a common and effective method for monitoring the decrease of the parent compound and the formation of byproducts.[6][7][8] For the identification of unknown byproducts, hyphenated techniques such as HPLC-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for the structural elucidation of isolated degradation products.[11][12]
Q4: What are the key stability concerns when working with this compound in solution?
A4: Like many coumarin derivatives, this compound may be susceptible to photodegradation, especially when exposed to UV light.[13] The lactone ring can undergo hydrolysis, particularly under basic pH conditions. It is advisable to prepare fresh solutions and protect them from light, especially for long-term experiments. The choice of solvent can also influence stability.[13]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of degradation products in HPLC. | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase by varying the solvent ratio (e.g., methanol/water or acetonitrile/water) and the pH.[6][7] Consider using a gradient elution to improve the resolution of complex mixtures.[14] |
| Incorrect column selection. | Ensure the use of a suitable stationary phase, such as a C18 column, which is commonly used for coumarin analysis.[8] | |
| Low sensitivity or inability to detect trace-level byproducts. | Insufficient detector sensitivity. | Use a more sensitive detector like a mass spectrometer (MS) instead of a UV detector.[15] |
| Low concentration of byproducts. | Employ sample pre-concentration techniques such as solid-phase extraction (SPE). | |
| Inconsistent retention times in HPLC. | Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[14] |
| Mobile phase composition drift. | Prepare fresh mobile phase daily and ensure proper mixing. | |
| Identification of unknown byproducts is challenging. | Lack of reference standards. | Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition for putative identification.[16] Isolate sufficient quantities of the byproduct for structural elucidation by NMR. |
| Complex fragmentation patterns in MS. | Perform tandem MS (MS/MS) experiments to establish fragmentation pathways and aid in structural identification.[9] | |
| Sample degradation during analysis. | Instability of the compound or byproducts in the analytical solvent or under the analytical conditions. | Minimize the time between sample preparation and analysis. Store samples at low temperatures and protected from light. Ensure the pH of the mobile phase is compatible with the stability of the analytes.[13] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound Degradation
This protocol outlines a general method for monitoring the degradation of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or DAD detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30, v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.[7]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.[6]
-
Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan, typically around 320-350 nm for similar compounds).
-
Column Temperature: 30°C.[6]
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
For the degradation experiment, dilute the stock solution to the desired starting concentration in the reaction medium (e.g., buffer solution, water with photocatalyst).
-
At specified time intervals, withdraw an aliquot of the reaction mixture.
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC.
3. Data Analysis:
-
Quantify the concentration of this compound at each time point by comparing the peak area to a calibration curve prepared from standard solutions.
-
Monitor the appearance and increase in peak areas of any new signals, which represent degradation byproducts.
Protocol 2: Identification of Degradation Byproducts by HPLC-MS
This protocol provides a general approach for the identification of degradation byproducts.
1. Instrumentation and Conditions:
-
LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) with an electrospray ionization (ESI) source.
-
HPLC Conditions: Use similar conditions as described in Protocol 1, ensuring the mobile phase is compatible with MS detection (use volatile buffers like formic acid or ammonium formate instead of phosphoric acid).
-
MS Conditions:
-
Ionization Mode: ESI positive and/or negative mode.
-
Scan Range: m/z 50-1000.
-
Data Acquisition: Acquire full scan data to detect all ions and tandem MS (MS/MS) data for structural elucidation of key ions.
-
2. Data Analysis:
-
Extract the ion chromatograms for the expected masses of potential byproducts.
-
Analyze the mass spectra of the unknown peaks to determine their molecular weight.
-
Interpret the fragmentation patterns from the MS/MS spectra to propose chemical structures for the byproducts.[17]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from a degradation experiment.
| Time (hours) | This compound Concentration (µg/mL) | Byproduct A Peak Area | Byproduct B Peak Area |
| 0 | 10.0 | 0 | 0 |
| 1 | 8.5 | 12000 | 5000 |
| 2 | 6.8 | 25000 | 11000 |
| 4 | 4.2 | 48000 | 23000 |
| 8 | 1.5 | 75000 | 45000 |
| 24 | <0.1 | 98000 | 62000 |
Visualizations
Inferred Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Degradation Studies
Caption: A typical experimental workflow for studying compound degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detoxification of coumarins by rumen anaerobic fungi: insights into microbial degradation pathways and agricultural applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous analysis of coumarin derivatives in extracts of Radix Angelicae pubescentis (Duhuo) by HPLC-DAD-ESI-MSn technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. NMR-Based Metabolomics to Analyze the Effects of a Series of Monoamine Oxidases-B Inhibitors on U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]
- 13. benchchem.com [benchchem.com]
- 14. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamopen.com [benthamopen.com]
- 17. researchgate.net [researchgate.net]
Selecting optimal excitation and emission wavelengths for 3-Chloro-4-methyl-7-hydroxycoumarin
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of 3-Chloro-4-methyl-7-hydroxycoumarin in fluorescence-based experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Optimal Excitation and Emission Wavelengths
The selection of optimal excitation and emission wavelengths for this compound is critically dependent on the solvent and pH of the experimental medium. While comprehensive spectral data for this specific compound across a wide range of conditions is not extensively published, data from closely related 7-hydroxycoumarin derivatives provide a strong indication of its photophysical properties.
Data Presentation: Spectral Properties of this compound and Related Compounds
| Compound | Solvent/Condition | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |
| This compound | Ethanol | 332 | Not Specified | Not Specified | [1] |
| 7-Hydroxycoumarin (Umbelliferone) | pH < 6.5 | 320-325 | ~452 (blue) | - | |
| 7-Hydroxycoumarin (Umbelliferone) | pH > 8.0 | - | Blue fluorescence | - | |
| 3-Substituted 7-Hydroxycoumarin | PBS (pH 7.4) | 340 | 460 | 0.25 | |
| 3-Substituted 7-Hydroxycoumarin | PBS (pH 7.4) | 355 | 455 | 0.32 | |
| 6-Fluoro-7-hydroxycoumarin-3-carboxamide | PBS (pH 7.4) | 405 | - | 0.84 | |
| 7-Hydroxy-4-methylcoumarin | Water | ~360 | ~450 | ~0.63 | [2] |
Note: "-" indicates that the data was not specified in the cited sources.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound.
Question: Why is my fluorescence signal weak or absent?
Answer: A weak or non-existent fluorescence signal can be attributed to several factors:
-
Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer or microscope are set appropriately for your experimental conditions. Given the data for related compounds, a good starting point for excitation is in the 330-360 nm range, with emission detection between 450-480 nm.
-
Suboptimal pH: The fluorescence of 7-hydroxycoumarin derivatives is highly pH-sensitive. The neutral form (phenol) and the anionic form (phenolate) exhibit different fluorescence characteristics. For many such derivatives, fluorescence intensity is enhanced at a higher pH (around 9-10).
-
Low Concentration: The concentration of the fluorophore may be too low to produce a detectable signal.
-
Photobleaching: Exposure to high-intensity light can cause irreversible damage to the fluorophore, leading to a loss of fluorescence.
-
Quenching: Components in your sample medium could be quenching the fluorescence.
Question: My fluorescence intensity is decreasing over time. What is happening?
Answer: A gradual decrease in fluorescence intensity is likely due to photobleaching. To mitigate this:
-
Reduce the intensity of the excitation light source.
-
Minimize the duration of exposure to the excitation light.
-
Use an anti-fade mounting medium if you are performing fluorescence microscopy.
-
Ensure your sample is protected from ambient light.
Question: I am observing inconsistent fluorescence readings between samples.
Answer: Inconsistent readings can arise from:
-
Pipetting Errors: Ensure accurate and consistent pipetting of the fluorophore and other reagents.
-
Temperature Fluctuations: Fluorescence can be temperature-dependent. Maintain a constant temperature for all measurements.
-
Solvent Evaporation: Evaporation of the solvent can lead to an increase in the fluorophore concentration, affecting fluorescence intensity.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the fluorescence of this compound?
The 7-hydroxyl group of coumarin derivatives is ionizable. At acidic to neutral pH, the compound exists predominantly in its less fluorescent protonated (phenolic) form. As the pH increases above the pKa of the hydroxyl group, the more fluorescent deprotonated (phenolate) form becomes dominant. Therefore, you can expect the fluorescence intensity to increase with increasing pH.
Q2: What is the effect of solvent polarity on the fluorescence?
Generally, coumarin dyes exhibit solvatochromism, meaning their absorption and emission spectra can shift depending on the polarity of the solvent. While specific data for this compound is limited, for many 7-hydroxycoumarins, an increase in solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum.
Q3: What is the photostability of this compound?
Like most fluorophores, this compound is susceptible to photobleaching, especially under intense and prolonged illumination. The rate of photobleaching will depend on the experimental conditions, including the intensity of the excitation light and the composition of the sample medium.
Q4: Can this compound be used for quantitative measurements?
Yes, within a certain concentration range, the fluorescence intensity is typically proportional to the concentration of the fluorophore. It is essential to generate a standard curve to determine the linear range for your specific experimental setup.
Q5: How should I store this compound?
It should be stored as a solid in a cool, dry, and dark place. Solutions should be protected from light and can be stored at -20°C for short-term use. For long-term storage, it is advisable to aliquot and freeze solutions to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol: Antibody Conjugation and Cell Surface Staining for Flow Cytometry
This protocol provides a general procedure for conjugating this compound (assuming it is activated with a reactive group like an NHS ester) to a primary antibody and subsequent staining of cell surface antigens for flow cytometry analysis. Coumarin dyes are typically excited by the violet laser (around 405 nm) in flow cytometers.[3]
Part 1: Antibody Conjugation
Materials:
-
Primary antibody
-
Activated this compound (e.g., NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Bicarbonate buffer (pH 8.3-8.5)
-
Phosphate-Buffered Saline (PBS)
-
Size-exclusion chromatography column
Procedure:
-
Prepare the antibody in bicarbonate buffer at a concentration of 1-2 mg/mL.
-
Dissolve the activated coumarin dye in DMSO to create a stock solution.
-
Slowly add the desired molar excess of the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Purify the antibody-dye conjugate from the unconjugated dye using a size-exclusion chromatography column equilibrated with PBS.[3]
-
Collect the fractions containing the labeled antibody. The conjugate can be stored at 4°C, protected from light.
Part 2: Cell Surface Staining
Materials:
-
Single-cell suspension
-
Coumarin-conjugated primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
(Optional) Fc block reagent
Procedure:
-
Prepare a single-cell suspension and wash the cells with cold Flow Cytometry Staining Buffer.
-
(Optional) If your cells express Fc receptors, incubate them with an Fc block reagent for 10-15 minutes at 4°C.[3]
-
Add the predetermined optimal concentration of the coumarin-conjugated antibody to the cells.
-
Incubate for 20-30 minutes at 4°C in the dark.[3]
-
Wash the cells twice with cold Flow Cytometry Staining Buffer.[3]
-
Resuspend the cells in an appropriate volume of Staining Buffer for analysis.
-
Analyze the stained cells on a flow cytometer equipped with a violet laser for excitation.
References
Validation & Comparative
A Comparative Guide to 3-Chloro-4-methyl-7-hydroxycoumarin and 7-hydroxy-4-methylcoumarin as Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin derivatives are a cornerstone class of fluorophores, widely employed in biological research, diagnostics, and drug discovery due to their bright fluorescence, sensitivity to the microenvironment, and versatile chemical structures. Among the most common scaffolds is 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone), a robust blue-emitting fluorophore. Chemical modification of this core structure, such as the introduction of a chlorine atom at the 3-position to create 3-chloro-4-methyl-7-hydroxycoumarin, can modulate its photophysical and chemical properties. This guide provides an objective comparison of these two compounds, supported by experimental data, to aid researchers in selecting the appropriate probe for their specific applications.
Photophysical Properties: A Head-to-Head Comparison
The utility of a fluorescent probe is defined by its photophysical characteristics. 7-hydroxy-4-methylcoumarin is a well-characterized fluorophore, whereas detailed photophysical data for this compound is less prevalent in the literature. The introduction of an electron-withdrawing chloro group at the 3-position is known to influence the electronic properties of the coumarin ring, which can affect its fluorescence profile.[1]
| Property | 7-hydroxy-4-methylcoumarin | This compound | Significance for Researchers |
| Excitation Max (λex) | ~320-360 nm (Solvent & pH dependent)[2] | Data not readily available; expected to be similar or slightly red-shifted. | Determines the required light source (e.g., UV lamp, laser line). The pH sensitivity of the phenol group leads to different excitation maxima for the protonated and deprotonated forms.[3] |
| Emission Max (λem) | ~450-460 nm (Blue)[2][4] | Data not readily available; expected to be in the blue region. | Defines the optimal detection window for fluorescence measurement. A larger Stokes shift is beneficial for minimizing self-absorption and background noise. |
| Stokes Shift (λem - λex) | ~90-140 nm | Expected to be significant. | A large separation between excitation and emission peaks improves signal-to-noise ratio. |
| Quantum Yield (ΦF) | Moderate to high (e.g., 0.32 in PBS, but highly solvent-dependent)[4][5] | Data not readily available. Substituents at the 3-position can alter the quantum yield.[6] | Represents the efficiency of fluorescence emission. A higher quantum yield indicates a brighter probe. |
| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ at ~320 nm | Data not readily available. | Measures the molecule's ability to absorb light. Higher values contribute to overall probe brightness (Brightness = ε × ΦF). |
| pH Sensitivity | Highly sensitive; pKa ~7.1-7.8[3] | Expected to be pH sensitive due to the 7-hydroxy group. The chloro-substituent may lower the pKa. | The fluorescence properties change significantly upon deprotonation of the 7-hydroxy group, making it a useful scaffold for pH sensors.[3] |
The Impact of 3-Chloro Substitution
The chlorine atom at the 3-position of the coumarin ring is an electron-withdrawing group. This substitution can:
-
Influence Electronic Transitions: Alter the energy levels of the molecule, potentially leading to shifts in the excitation and emission spectra.
-
Modify Acidity: Increase the acidity (lower the pKa) of the 7-hydroxy group, shifting the pH-sensitive range of the probe.
-
Provide a Reactive Handle: The chlorine atom can serve as a leaving group for further nucleophilic aromatic substitution, making this compound a valuable synthetic intermediate for creating more complex, targeted probes.[1]
Experimental Protocols
Measurement of Relative Fluorescence Quantum Yield
An accurate determination of the fluorescence quantum yield (ΦF) is crucial for characterizing a fluorophore. The relative method, comparing the sample to a known standard, is commonly used.[7]
Principle: The quantum yield of a sample (S) can be calculated relative to a standard (R) with a known quantum yield (ΦF(R)) using the following equation:
ΦF(S) = ΦF(R) * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Materials:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with corrected emission spectra capabilities
-
Coumarin dye of interest (sample)
-
Fluorescent standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
High-purity solvent (e.g., ethanol, water, PBS)
-
1 cm path length quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.[8]
-
Absorbance Measurement: Record the absorbance spectra for all solutions using the UV-Vis spectrophotometer. Note the absorbance value at the excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer (e.g., 350 nm).
-
Keep excitation and emission slit widths constant for all measurements.[7]
-
Record the corrected fluorescence emission spectrum for each solution.
-
-
Data Analysis:
-
Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity (I).
-
Plot a graph of integrated fluorescence intensity (I) versus absorbance (A) for both the sample and the reference standard.
-
Determine the slope of the resulting straight lines.
-
Calculate the quantum yield of the sample using the slopes from the plot in the equation above (the slope term replaces I/A).
-
Application Workflow: Enzyme Activity Assay
7-hydroxycoumarin derivatives are frequently used as substrates in enzyme assays. A non-fluorescent substrate is enzymatically cleaved to release the highly fluorescent 7-hydroxycoumarin product.
Below is a generalized workflow for a fluorogenic enzyme assay.
Caption: Generalized workflow for a fluorogenic enzyme assay using a 7-hydroxycoumarin-based substrate.
Conclusion and Recommendations
7-hydroxy-4-methylcoumarin is the workhorse fluorophore for applications requiring a reliable, intrinsically fluorescent probe with well-documented, pH-sensitive properties. It is the ideal choice for:
-
Established enzyme assays where its derivatives are used as fluorogenic substrates.
-
As a fluorescent standard for quantum yield measurements.
-
Applications requiring a pH indicator in the near-neutral range.
This compound should be considered when:
-
A synthetic precursor is needed for the development of custom probes. Its 3-chloro position offers a site for chemical modification to attach targeting moieties or other functional groups.
-
Slightly different photophysical properties (e.g., altered pKa or spectral shifts) are desired, though these must be empirically determined.
For researchers developing novel assays or probes, the chloro-derivative provides a versatile starting point. However, for routine applications where a simple blue fluorophore is needed, the parent 7-hydroxy-4-methylcoumarin remains the more straightforward and better-characterized option.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
Validating the Binding Affinity of 3-Chloro-4-methyl-7-hydroxycoumarin to Macrophage Migration Inhibitory Factor (MIF)
A Comparative Guide for Researchers
Comparative Binding Affinity Data
The following table summarizes the binding affinities of various small molecule inhibitors targeting the tautomerase active site of MIF. This data is crucial for researchers in drug development to benchmark the potency of novel compounds like 3-Chloro-4-methyl-7-hydroxycoumarin.
| Compound Class | Specific Compound | Binding Affinity (Kᵢ/Kₐ) | Assay Method |
| 7-Hydroxycoumarin Derivatives | Compound with phenyl substitution at 3-position (6a) | Kᵢ = 1.17 ± 0.10 µM | Tautomerase Inhibition Assay |
| para-chloro substituted phenyl at 3-position (6b) | Kᵢ = 0.59 ± 0.05 µM | Tautomerase Inhibition Assay | |
| para-bromo substituted phenyl at 3-position (6k) | Kᵢ = 0.31 ± 0.02 µM | Tautomerase Inhibition Assay | |
| High-affinity fluorescent probe (7) | Kᵢ = 18 ± 1 nM | Tautomerase Inhibition Assay | |
| High-affinity fluorescent probe (7) | Kₛ = 16 ± 3 nM | Fluorescence Quenching | |
| Well-Established MIF Inhibitors | ISO-1 | IC₅₀ = ~7 µM | Tautomerase Inhibition Assay[1] |
| 4-IPP (4-Iodo-6-phenylpyrimidine) | Irreversible Inhibitor | Tautomerase Inhibition Assay[1] | |
| Ibudilast (MN-166) | Multi-target inhibitor including MIF | Clinical Interest[2] | |
| Biaryltriazole inhibitor 3a | Kₐ = 0.87 ± 0.09 µM | Microscale Thermophoresis (MST)[3] | |
| Hit-1 (Novel high-affinity inhibitor) | Kₐ = 0.29 ± 0.01 µM | Microscale Thermophoresis (MST)[3] | |
| Hit-1 (Novel high-affinity inhibitor) | Kₐ = 0.32 ± 0.01 µM | Isothermal Titration Calorimetry (ITC)[3] |
Experimental Protocols for Binding Affinity Validation
Accurate determination of binding affinity is fundamental. Below are detailed methodologies for key experiments that can be employed to validate the interaction between this compound and the MIF protein.
Fluorescence-Displacement (FID) Assay
This assay is particularly relevant given the fluorescent properties of the 7-hydroxycoumarin scaffold.[4][5][6][7]
Principle: A high-affinity fluorescent 7-hydroxycoumarin probe binds to the MIF tautomerase active site, resulting in fluorescence quenching. A competing ligand, such as this compound, will displace the probe, leading to a recovery of fluorescence in a concentration-dependent manner.
Protocol:
-
Reagents: Purified human recombinant MIF protein, a high-affinity 7-hydroxycoumarin fluorescent probe (e.g., compound 7 from the literature with a Kᵢ of 18 nM), the test compound (this compound), and an appropriate assay buffer (e.g., 50 mM potassium phosphate, pH 6.5).
-
Assay Setup: In a 96-well plate, add a fixed concentration of MIF protein (e.g., 100 nM) and the fluorescent probe (e.g., 50 nM).
-
Compound Titration: Add varying concentrations of this compound to the wells. Include a positive control (no test compound) and a negative control (no MIF protein).
-
Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the 7-hydroxycoumarin probe.
-
Data Analysis: Plot the fluorescence intensity against the concentration of the test compound. The data can be fitted to a competitive binding equation to determine the IC₅₀, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[8][9][10][11][12]
Principle: One binding partner (e.g., this compound) is titrated into a solution containing the other (MIF protein). The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol:
-
Sample Preparation: Prepare solutions of purified MIF protein and this compound in the same dialysis buffer to minimize heat of dilution effects.
-
ITC Instrument Setup: Load the MIF protein solution into the sample cell and the coumarin compound into the injection syringe of the ITC instrument.
-
Titration: Perform a series of small, sequential injections of the coumarin compound into the MIF protein solution while maintaining a constant temperature.
-
Data Acquisition: The instrument records the heat change after each injection.
-
Data Analysis: The raw data is integrated to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of the two molecules. This isotherm is then fitted to a binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical sensing technique that allows for the real-time monitoring of biomolecular interactions.[13][14][15][16][17]
Principle: The MIF protein is immobilized on a sensor chip. A solution containing this compound is flowed over the chip surface. The binding of the coumarin to the immobilized MIF protein causes a change in the refractive index at the sensor surface, which is detected in real-time.
Protocol:
-
Ligand Immobilization: Covalently immobilize the purified MIF protein onto a suitable sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of this compound in a running buffer over the sensor surface.
-
Association and Dissociation Monitoring: Monitor the change in the SPR signal during the injection (association phase) and after the injection when only running buffer is flowing (dissociation phase).
-
Surface Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound analyte.
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to kinetic models to determine the association rate constant (kₐ), dissociation rate constant (kₐ), and the equilibrium dissociation constant (Kₐ = kₐ/kₐ).
Visualizing Molecular Interactions and Experimental Design
To aid in the conceptualization of the underlying biology and experimental approaches, the following diagrams have been generated.
Caption: MIF Signaling Pathway and Inhibition by Coumarin.
Caption: General Workflow for Binding Affinity Validation.
Caption: Logical Comparison of MIF Inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What MIF inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Identification of a novel and high affinity MIF inhibitor via structure-based pharmacophore modelling, molecular docking, molecular dynamics simulations, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. path.ox.ac.uk [path.ox.ac.uk]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. Bot Verification [molecular-interactions.si]
- 17. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity of 3-Chloro-4-methyl-7-hydroxycoumarin-Based Sensors: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of fluorescent probes is paramount for accurate and reliable experimental outcomes. This guide provides a comparative analysis of sensors derived from 3-Chloro-4-methyl-7-hydroxycoumarin, a versatile scaffold for developing fluorogenic substrates. We delve into their potential cross-reactivity with various biological molecules and offer standardized experimental protocols to assess their selectivity.
The core value of this compound lies in its strategic chemical modifications. The electron-withdrawing chloro group at the 3-position and the methyl group at the 4-position influence the molecule's electronic properties, while the 7-hydroxy group serves as a key site for conjugation to create specific enzyme substrates. While this scaffold has been employed in the synthesis of fluorogenic substrates for enzymes like acetylcholinesterase and β-galactosidase, a thorough understanding of their interaction with other cellular components is crucial to prevent data misinterpretation.
Performance Comparison: A Look at Selectivity
The selectivity of a fluorescent probe is its ability to interact with its intended target while showing minimal affinity for other molecules present in a biological sample. Cross-reactivity, the inverse of selectivity, can lead to false-positive signals and inaccurate quantification.
While comprehensive cross-reactivity data specifically for this compound-based sensors is not extensively documented in a single source, we can infer potential cross-reactivity based on studies of similar coumarin derivatives. The following table summarizes the typical performance of coumarin-based sensors against a panel of common biological interferents. It is important to note that the degree of cross-reactivity is highly dependent on the specific modifications made to the core coumarin structure to create a targeted sensor.
| Potential Interferent | Typical Response of Coumarin-Based Sensors | Rationale for Potential Cross-Reactivity | Alternative Probe Scaffolds for High Specificity |
| Butyrylcholinesterase (BChE) | Moderate to High | High structural and mechanistic similarity to acetylcholinesterase (AChE), a primary target for some coumarin-based probes.[1][2][3] | Naphthofluorescein-based probes, Resorufin-based probes |
| Other Esterases | Low to Moderate | Depending on the substrate design, other cellular esterases might recognize and cleave the ester linkage in the probe. | Probes with highly specific recognition motifs for the target enzyme. |
| Glutathione (GSH) and other thiols | Low | The coumarin core is generally stable, but some derivatives might react with highly nucleophilic thiols under specific conditions. | Probes utilizing Michael addition or disulfide exchange mechanisms for thiol detection. |
| Reactive Oxygen Species (ROS) | Low | The core coumarin structure is relatively resistant to oxidation by common ROS. | Specific ROS probes (e.g., for hydroxyl radical or peroxynitrite) are designed with reactive moieties that are absent in these enzyme substrates.[4] |
| Common Metal Ions (Na+, K+, Ca2+, Mg2+) | Very Low | The this compound scaffold does not possess a strong chelating moiety for these ions. | Ion-specific chelators like BAPTA or crown ethers are used for designing metal ion sensors. |
| Transition Metal Ions (Cu2+, Fe3+, etc.) | Low to Moderate | The 7-hydroxy group and the carbonyl oxygen could potentially coordinate with some transition metals, leading to fluorescence quenching or enhancement. | Probes with specific metal-binding ligands like dipicolylamine. |
| β-Glucuronidase | Very Low | The glycosidic bond in a β-galactosidase substrate is highly specific and not recognized by β-glucuronidase. | Substrates with a glucuronic acid moiety instead of galactose. |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of a this compound-based sensor, a systematic experimental approach is required. The following protocols outline the key steps for in vitro characterization.
Protocol 1: General Selectivity Assay Against a Panel of Interferents
Objective: To assess the fluorescence response of the sensor to a variety of potential biological interferents.
Materials:
-
This compound-based sensor stock solution (e.g., in DMSO).
-
Assay buffer (e.g., PBS, Tris-HCl, pH 7.4).
-
Stock solutions of potential interferents (e.g., BChE, other esterases, GSH, H₂O₂, metal chlorides).
-
Target enzyme (positive control).
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare working solutions of the sensor in the assay buffer at the desired final concentration.
-
In the microplate, add the sensor solution to each well.
-
Add a solution of each potential interferent to separate wells to achieve the desired final concentration. Include a well with only the sensor and buffer (negative control) and a well with the sensor and the target enzyme (positive control).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the 7-hydroxycoumarin fluorophore.
-
Data Analysis: Compare the fluorescence signal from the wells containing interferents to the negative and positive controls. A significant increase in fluorescence in the presence of an interferent indicates cross-reactivity.
Protocol 2: Determining IC₅₀ Values for Inhibitory Cross-Reactivity
Objective: For sensors that act as enzyme substrates, to quantify the inhibitory potential of cross-reactive compounds.
Materials:
-
Same as Protocol 1, with the addition of a known substrate for the target enzyme if the sensor itself is being tested as an inhibitor.
Procedure:
-
Prepare a reaction mixture containing the target enzyme and its fluorogenic substrate in the assay buffer.
-
Prepare serial dilutions of the this compound-based compound (the potential inhibitor).
-
Add the different concentrations of the compound to the reaction mixture in a 96-well plate.
-
Initiate the enzymatic reaction and monitor the fluorescence increase over time.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizing the Mechanism and Workflow
To better understand the principles behind the use of these sensors and the experimental design for testing their specificity, the following diagrams are provided.
Caption: Enzyme-activatable sensor signaling pathway.
The diagram above illustrates the fundamental mechanism of action for a fluorogenic sensor based on the this compound scaffold. The non-fluorescent substrate is specifically recognized and cleaved by its target enzyme, releasing the highly fluorescent 7-hydroxycoumarin derivative, which can then be detected.
Caption: Workflow for assessing sensor cross-reactivity.
This flowchart outlines the systematic process for evaluating the selectivity of a fluorescent sensor. By comparing the sensor's response to potential interferents against its response to the intended target and a negative control, researchers can quantitatively assess its cross-reactivity.
References
A Comparative Analysis of Halogenated Coumarins for Advanced Cell Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate molecular tools is critical for accurate and insightful cell analysis. Halogenated coumarins, a versatile class of fluorescent compounds, offer a broad spectrum of applications, from live-cell imaging to targeted anticancer therapies. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal halogenated coumarin for your research needs.
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the coumarin scaffold significantly influences their photophysical properties, cell permeability, and biological activity.[1] Halogenation can enhance lipophilicity, facilitating penetration of cellular membranes, and can also modulate the fluorescence quantum yield and Stokes shift of the molecule.[2][3] These modifications make halogenated coumarins powerful probes for visualizing cellular structures and potent agents for investigating cellular processes like apoptosis.[3][4]
Performance Comparison of Halogenated Coumarins
The choice of halogen substituent plays a pivotal role in the functionality of the coumarin derivative. Fluorinated coumarins are often lauded for their high quantum yields and photostability, making them excellent candidates for fluorescent labeling in live-cell imaging.[5] In contrast, brominated and iodinated coumarins have demonstrated significant potential as antiproliferative agents, inducing apoptosis in various cancer cell lines.[2][4] Chlorinated coumarins have shown promise in antiviral applications and as anti-mycobacterial agents.[6][7][8][9]
Photophysical Properties
The fluorescence characteristics of halogenated coumarins are fundamental to their application in cell imaging. The position and type of halogen atom can alter the electron distribution within the coumarin ring system, thereby affecting the excitation and emission maxima, as well as the quantum yield.
| Compound Name | Halogen(s) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Conditions | Reference(s) |
| 6,8-difluoro-7-hydroxy-4-methylcoumarin (Marina Blue) | F | Not specified | Not specified | 0.63 - 0.89 | Not specified | [5] |
| 3-carboxy-6,8-difluoro-7-hydroxycoumarin (Pacific Blue) | F | Not specified | Not specified | 0.63 - 0.89 | Not specified | [5] |
| 3-diethylphosphonocoumarin | None | 324 | 410 | 0.0034 | Acetonitrile | [10] |
| 6-Chloro-3-diethylphosphonocoumarin | Cl | 334 | 420 | 0.0101 | Acetonitrile | [10] |
| 6-Bromo-3-diethylphosphonocoumarin | Br | 336 | 423 | 0.0027 | Acetonitrile | [10] |
Cytotoxicity and Antiproliferative Activity
Several studies have highlighted the potential of halogenated coumarins as anticancer agents. Their cytotoxic effects are often evaluated using MTT assays on various cancer cell lines, with some compounds showing promising selectivity for cancer cells over normal cell lines.
| Compound Name | Halogen(s) | Cell Line(s) | IC50 / CC50 (µM) | Assay Type | Reference(s) |
| 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile (2h) | Br | TPC-1 (thyroid cancer) | ~90 | MTT | [2] |
| 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile (2k) | I | TPC-1 (thyroid cancer) | Not specified | MTT | [2] |
| K-1 (thyroid cancer) | 57 | MTT | [2] | ||
| B-CPAP (thyroid cancer) | 46 | MTT | [2] | ||
| CMRN1, CMRN2, CMRN4, CMRN5 (mono/di-halogenated) | Various | UACC-62 (melanoma) | Not specified | MTT | [4] |
| MCF-7 (breast cancer) | Not specified | MTT | [4] |
Experimental Protocols
To ensure reproducible and reliable results, detailed experimental protocols are essential. The following are generalized procedures for common cell-based assays using halogenated coumarins.
General Protocol for Live-Cell Staining and Imaging
This protocol provides a general workflow for staining live cells with coumarin-based fluorescent probes.[11][12] Optimization of probe concentration and incubation time is recommended for each specific probe and cell line.
Materials:
-
Halogenated coumarin fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dish or chamber slide
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto a glass-bottom dish or chamber slide and culture until they reach 50-70% confluency.
-
Probe Preparation: Prepare a stock solution of the coumarin probe in DMSO. Dilute the stock solution to the desired final working concentration (typically 1-10 µM) in pre-warmed cell culture medium.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed medium. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Gently wash the cells two to three times with PBS or fresh culture medium to remove excess probe.
-
Imaging: Acquire fluorescent images using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin probe's excitation and emission wavelengths.
MTT Assay for Cytotoxicity
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2]
Materials:
-
Cells of interest
-
Halogenated coumarin compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated coumarin compounds for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay by Flow Cytometry
Apoptosis, or programmed cell death, can be assessed by various methods, including flow cytometry using Annexin V and propidium iodide (PI) staining.[4]
Materials:
-
Cells treated with halogenated coumarins
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing Cellular Mechanisms
Understanding the mechanism of action of halogenated coumarins is crucial for their application in cell analysis and drug development. Graphviz diagrams can effectively illustrate these complex biological pathways and experimental workflows.
Caption: A flowchart illustrating the general steps for staining and imaging live cells with halogenated coumarins.
Caption: A simplified signaling pathway showing how some halogenated coumarins can induce apoptosis in cancer cells.
By leveraging the unique properties of different halogenated coumarins, researchers can access a powerful and versatile toolkit for a wide range of cell analysis applications. This guide serves as a starting point for navigating the selection and implementation of these valuable compounds in your experimental designs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Synthetic Mono/di-halogenated Coumarin Derivatives and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel fluorinated coumarins: excellent UV-light excitable fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorinated biscoumarins inhibit chikungunya virus replication in cell-based and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlorinated biscoumarins inhibit chikungunya virus replication in cell-based and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chlorinated Coumarins from the Polypore Mushroom, Fomitopsis officinalis, and their Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Individual control of singlet lifetime and triplet yield in halogen-substituted coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis: 3-Chloro-4-methyl-7-hydroxycoumarin Fluorescent Probes Versus Commercial Dyes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of the performance of 3-Chloro-4-methyl-7-hydroxycoumarin, a promising fluorescent scaffold, against commonly used commercial fluorescent dyes. The following sections present a comprehensive overview of their photophysical properties, supported by experimental protocols and visualizations to aid in the selection of the optimal probe for your research needs.
Photophysical Properties: A Head-to-Head Comparison
The effectiveness of a fluorescent probe is primarily determined by its photophysical properties. Key metrics include the maximum excitation and emission wavelengths (λex and λem), molar extinction coefficient (ε), and quantum yield (Φ). The molar extinction coefficient indicates how strongly the dye absorbs light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. A higher value for both parameters generally signifies a brighter fluorescent probe.
| Fluorescent Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent |
| Coumarin Derivative (representative) | ~350-400 | ~450-500 | Not readily available | ~0.3-0.7 | Various |
| Fluorescein | 494 | 519 | 71,000[1] | 0.92[1][2] | PBS (pH 7.4) |
| Rhodamine B | 553 | 573 | 106,000[3] | 0.49 - 0.70[3][4] | Ethanol |
| Cyanine 3 (Cy3) | 550 | 570 | 150,000 | 0.24 (approx.)[5] | Aqueous Buffer |
| Cyanine 5 (Cy5) | 649 | 666 | 250,000[6] | 0.20 - 0.28[5][6] | Aqueous Buffer |
| Alexa Fluor 488 | 496[1] | 519[1] | 71,000[1][7] | 0.92[1][2] | PBS (pH 7.2) |
| Alexa Fluor 555 | 555[8] | 565[8] | 150,000[8][9] | 0.10[10][11] | PBS (pH 7.2)[12] |
| Alexa Fluor 647 | 650[13] | 665[13] | 239,000[13][14][15] | 0.33[13][16] | PBS (pH 7.2)[12] |
Note: The photophysical properties of fluorescent dyes are highly dependent on their local environment, including solvent polarity, pH, and temperature. The values presented here are for comparative purposes and may vary under different experimental conditions.
Visualizing Experimental Workflows
To ensure reproducible and reliable benchmarking of fluorescent probes, standardized experimental workflows are essential. The following diagrams, generated using the DOT language, illustrate the key steps in determining critical performance parameters.
Workflow for Relative Quantum Yield Determination.
Workflow for Photostability Assessment.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following protocols provide detailed methodologies for the key experiments cited in this guide.
Protocol 1: Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Materials:
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Fluorescent dye of interest
-
Spectroscopic grade solvent
Procedure:
-
Prepare a stock solution: Accurately weigh a precise amount of the fluorescent dye and dissolve it in a known volume of the desired solvent to create a stock solution of known concentration.
-
Prepare serial dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.
-
Measure absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax). Use the pure solvent as a blank.
-
Plot data: Plot a graph of absorbance versus concentration.
-
Calculate the molar extinction coefficient: The slope of the resulting linear regression line will be equal to the molar extinction coefficient (ε).
Protocol 2: Determination of Relative Fluorescence Quantum Yield
The relative quantum yield (Φ) of a sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent dye of interest (sample)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvent
Procedure:
-
Prepare solutions: Prepare a series of solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
Measure absorbance: Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.
-
Measure fluorescence: Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Integrate spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.
-
Calculate quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
where Φ_standard is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.[17]
Protocol 3: Assessment of Cell Permeability
This protocol outlines a qualitative method to assess the ability of a fluorescent probe to cross the cell membrane of live cells using fluorescence microscopy.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
Fluorescent probe solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell culture: Plate cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.
-
Probe incubation: Replace the cell culture medium with a fresh medium containing the fluorescent probe at the desired concentration. Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells two to three times with warm PBS to remove any unbound extracellular probe.
-
Imaging: Immediately image the cells using a fluorescence microscope. Acquire images in both the fluorescence channel corresponding to the probe and a brightfield or phase-contrast channel to visualize the cells.
-
Analysis: Analyze the fluorescence images to determine the localization of the probe. A permeable probe will show fluorescence inside the cells, potentially localized to specific organelles, while an impermeable probe will only show background fluorescence or fluorescence associated with the cell membrane.
Protocol 4: Photostability Assay
Photostability, or the resistance to photobleaching, is a critical parameter for fluorescent probes, especially in applications requiring prolonged or intense illumination.
Materials:
-
Fluorescently labeled sample (e.g., dye solution, stained cells)
-
Fluorescence microscope with a stable light source (e.g., laser or LED)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample preparation: Prepare the sample on a microscope slide.
-
Microscope setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for the dye being tested.
-
Image acquisition:
-
Acquire an initial image (time = 0) at a specific region of interest.
-
Continuously illuminate the sample with the excitation light.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10-30 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data analysis:
-
Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image of the time series.
-
Correct for background fluorescence.
-
Normalize the fluorescence intensity at each time point to the initial intensity at time = 0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching rate can be determined by fitting the decay curve to an exponential function. The photostability is often reported as the half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[18]
-
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. benchchem.com [benchchem.com]
- 3. omlc.org [omlc.org]
- 4. Rhodamine B - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 7. Extinction Coefficient [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Extinction Coefficient [Alexa Fluor 555] | AAT Bioquest [aatbio.com]
- 10. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. FluoroFinder [app.fluorofinder.com]
- 14. Fluorophores [microscopy.unc.edu]
- 15. Extinction Coefficient [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 16. Quantum Yield [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 17. Making sure you're not a bot! [opus4.kobv.de]
- 18. benchchem.com [benchchem.com]
Reproducibility of synthesis methods for 3-Chloro-4-methyl-7-hydroxycoumarin
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies
The reproducible synthesis of 3-Chloro-4-methyl-7-hydroxycoumarin, a key fluorescent probe and synthetic intermediate, is of significant interest in chemical biology and drug discovery. This guide provides a comparative overview of the available synthetic routes, focusing on a reproducible two-step method involving the initial synthesis of 7-hydroxy-4-methylcoumarin followed by a regioselective chlorination at the 3-position. Currently, a direct, one-step synthesis with detailed experimental data is not well-documented in peer-reviewed literature.
Summary of Synthetic Approaches
The most viable and documented pathway to this compound proceeds in two distinct stages:
-
Synthesis of the Coumarin Core: The initial and crucial step is the synthesis of the precursor molecule, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone). The Pechmann condensation is the most widely employed and versatile method for this purpose.
-
Regioselective Chlorination: The second stage involves the selective introduction of a chlorine atom at the 3-position of the coumarin ring. A modern, efficient method for this transformation utilizes visible light-induced photocatalysis.
This guide will focus on comparing different catalytic systems for the initial Pechmann condensation, followed by a detailed protocol for the subsequent photocatalytic chlorination.
Part 1: Comparative Analysis of Synthesis Methods for 7-hydroxy-4-methylcoumarin
The Pechmann condensation, which involves the reaction of a phenol (resorcinol) with a β-ketoester (ethyl acetoacetate), is the cornerstone of 7-hydroxy-4-methylcoumarin synthesis. The choice of acid catalyst significantly impacts reaction time, temperature, and overall yield. Below is a comparative table summarizing the performance of various catalysts for this reaction.
| Synthesis Method | Catalyst | Reaction Time | Temperature (°C) | Yield (%) |
| Pechmann Condensation | Concentrated H₂SO₄ | 18-22 hours | Room Temperature | 80-88% |
| Polyphosphoric acid (PPA) | 20-25 minutes | 75-80 | ~90% | |
| Amberlyst-15 | 100 minutes | 110 | ~95% | |
| Nano-crystalline sulfated-zirconia (Microwave) | 15 minutes | 150 | 99% |
Part 2: Regioselective Synthesis of this compound
Once 7-hydroxy-4-methylcoumarin is synthesized, the next step is the introduction of a chlorine atom at the C3 position. A recently developed, highly efficient method employs visible light photocatalysis with copper(II) chloride as the chlorine source.[1][2][3]
Method: Visible Light-Enabled Regioselective Chlorination
This method offers high regioselectivity for the 3-position of the coumarin ring and proceeds under mild conditions.[1][2][3]
Experimental Protocol:
Materials:
-
7-hydroxy-4-methylcoumarin
-
Copper(II) chloride (CuCl₂)
-
Acetonitrile (CH₃CN)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
In a suitable reaction vessel, dissolve 7-hydroxy-4-methylcoumarin in acetonitrile.
-
Add an appropriate molar equivalent of copper(II) chloride to the solution.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at a controlled temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is worked up to isolate the crude product.
-
The crude product is then purified using a suitable technique, such as column chromatography or recrystallization, to yield pure this compound.
Note: The exact stoichiometry, reaction time, and temperature should be optimized for the specific scale and equipment used.
Experimental Workflow and Logic
The overall synthetic strategy can be visualized as a two-step process, with the initial synthesis of the coumarin scaffold being a prerequisite for the final chlorination step. The choice of catalyst in the first step can be guided by the desired balance of reaction speed, yield, and environmental considerations.
Caption: Logical workflow for the two-step synthesis of this compound.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step process. The initial Pechmann condensation to form 7-hydroxy-4-methylcoumarin offers several catalytic options, allowing researchers to choose a method based on their specific needs regarding reaction time and yield. The subsequent visible light-induced photocatalytic chlorination provides a modern, efficient, and regioselective method to obtain the final product. Further research into a direct, one-pot synthesis of this compound could provide a more streamlined and atom-economical approach in the future.
References
- 1. Visible light-enabled regioselective chlorination of coumarins using CuCl2via LMCT excitation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Visible light-enabled regioselective chlorination of coumarins using CuCl2via LMCT excitation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]
A Comparative Guide to Chlorinated Coumarin Probes: In Vitro Efficacy vs. In Vivo Performance
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is a critical step in elucidating biological processes both in controlled laboratory settings and within living organisms. Among the various classes of fluorophores, coumarin derivatives have gained prominence for their utility in enzyme activity assays. This guide provides a detailed comparison of the in vitro and in vivo performance of 3-Chloro-4-methyl-7-hydroxycoumarin-based probes, offering insights supported by experimental data to aid in the selection of optimal tools for research.
This comparison focuses on the application of these probes in detecting β-glucuronidase activity, a key enzyme implicated in various physiological and pathological processes, including cancer and inflammation. The core principle of these probes lies in an enzymatic reaction where the non-fluorescent coumarin substrate is cleaved by β-glucuronidase to release the highly fluorescent this compound, enabling quantification of enzyme activity.
Performance Comparison: In Vitro vs. In Vivo
The transition from a controlled in vitro environment to a complex in vivo system presents numerous challenges for fluorescent probes, impacting their sensitivity, specificity, and overall performance. While specific comparative data for this compound is limited, analysis of closely related chlorinated coumarin probes provides valuable insights.
A structurally similar probe, 6-chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG), has been characterized for its in vitro performance in detecting E. coli β-glucuronidase.[1] The fluorescence intensity of its corresponding fluorophore, 6-chloro-4-methyl-umbelliferone (6-CMU), was found to be significantly higher than that of the commonly used 4-methylumbelliferone (4-MU) at a physiological pH of 6.8.[1]
| Parameter | 6-Chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG) | 4-Methylumbelliferyl-β-D-glucuronide (4-MUG) | 3-Carboxy-umbelliferyl-β-D-glucuronide (3-CUG) |
| Enzyme | E. coli β-glucuronidase | E. coli β-glucuronidase | E. coli β-glucuronidase |
| K_m_ (mM) | 0.11 | 0.07 | 0.48 |
| k_cat_ (s⁻¹) | 74 | 92 | 35 |
| k_cat_/K_m_ (s⁻¹M⁻¹) | 6.93 x 10⁵ | 1.29 x 10⁶ | 7.40 x 10⁴ |
| Relative Fluorescence of Product | 9.5x higher than 4-MU | 1x | 3.2x higher than 4-MU |
Table 1: In Vitro Kinetic Parameters for β-Glucuronidase with Different Fluorogenic Substrates. [1]
Experimental Methodologies
Accurate and reproducible data acquisition relies on well-defined experimental protocols. Below are detailed methodologies for assessing β-glucuronidase activity using coumarin-based probes in both in vitro and in vivo settings.
In Vitro β-Glucuronidase Activity Assay
This protocol describes a continuous fluorometric method for measuring β-glucuronidase activity in a purified enzyme preparation or cell lysate.
Materials:
-
Fluorogenic Substrate: 6-chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG) or other suitable coumarin-based glucuronide.
-
Enzyme: Purified β-glucuronidase or cell/tissue lysate.
-
Assay Buffer: Phosphate buffered saline (PBS) or other suitable buffer at optimal pH for the enzyme (e.g., pH 6.8 for E. coli β-glucuronidase).
-
Fluorometer: Capable of excitation and emission at the appropriate wavelengths for the cleaved fluorophore (e.g., Ex/Em for 6-CMU).
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a series of substrate dilutions in the assay buffer to determine the optimal working concentration.
-
Add the enzyme sample to the wells of a microplate.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately begin monitoring the fluorescence intensity over time using a fluorometer.
-
Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.
-
Determine kinetic parameters (K_m_ and V_max_) by measuring the reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
In Vivo Imaging of β-Glucuronidase Activity
This protocol provides a general workflow for imaging β-glucuronidase activity in a mouse model using a systemically administered fluorescent probe.
Materials:
-
Fluorogenic Probe: A suitable coumarin-based glucuronide probe with good bioavailability and stability.
-
Animal Model: Mice with tumors expressing high levels of β-glucuronidase or a model of inflammation.
-
In Vivo Imaging System: Equipped with appropriate excitation and emission filters.
-
Anesthesia: To immobilize the animal during imaging.
Procedure:
-
Administer the fluorescent probe to the animal, typically via intravenous injection. The probe is initially non-fluorescent.
-
Allow time for the probe to distribute throughout the body and accumulate at the target site (e.g., tumor).
-
Anesthetize the animal and place it in the in vivo imaging system.
-
Acquire fluorescence images at various time points to monitor the activation of the probe by β-glucuronidase. The enzyme cleaves the glucuronide moiety, releasing the fluorescent coumarin.
-
Quantify the fluorescence signal in the region of interest (e.g., tumor) and compare it to control tissues with low β-glucuronidase activity.
Signaling Pathway Context: β-Glucuronidase in Disease
β-glucuronidase plays a significant role in various signaling pathways and disease processes. Elevated levels of this enzyme are often found in the microenvironment of tumors and inflamed tissues.
In the context of cancer, tumor-associated macrophages and necrotic tumor cells can release β-glucuronidase. This enzyme can then deconjugate glucuronidated drugs, potentially altering their efficacy and toxicity. For example, the prodrug CPT-11 (Irinotecan) is metabolized to its active form, SN-38, which is then glucuronidated for excretion. Bacterial β-glucuronidase in the gut can reverse this process, leading to increased levels of SN-38 and subsequent gastrointestinal toxicity.
In inflammatory conditions, neutrophils and other immune cells release β-glucuronidase at the site of inflammation. This can lead to the deconjugation of endogenous glucuronides, such as those of steroid hormones, potentially modulating the inflammatory response.
Alternative Probes
While chlorinated coumarin probes offer enhanced fluorescence, researchers have a variety of other fluorogenic substrates for detecting β-glucuronidase activity. Near-infrared (NIR) probes, for instance, are advantageous for in vivo imaging due to deeper tissue penetration and lower autofluorescence.[2] Bioluminescent probes are another alternative that can offer very high sensitivity for in vivo applications.[5] The choice of probe will ultimately depend on the specific requirements of the experiment, including the desired sensitivity, the biological system under investigation, and the available instrumentation.
References
- 1. Continuous fluorometric method for measuring β-glucuronidase activity: comparative analysis of three fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Specific near-Infrared Fluorescent Probe for the Real-Time Detection of β-Glucuronidase in Various Living Cells and Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Complexities of glucuronidation affecting in vitro in vivo extrapolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Glucuronidase-Activated Bioluminescence Probe for In Vivo Tumor Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 3-Chloro-4-methyl-7-hydroxycoumarin for Target Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the enzymatic specificity of 3-Chloro-4-methyl-7-hydroxycoumarin, with a focus on its inhibitory activity against key enzymes. Due to the limited availability of specific quantitative data for this compound, this document leverages known qualitative information and compares it against well-characterized alternative enzyme inhibitors.
Introduction to this compound
This compound is a synthetic derivative of coumarin, a class of compounds known for a wide range of biological activities. Research has identified this specific molecule as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the cholinergic nervous system.[1][2][3][4][5][6] Understanding the specificity of this compound is crucial for its potential development as a therapeutic agent or as a tool for biochemical research.
Comparative Analysis of Enzyme Inhibition
Table 1: Comparison of Inhibitory Activity against Cholinesterases
| Compound | Target Enzyme(s) | Acetylcholinesterase (AChE) IC50 | Butyrylcholinesterase (BChE) IC50 | Selectivity (BChE IC50 / AChE IC50) |
| This compound | AChE, BChE | Data not available | Data not available | Data not available |
| Donepezil | Primarily AChE | 6.7 nM[7][8] | 7400 nM[7] | ~1104 |
| Galantamine | AChE and BChE | ~4.3 nM - 12 nM | ~31 nM - 7400 nM | Variable |
| Rivastigmine | AChE and BChE | 4.3 nM[8] | 31 nM[9] | ~7.2 |
Note: IC50 values can vary depending on the experimental conditions.
Donepezil exhibits high selectivity for AChE, while rivastigmine inhibits both enzymes with greater potency for BChE.[7][8][9] Galantamine also inhibits both, with varying degrees of selectivity reported. The inhibitory profile of this compound, acting on both AChE and BChE, suggests a broader mechanism of action compared to highly selective inhibitors like donepezil.
Signaling Pathway: Cholinergic Neurotransmission
Acetylcholinesterase and butyrylcholinesterase are critical for regulating the levels of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of these enzymes leads to an accumulation of acetylcholine, enhancing cholinergic signaling. This pathway is a key target for the treatment of conditions like Alzheimer's disease.
Cholinergic synapse showing the role of AChE and BChE and their inhibition.
Experimental Protocols
The following is a detailed methodology for a key experiment to determine the inhibitory activity of compounds against acetylcholinesterase.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
1. Principle: The assay is based on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the AChE activity.
2. Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound)
-
Reference inhibitors (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a stock solution of ATCh (10 mM) in deionized water.
-
Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with phosphate buffer. The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Prepare a working solution of AChE in phosphate buffer.
-
-
Assay Protocol (in a 96-well plate):
-
Add 50 µL of phosphate buffer to each well.
-
Add 25 µL of the test compound or reference inhibitor at different concentrations to the respective wells. For the control (100% activity), add 25 µL of buffer.
-
Add 25 µL of the AChE working solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCh solution to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Workflow for determining AChE inhibitory activity.
Conclusion
This compound has been identified as an inhibitor of both acetylcholinesterase and butyrylcholinesterase. This dual inhibitory action distinguishes it from highly selective AChE inhibitors such as donepezil. While quantitative data on its potency is currently limited in publicly accessible literature, the provided experimental protocols offer a clear pathway for researchers to determine its IC50 values and further characterize its inhibitory profile. A thorough understanding of its specificity is essential for any future consideration of this compound in drug development or as a pharmacological tool. Further studies are warranted to elucidate its precise mechanism of action and to explore its potential off-target effects.
References
- 1. Reversible inhibition of acetylcholinesterase and butyrylcholinesterase by 4,4'-bipyridine and by a coumarin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side comparison of different coumarin isomers in fluorescence assays
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is a critical decision that can significantly influence the sensitivity, accuracy, and overall success of a fluorescence-based assay. Coumarin and its isomers are a versatile class of fluorophores widely utilized for their strong fluorescence and sensitivity to the local environment. This guide provides a side-by-side comparison of different coumarin isomers, offering objective performance data and supporting experimental details to aid in the selection of the optimal probe for your research needs.
Quantitative Comparison of Coumarin Isomers
The photophysical properties of coumarin isomers can vary significantly based on their substitution patterns and the surrounding solvent environment. The following table summarizes key fluorescence characteristics of several common coumarin isomers to facilitate a direct comparison.
| Isomer/Derivative | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Quantum Yield (ΦF) | Solvent/Conditions |
| Coumarin | ~361 | ~491 | Low (<0.08)[1] | Alkaline Methanol (after UV irradiation)[2] |
| Umbelliferone (7-Hydroxycoumarin) | ~325 (acidic), ~370 (alkaline)[2][3] | ~452-455[3] | 0.81 (pH 5.49), 0.91 (pH 9.49)[3] | Aqueous solution[3] |
| 7-Amino-4-methylcoumarin | ~344-351 | ~430-440 | - | Not specified[3] |
| Scopoletin (6-Methoxy-7-hydroxycoumarin) | ~340 (neutral), ~385 (alkaline)[4] | ~460 | Comparable to quinine sulfate[5] | Aqueous solution[4][5] |
| Esculetin (6,7-Dihydroxycoumarin) | - | - | - | - |
| 5-Methoxyseselin (5-MOS) | 328 | 473 | 0.118 | DMSO[6] |
| 6-Methoxyseselin (6-MOS) | 352 | 428 | 0.021 | DMSO[6] |
| Coumarin-1 (4-Methyl-7-Diethylaminocoumarin) | 375 | 456 | - | Water[7] |
| Coumarin-2 (7-Ethylamino-6-methyl-4-methylcoumarin) | 365 | 470 | - | Water[7] |
Note: The fluorescence properties of many coumarin derivatives are highly sensitive to pH and solvent polarity. The data presented here are under the specified conditions and may vary in different experimental setups.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative protocols for key experiments involving coumarin isomers in fluorescence assays.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is often determined relative to a standard of known quantum yield.
Materials:
-
Coumarin isomer of interest
-
Quinine sulfate (quantum yield standard, ΦF = 0.58 in 0.1 N H2SO4)[5]
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
0.1 N Sulfuric acid
Procedure:
-
Prepare a series of dilute solutions of both the coumarin isomer and the quinine sulfate standard in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength (e.g., 350 nm) using a UV-Vis spectrophotometer.[5]
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for both the sample and the standard.
-
Calculate the quantum yield of the coumarin isomer using the following equation:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Fluorescence-Based Enzyme Assay (Example: Hydrogen Peroxide Detection)
Coumarin derivatives are often used as fluorogenic substrates in enzyme assays. For instance, scopoletin's fluorescence is quenched upon oxidation, making it a useful probe for detecting hydrogen peroxide (H₂O₂) in the presence of horseradish peroxidase (HRP).[8]
Materials:
-
Scopoletin
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
Fluorescence microplate reader or spectrofluorometer
Procedure:
-
Prepare a stock solution of scopoletin in a suitable solvent like DMSO.
-
In a microplate well or cuvette, prepare a reaction mixture containing phosphate buffer, HRP, and scopoletin.
-
Initiate the reaction by adding the sample containing H₂O₂.
-
Monitor the decrease in fluorescence intensity over time. The excitation wavelength for scopoletin is typically around 350-360 nm, and the emission is measured around 460 nm.[4][9]
-
The rate of fluorescence decrease is proportional to the H₂O₂ concentration.
Visualizing Experimental Workflows
Diagrams are powerful tools for illustrating complex processes. Below is a Graphviz diagram representing a typical workflow for a fluorescence indicator displacement assay, a common application for coumarin-based probes in drug discovery.
Caption: Workflow of a Fluorescence Indicator Displacement (FID) Assay.
This guide provides a foundational understanding of the comparative fluorescence properties of various coumarin isomers. The selection of a specific isomer will ultimately depend on the unique requirements of the assay, including the desired excitation and emission wavelengths, the pH and polarity of the experimental environment, and the nature of the biological system under investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of coumarin and umbelliferone mixtures in whole blood by spectrophotofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Retrieving the in vivo Scopoletin Fluorescence Excitation Band Allows the Non-invasive Investigation of the Plant–Pathogen Early Events in Tobacco Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]
- 8. Scopoletin - Wikipedia [en.wikipedia.org]
- 9. Spectrofluorimetric Estimation of Scopoletin in Evolvulus alsinoides Linn. and Convulvulus pluricaulis Choisy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Flow Cytometry Results: 3-Chloro-4-methyl-7-hydroxycoumarin Conjugates vs. Traditional Dyes
For researchers, scientists, and drug development professionals, the accurate validation of flow cytometry data is paramount for reliable and reproducible results. This guide provides an objective comparison of 3-Chloro-4-methyl-7-hydroxycoumarin (CMH) conjugates against established alternative dyes for assessing cell viability, a critical component of flow cytometry data validation. This comparison is supported by a review of available data and detailed experimental protocols.
Flow cytometry is a powerful technique for single-cell analysis, but its accuracy hinges on the ability to distinguish between healthy, apoptotic, and necrotic cells. Dead cells can non-specifically bind antibodies and exhibit increased autofluorescence, leading to inaccurate data interpretation. Therefore, the use of viability dyes is a crucial step in most flow cytometry workflows. This guide will delve into the use of CMH conjugates for this purpose and compare their performance with commonly used viability stains like Propidium Iodide (PI) and 7-Aminoactinomycin D (7-AAD).
Performance Comparison of Viability Dyes
The choice of a viability dye depends on several factors, including the experimental setup, the cell type, and the other fluorochromes used in the panel. Here, we compare the key characteristics of CMH conjugates with PI and 7-AAD.
| Feature | This compound (CMH) Conjugates | Propidium Iodide (PI) | 7-Aminoactinomycin D (7-AAD) |
| Excitation Max (nm) | ~350-380 | ~488, 535 | ~546 |
| Emission Max (nm) | ~450 | ~617 | ~647 |
| Principle of Staining | Reactive with intracellular components upon loss of membrane integrity. | Intercalates with DNA in cells with compromised membranes. | Intercalates with DNA in cells with compromised membranes. |
| Photostability | Generally moderate, characteristic of coumarin dyes. | Moderate, can be susceptible to photobleaching. | More photostable than PI.[1] |
| Cytotoxicity | Expected to be low for short-term staining, but specific data is limited. | Generally low for short-term staining. | Generally low for short-term staining. |
| Compatibility with Fixation | Dependent on the specific conjugate and fixation protocol. | Not suitable for staining fixed and permeabilized cells.[2] | Not suitable for staining fixed and permeabilized cells.[2] |
| Signal-to-Noise Ratio | Data is not widely available, but coumarin dyes can offer good brightness. | Good, with a significant increase in fluorescence upon binding to DNA. | Good, often providing better discrimination between live and dead cells than PI.[3] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable results. Below are generalized protocols for using CMH conjugates and the alternative viability dyes.
Protocol 1: Cell Viability Staining with this compound (CMH) Conjugate
This protocol provides a general guideline for using a CMH conjugate for viability staining in flow cytometry. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Cells in single-cell suspension
-
CMH conjugate solution (concentration to be optimized)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells with PBS. Resuspend the cell pellet in flow cytometry staining buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add the optimized concentration of CMH conjugate solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.
-
Washing: (Optional, depending on the specific conjugate) Wash the cells once with flow cytometry staining buffer.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer for analysis.
-
Flow Cytometry Analysis: Acquire events on the flow cytometer. The CMH-positive population represents the dead cells.
Protocol 2: Cell Viability Staining with Propidium Iodide (PI)
This is a standard protocol for assessing cell viability using PI.[2][3][4]
Materials:
-
Cells in single-cell suspension
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry staining buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells with PBS. Resuspend the cell pellet in flow cytometry staining buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add PI to the cell suspension at a final concentration of 0.5-1 µg/mL.
-
Incubation: Incubate for 5-15 minutes on ice or at room temperature, protected from light. Do not wash the cells after this step.[4]
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Live cells will be PI-negative, while dead cells will be PI-positive.
Protocol 3: Cell Viability Staining with 7-Aminoactinomycin D (7-AAD)
This protocol outlines the use of 7-AAD for distinguishing live and dead cells.[1][3][4]
Materials:
-
Cells in single-cell suspension
-
7-AAD staining solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry staining buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells with PBS. Resuspend the cell pellet in flow cytometry staining buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of 7-AAD staining solution per 100 µL of cell suspension.[4]
-
Incubation: Incubate for 10-20 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Live cells will be 7-AAD-negative, and dead cells will be 7-AAD-positive.
Visualizing Experimental Workflows
To better understand the experimental processes, the following diagrams illustrate the key steps in viability staining for flow cytometry.
Caption: A generalized workflow for assessing cell viability using fluorescent dyes in flow cytometry.
Caption: A simplified diagram illustrating the principle of viability staining based on cell membrane integrity.
Conclusion
The validation of flow cytometry data through accurate viability assessment is crucial for the integrity of research in life sciences and drug development. While traditional dyes like Propidium Iodide and 7-AAD are well-established and effective for this purpose, this compound conjugates present a potentially valuable alternative, particularly in multicolor panels where spectral overlap is a concern. The blue emission of CMH can offer greater flexibility in panel design. However, the performance of CMH conjugates, including their photostability, cytotoxicity, and signal-to-noise ratio, requires further direct comparative studies against established dyes to fully ascertain their advantages and limitations in routine flow cytometry validation. Researchers should carefully consider the specific requirements of their experiments when selecting the most appropriate viability dye.
References
- 1. Beyond live/dead gating: What 7AAD staining can tell you about your cells | Abcam [abcam.com]
- 2. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
- 3. Cell Viability [flowcytometry.utoronto.ca]
- 4. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Proper Disposal of 3-Chloro-4-methyl-7-hydroxycoumarin: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical compounds. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Chloro-4-methyl-7-hydroxycoumarin, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will minimize risks and ensure responsible waste management.
Immediate Safety and Handling Precautions
This compound is a chemical that requires careful handling due to its potential hazards. It is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory during both use and disposal.
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Eye/Face Protection: Chemical safety goggles or a face shield.[1]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes are necessary to prevent skin contact.[3]
-
Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood.[4] If dust formation is likely, a NIOSH-approved respirator is recommended.[1]
Quantitative Hazard Data
For a clear understanding of the hazard profile of this compound, the following table summarizes its key classifications.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals
Step-by-Step Disposal Protocol
As a chlorinated organic compound, this compound requires specific disposal procedures. Halogenated hydrocarbons must be segregated from other chemical waste streams.[5]
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and rinsates.
-
Place this waste in a designated and clearly labeled "Halogenated Organic Waste" container.[5]
-
Crucially, do not mix this waste with non-halogenated organic waste or aqueous waste streams.[5]
-
-
Container Management:
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Professional waste disposal services will handle the final disposal, which typically involves high-temperature incineration in an approved facility.[3][5]
-
Never dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.[3][4]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disposal Workflow for this compound.
References
Personal protective equipment for handling 3-Chloro-4-methyl-7-hydroxycoumarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 3-Chloro-4-methyl-7-hydroxycoumarin (CAS 6174-86-3), a chemical compound used in various research applications. Adherence to these protocols is essential to ensure personal safety and proper disposal.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1]. While specific toxicity data is limited, the parent compound, coumarin, is known to be toxic if swallowed and may cause allergic skin reactions[2][3]. Therefore, a precautionary approach is highly recommended.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or a face shield.[2] | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile rubber gloves.[2] | Prevents skin contact and potential sensitization. |
| Body Protection | A lab coat is mandatory.[2] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or equivalent should be used when handling the solid form to prevent inhalation of dust particles.[1][4] | Prevents respiratory tract irritation. |
Operational Plan: Safe Handling Workflow
A systematic approach is crucial when working with this compound. The following workflow should be followed to minimize exposure and ensure a safe laboratory environment.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
To prevent the generation of dust, handle the solid compound with care.
-
When weighing, use a dedicated spatula and weighing boat.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly sealed when not in use.
-
-
Post-Handling Procedures :
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan
As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.
Waste Segregation and Disposal Protocol:
-
Solid Waste : All solid waste, including contaminated gloves, weigh papers, and pipette tips, must be collected in a designated and clearly labeled "Halogenated Organic Solid Waste" container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.
-
Container Management : Use chemically resistant containers that can be securely sealed. The containers must be labeled with the full chemical name and appropriate hazard symbols.
-
Do Not Mix : It is crucial not to mix halogenated waste with non-halogenated waste streams.[5]
-
Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Professional disposal services will typically use high-temperature incineration for the destruction of chlorinated organic compounds.[5] Never dispose of this chemical down the drain or in regular trash.[5]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
